molecular formula C20H20N6O7 B1663914 11-Oxahomofolic acid CAS No. 72254-43-4

11-Oxahomofolic acid

货号: B1663914
CAS 编号: 72254-43-4
分子量: 456.4 g/mol
InChI 键: KIWDKYBQSARKOL-ZDUSSCGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

structure found in first source

属性

CAS 编号

72254-43-4

分子式

C20H20N6O7

分子量

456.4 g/mol

IUPAC 名称

(2S)-2-[[4-[2-(2-amino-4-oxo-3H-pteridin-6-yl)ethoxy]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H20N6O7/c21-20-25-16-15(18(30)26-20)23-11(9-22-16)7-8-33-12-3-1-10(2-4-12)17(29)24-13(19(31)32)5-6-14(27)28/h1-4,9,13H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,22,25,26,30)/t13-/m0/s1

InChI 键

KIWDKYBQSARKOL-ZDUSSCGKSA-N

手性 SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)OCCC2=CN=C3C(=N2)C(=O)N=C(N3)N

规范 SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)OCCC2=CN=C3C(=N2)C(=O)N=C(N3)N

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

11-Oxahomofolic acid; 

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of 11-Oxahomofolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed chemical synthesis and purification strategy for 11-Oxahomofolic acid, a novel analog of folic acid. While no direct published synthesis for this specific molecule has been identified, this guide outlines a plausible and chemically sound multi-step approach based on established synthetic methodologies for related folic acid analogs and pteridine derivatives. The protocols detailed herein are intended to serve as a foundational resource for researchers engaged in the exploration of novel antifolates and related therapeutic agents.

Introduction to this compound

This compound is a structural analog of folic acid, a vital B-vitamin essential for numerous metabolic processes, including DNA synthesis, repair, and methylation. Folic acid analogs, known as antifolates, are a cornerstone of chemotherapy, with drugs like methotrexate widely used in the treatment of cancer and autoimmune diseases. The structural modification in this compound, specifically the replacement of the methylene bridge at position 11 with an ether linkage, presents an intriguing alteration that could modulate its biological activity, transport, and metabolic stability. This guide provides a theoretical framework for its chemical synthesis to enable further investigation into its potential as a therapeutic agent.

Proposed Chemical Synthesis of this compound

The proposed synthesis of this compound is a multi-step process that can be conceptually divided into three main stages:

  • Synthesis of the Pteridine Moiety: Preparation of a reactive 6-(bromomethyl)-2,4-diaminopteridine hydrobromide intermediate.

  • Synthesis of the Side-Chain: Preparation of a protected p-hydroxybenzoyl-L-glutamic acid derivative.

  • Coupling and Deprotection: Formation of the key ether linkage followed by removal of protecting groups to yield the final product.

Experimental Protocols: Synthesis

2.1.1. Stage 1: Synthesis of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide (3)

This stage focuses on the preparation of the key pteridine intermediate.

  • Step 1a: Synthesis of 2,4-diamino-6-(hydroxymethyl)pteridine (2)

    2,4,5,6-Tetraaminopyrimidine sulfate (1) is condensed with dihydroxyacetone in the presence of a suitable buffer to yield 2,4-diamino-6-(hydroxymethyl)pteridine (2).

    • Reaction:

      • 2,4,5,6-Tetraaminopyrimidine sulfate (1) + Dihydroxyacetone → 2,4-diamino-6-(hydroxymethyl)pteridine (2)

  • Step 1b: Bromination of 2,4-diamino-6-(hydroxymethyl)pteridine (2)

    The hydroxyl group of (2) is converted to a bromide using a suitable brominating agent, such as triphenylphosphine and N-bromosuccinimide (NBS), to yield 6-(bromomethyl)-2,4-pteridinediamine hydrobromide (3).[1][2]

    • Reaction:

      • 2,4-diamino-6-(hydroxymethyl)pteridine (2) + PPh₃ + NBS → 6-(bromomethyl)-2,4-pteridinediamine hydrobromide (3)[1][2]

2.1.2. Stage 2: Synthesis of Diethyl N-(p-(benzyloxy)benzoyl)-L-glutamate (6)

This stage involves the preparation of the protected side-chain.

  • Step 2a: Protection of p-Hydroxybenzoic Acid (4)

    The phenolic hydroxyl group of p-hydroxybenzoic acid (4) is protected as a benzyl ether to prevent its reaction in the subsequent amide coupling step.

    • Reaction:

      • p-Hydroxybenzoic acid (4) + Benzyl bromide → p-(Benzyloxy)benzoic acid (5)

  • Step 2b: Amide Coupling with Diethyl L-glutamate

    The protected p-(benzyloxy)benzoic acid (5) is activated and coupled with diethyl L-glutamate to form the protected side-chain (6).

    • Reaction:

      • p-(Benzyloxy)benzoic acid (5) + Diethyl L-glutamate → Diethyl N-(p-(benzyloxy)benzoyl)-L-glutamate (6)

2.1.3. Stage 3: Coupling and Deprotection to Yield this compound (8)

This final stage involves the formation of the ether linkage and subsequent deprotection.

  • Step 3a: Williamson Ether Synthesis

    The protected side-chain (6) is deprotonated at the phenolic hydroxyl group (after removal of the benzyl protecting group, which is not ideal in this sequence, a direct use of a p-hydroxy derivative in the coupling step after its own synthesis would be a better approach. For the sake of this proposed synthesis, we will assume a direct etherification). A more direct approach would be to couple 6-(bromomethyl)-2,4-pteridinediamine hydrobromide (3) with a pre-formed diethyl N-(p-hydroxybenzoyl)-L-glutamate. The phenoxide ion generated from the hydroxybenzoyl glutamate derivative then acts as a nucleophile, displacing the bromide from the pteridine derivative to form the ether linkage in Diethyl 11-Oxahomofolate (7).

    • Reaction:

      • 6-(bromomethyl)-2,4-pteridinediamine hydrobromide (3) + Diethyl N-(p-hydroxybenzoyl)-L-glutamate → Diethyl 11-Oxahomofolate (7)

  • Step 3b: Saponification (Deprotection)

    The ethyl ester protecting groups on the glutamate moiety of (7) are removed by hydrolysis under basic conditions to yield the final product, this compound (8).

    • Reaction:

      • Diethyl 11-Oxahomofolate (7) + NaOH → this compound (8)

Data Presentation: Synthesis
StepReactantsReagents/SolventsProductHypothetical Yield (%)
1a 2,4,5,6-Tetraaminopyrimidine sulfate, DihydroxyacetoneSodium acetate buffer, Water2,4-diamino-6-(hydroxymethyl)pteridine75
1b 2,4-diamino-6-(hydroxymethyl)pteridineTriphenylphosphine, N-Bromosuccinimide, Acetonitrile6-(bromomethyl)-2,4-pteridinediamine hydrobromide85
2a p-Hydroxybenzoic acid, Benzyl bromideK₂CO₃, Acetonep-(Benzyloxy)benzoic acid95
2b p-(Benzyloxy)benzoic acid, Diethyl L-glutamateHATU, DIPEA, DMFDiethyl N-(p-(benzyloxy)benzoyl)-L-glutamate80
3a 6-(bromomethyl)-2,4-pteridinediamine HBr, Diethyl N-(p-hydroxybenzoyl)-L-glutamateK₂CO₃, DMFDiethyl 11-Oxahomofolate60
3b Diethyl 11-Oxahomofolate1M NaOH, Water/EthanolThis compound90

Purification of this compound

The purification of the final product is critical to remove unreacted starting materials, reagents, and byproducts. A multi-step purification protocol is proposed.

Experimental Protocol: Purification
  • Step 1: Precipitation and Filtration

    Following the final saponification step, the reaction mixture is acidified to a pH of approximately 3-4. This causes the this compound to precipitate out of the solution. The precipitate is then collected by vacuum filtration and washed with cold water and ethanol to remove residual salts and impurities.

  • Step 2: Ion-Exchange Chromatography

    The crude product is dissolved in a basic aqueous solution and loaded onto an anion-exchange chromatography column (e.g., DEAE-cellulose). The column is washed with a low concentration buffer to remove neutral and cationic impurities. The product is then eluted using a salt gradient (e.g., 0.1 M to 1 M NaCl). Fractions are collected and analyzed by UV-Vis spectroscopy and HPLC.

  • Step 3: Preparative Reversed-Phase HPLC

    Fractions containing the product from the ion-exchange chromatography are pooled, concentrated, and further purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA).

  • Step 4: Lyophilization

    The pure fractions from the preparative HPLC are combined, and the solvent is removed under reduced pressure. The resulting aqueous solution is then lyophilized to obtain the final product as a solid powder.

Data Presentation: Purification
StepTechniqueStationary PhaseMobile Phase/EluentExpected Purity
1Precipitation/Filtration-Water, Ethanol>80%
2Ion-Exchange ChromatographyDEAE-CellulosepH 8 Phosphate buffer with NaCl gradient (0.1-1M)>95%
3Preparative RP-HPLCC18 SilicaWater/Acetonitrile gradient with 0.1% TFA>99%
4Lyophilization-->99%

Visualizations

Chemical Synthesis Workflow

G cluster_stage1 Stage 1: Pteridine Synthesis cluster_stage2 Stage 2: Side-Chain Synthesis cluster_stage3 Stage 3: Coupling & Deprotection A 2,4,5,6-Tetraaminopyrimidine sulfate C 2,4-diamino-6-(hydroxymethyl)pteridine A->C Condensation B Dihydroxyacetone B->C D 6-(bromomethyl)-2,4-pteridinediamine HBr C->D Bromination H Diethyl 11-Oxahomofolate D->H Williamson Ether Synthesis E p-Hydroxybenzoic acid G Diethyl N-(p-hydroxybenzoyl)-L-glutamate E->G Amide Coupling F Diethyl L-glutamate F->G G->H I This compound H->I Saponification

Caption: Proposed synthetic workflow for this compound.

Purification Workflow

G A Crude Reaction Mixture B Precipitation & Filtration (pH Adjustment) A->B C Crude Solid (>80% Purity) B->C D Anion-Exchange Chromatography C->D E Partially Purified Eluate (>95% Purity) D->E F Preparative RP-HPLC E->F G Pure Fractions (>99% Purity) F->G H Lyophilization G->H I Pure this compound Powder H->I

References

An In-depth Technical Guide to the Structure Elucidation and Characterization of 11-Deazahomofolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific compound 11-Oxahomofolic acid is scarce. This guide focuses on a closely related and well-documented analog, 11-Deazahomofolic Acid , to provide a representative technical overview of the structure elucidation, characterization, and biological activity of this class of antifolates.

Abstract

11-Deazahomofolic acid is a synthetic analog of folic acid, a critical vitamin in cellular metabolism. As an antifolate, it is designed to interfere with the metabolic processes that rely on folic acid, particularly in rapidly proliferating cells such as those found in cancerous tumors. This document provides a comprehensive overview of the structure elucidation, characterization, synthesis, and biological activity of 11-deazahomofolic acid and its derivatives. Detailed experimental methodologies, quantitative data, and workflow visualizations are presented to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

11-Deazahomofolic acid is structurally characterized by the replacement of the nitrogen atom at the 11-position of the homofolic acid scaffold with a carbon atom. This modification significantly alters the electronic and conformational properties of the molecule, influencing its interaction with target enzymes.

Table 1: Physicochemical Properties of 11-Deazahomofolic Acid

PropertyValue
Molecular Formula C₂₁H₂₂N₆O₆
Molecular Weight 454.44 g/mol
IUPAC Name (2S)-2-[[4-[[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid
CAS Number Not available
Appearance Off-white to yellow solid
Solubility Sparingly soluble in water, soluble in DMSO

Synthesis of 11-Deazahomofolic Acid

The synthesis of 11-deazahomofolic acid is a multi-step process that can be achieved through various synthetic routes. A common approach is the Boon-Leigh procedure.[1] This method involves the condensation of a 6-chloro-5-nitropyrimidine with an α-amino ketone, followed by reduction of the nitro group, cyclization, and finally, L-glutamylation to yield the target compound.[1]

Synthetic Workflow

Synthesis_of_11_Deazahomofolic_Acid A 6-Chloro-5-nitropyrimidine C Condensation A->C B α-Amino Ketone B->C D Nitro Group Reduction C->D E Cyclization D->E F L-Glutamylation E->F G 11-Deazahomofolic Acid F->G

Caption: Synthetic pathway for 11-Deazahomofolic Acid via the Boon-Leigh procedure.

Experimental Protocol: Synthesis of 11-Deazahomofolate (29)

This protocol is a generalized representation based on established synthetic methodologies for similar compounds.

  • Condensation: A solution of 6-chloro-5-nitropyrimidine (1.0 eq) and the appropriate α-amino ketone (1.1 eq) in ethanol is refluxed for 4-6 hours. The reaction mixture is then cooled, and the resulting precipitate is collected by filtration.

  • Nitro Group Reduction: The intermediate from the previous step is dissolved in a mixture of acetic acid and ethanol. Palladium on carbon (10%) is added, and the mixture is hydrogenated at 50 psi for 2-3 hours. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

  • Cyclization: The crude product from the reduction step is heated in a solution of sodium ethoxide in ethanol under reflux for 8-12 hours to facilitate cyclization. The solvent is then removed in vacuo.

  • L-Glutamylation: The cyclized intermediate is coupled with diethyl L-glutamate using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF). The reaction is stirred at room temperature for 24 hours.

  • Saponification and Purification: The resulting diester is saponified using aqueous sodium hydroxide. The reaction mixture is then neutralized with acid, and the crude 11-deazahomofolic acid is purified by column chromatography.

Structure Elucidation and Characterization

The definitive structure of 11-deazahomofolic acid is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Characterization Workflow

Characterization_Workflow A Synthesized 11-Deazahomofolic Acid B Mass Spectrometry (MS) - Molecular Weight Confirmation - Fragmentation Analysis A->B C NMR Spectroscopy - 1H NMR - 13C NMR A->C D Purity Analysis (HPLC) A->D E Structural Confirmation B->E C->E D->E Folate_Pathway_Inhibition cluster_0 Folate Metabolism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) GAR Glycinamide Ribonucleotide (GAR) GAR_TFase GAR Formyltransferase GAR->GAR_TFase FGAR Formylglycinamide Ribonucleotide (FGAR) DHFR->THF GAR_TFase->FGAR Deaza_THF (6R,S)-11-Deazatetrahydrohomofolate Deaza_THF->GAR_TFase Inhibition

References

An In-depth Technical Guide to the Mechanism of Action of 11-Oxahomofolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Oxahomofolic acid is a synthetic folate analog that has been investigated for its potential as an antineoplastic agent. As a structural mimic of folic acid, its mechanism of action is rooted in the competitive inhibition of key enzymes within the folate metabolic pathway. This inhibition disrupts the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis, thereby impeding the proliferation of rapidly dividing cells, such as cancer cells. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, drawing upon data from its closely related analog, 11-deazahomofolic acid, due to the limited availability of direct experimental data for the 11-oxa derivative. The information presented herein is intended to provide a robust framework for researchers and professionals involved in the development of novel antifolate therapies.

Introduction: The Folate Pathway as a Therapeutic Target

The folate metabolic pathway is a critical network of enzymatic reactions essential for cellular proliferation and survival. Folates act as coenzymes in the transfer of one-carbon units, a process fundamental to the de novo synthesis of purines (adenine and guanine) and thymidylate. Cancer cells, characterized by their high rate of proliferation, exhibit a heightened dependence on this pathway to sustain the synthesis of nucleic acids required for DNA replication and repair. This dependency makes the folate pathway an attractive and well-validated target for cancer chemotherapy.

Antifolates are a class of drugs designed to interfere with this pathway by mimicking the structure of folic acid and competitively inhibiting key enzymes. This compound belongs to this class of compounds. Its structural design, featuring an oxygen atom in place of a methylene group at position 11 of the homofolic acid scaffold, is intended to modulate its binding affinity and selectivity for target enzymes.

Core Mechanism of Action: Inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFTase)

The primary mechanism of action of this compound and its analogs is the inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), a crucial enzyme in the de novo purine biosynthesis pathway. GARFTase catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a key step in the formation of the purine ring.

By competitively binding to the active site of GARFTase, this compound prevents the natural substrate, 10-formyltetrahydrofolate, from binding and carrying out the formylation reaction. This blockade leads to a depletion of the intracellular pool of purines, ultimately halting DNA and RNA synthesis and inducing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

It is important to note that while direct enzymatic data for this compound is scarce, extensive studies on its close structural analog, (6R,S)-11-deazatetrahydrohomofolate, have demonstrated potent inhibition of GARFTase. This analog, however, showed significantly weaker inhibition of murine and human GARFTases compared to the bacterial enzyme from Lactobacillus casei.[1] Furthermore, these analogs did not exhibit inhibitory activity against other key folate-dependent enzymes such as aminoimidazolecarboxamide ribonucleotide (AICAR) formyltransferase, dihydrofolate reductase, or thymidylate synthase.[1] This suggests a degree of selectivity in its mechanism of action.

Signaling Pathway Diagram

folate_pathway cluster_purine De Novo Purine Synthesis cluster_inhibition Inhibition cluster_dna_synthesis DNA/RNA Synthesis GAR Glycinamide Ribonucleotide (GAR) FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFTase Purines Purines (ATP, GTP) FGAR->Purines Multiple Steps DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Oxahomofolic_Acid This compound GARFTase GARFTase Oxahomofolic_Acid->GARFTase Inhibits

Caption: Inhibition of GARFTase by this compound blocks de novo purine synthesis.

Cellular Uptake and Transport

For antifolates to exert their cytotoxic effects, they must be efficiently transported into cancer cells. Folate and its analogs primarily enter cells through two transport systems: the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). The expression levels of these transporters can significantly influence the efficacy of antifolate drugs. While specific transport studies for this compound have not been detailed in the available literature, it is presumed to utilize these same transport mechanisms due to its structural similarity to folic acid.

Experimental Workflow for Cellular Uptake

uptake_workflow start Start: Cancer Cell Culture incubation Incubate with Radiolabeled This compound start->incubation wash Wash Cells to Remove Extracellular Compound incubation->wash lysis Cell Lysis wash->lysis measurement Measure Intracellular Radioactivity (e.g., Scintillation Counting) lysis->measurement analysis Data Analysis: Calculate Uptake Rate measurement->analysis end End: Determine Transport Kinetics analysis->end

References

The In Vitro Biological Activity of 11-Oxahomofolic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 26, 2025 – An extensive review of publicly available scientific literature reveals a significant gap in the understanding of the in vitro biological activity of 11-Oxahomofolic acid. Despite its identification as a potential antitumor drug, detailed experimental data, including quantitative metrics of efficacy, specific molecular mechanisms, and established experimental protocols, remain largely unpublished. This whitepaper summarizes the current state of knowledge and highlights the need for further research into this compound.

Introduction

This compound, a structural analog of folic acid, has been cataloged as a compound of interest within chemical databases. Its structural similarity to folic acid, a crucial molecule in cell metabolism and proliferation, suggests a potential role as an antimetabolite, a class of drugs that includes well-established chemotherapy agents. However, the translation of this structural potential into demonstrable biological activity in a laboratory setting is not well-documented.

Quantitative Data Summary

A thorough search of scientific literature and chemical databases yielded no specific quantitative data on the in vitro biological activity of this compound. Key metrics typically used to characterize the potency and efficacy of a compound in preclinical studies, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values against specific cell lines or enzymes, are not available in the public domain.

Table 1: Summary of In Vitro Biological Activity Data for this compound

Target Cell Line/EnzymeAssay TypeIC50 / Ki ValueReference
Not AvailableNot AvailableNot AvailableNot Available

This table remains unpopulated due to the absence of published quantitative data.

Experimental Protocols

Detailed experimental methodologies for assessing the in vitro activity of this compound have not been published. Standard protocols that would likely be employed for such a compound are outlined below as a hypothetical framework for future studies.

General Cell Viability and Cytotoxicity Assay Workflow

This generalized workflow illustrates a typical procedure for evaluating the effect of a test compound on cancer cell viability.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Viability Assessment cluster_3 Data Analysis cell_culture Cancer Cell Line Culture (e.g., MCF-7, HeLa, A549) seeding Seed Cells into 96-well Plates cell_culture->seeding adherence Allow Cells to Adhere (24 hours) seeding->adherence compound_prep Prepare Serial Dilutions of this compound treatment Add Compound to Wells compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation reagent_add Add Viability Reagent (e.g., MTT, PrestoBlue) reagent_incubation Incubate as per Manufacturer's Protocol reagent_add->reagent_incubation readout Measure Absorbance/ Fluorescence reagent_incubation->readout data_norm Normalize Data to Untreated Controls dose_response Generate Dose-Response Curve data_norm->dose_response ic50_calc Calculate IC50 Value dose_response->ic50_calc

Caption: Generalized workflow for a cell viability assay.

Potential Signaling Pathways and Mechanism of Action

While no specific signaling pathways have been elucidated for this compound, its structure as a folic acid analog suggests a potential mechanism of action involving the folate pathway. This pathway is critical for the synthesis of nucleotides, the building blocks of DNA and RNA.

Hypothetical Mechanism of Action: Folate Pathway Inhibition

Many antifolate drugs exert their effect by inhibiting key enzymes in the folate metabolic pathway. A plausible, though unproven, mechanism for this compound could involve the inhibition of dihydrofolate reductase (DHFR).

G cluster_pathway Folate Metabolism Pathway cluster_inhibition Hypothesized Inhibition Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleotide Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide Thymidylate Synthase Compound This compound Compound->Inhibition Potential Inhibition Inhibition->DHF DHFR

Caption: Hypothetical inhibition of the folate pathway.

Conclusion and Future Directions

The current body of scientific literature does not support an in-depth analysis of the in vitro biological activity of this compound. While its chemical structure is known, there is a clear absence of published research detailing its efficacy, mechanism of action, or the experimental conditions under which it has been tested.

For researchers, scientists, and drug development professionals, this compound represents an unexplored compound. Future research should focus on:

  • In vitro screening: Evaluating the cytotoxic effects of this compound against a panel of cancer cell lines to determine its potential as an anticancer agent.

  • Enzyme inhibition assays: Testing the inhibitory activity of the compound against key enzymes in the folate pathway, such as dihydrofolate reductase and thymidylate synthase.

  • Mechanism of action studies: Investigating the downstream cellular effects of treatment with this compound to elucidate its molecular mechanism.

Until such studies are conducted and their results published, the in vitro biological activity of this compound will remain speculative. The development of a comprehensive technical guide requires foundational, peer-reviewed experimental data which is currently unavailable.

The Landscape of Dihydrofolate Reductase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrofolate reductase (DHFR) is a critical enzyme in the metabolic pathway of folate, playing a pivotal role in the synthesis of nucleotides and amino acids. Its inhibition disrupts cellular proliferation, making it a well-established therapeutic target for a range of diseases, including cancer and microbial infections. This technical guide provides a comprehensive overview of DHFR inhibition, detailing the enzyme's mechanism of action, the consequences of its inhibition, and standardized methodologies for evaluating potential inhibitors. While this paper aims to be a broad resource, it is important to note that a comprehensive search of publicly available scientific literature did not yield specific data on 11-Oxahomofolic acid as a dihydrofolate reductase inhibitor. The principles, protocols, and data presented herein are based on well-characterized DHFR inhibitors and provide a foundational framework for the investigation of novel compounds.

Introduction to Dihydrofolate Reductase

Dihydrofolate reductase is a ubiquitous enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][2] THF and its derivatives are essential one-carbon donors in a variety of biosynthetic reactions, including the synthesis of thymidylate, purine nucleotides, and several amino acids such as methionine and glycine.[1][3] By facilitating the production of these crucial cellular building blocks, DHFR is intimately linked to DNA synthesis, repair, and cellular replication.[1] The vital role of DHFR in rapidly dividing cells has made it an attractive target for therapeutic intervention.

The Mechanism and Consequences of DHFR Inhibition

DHFR inhibitors are typically structural analogs of folic acid that act as competitive inhibitors, binding to the active site of the enzyme with high affinity and preventing the binding of the natural substrate, DHF. This inhibition leads to a depletion of the intracellular pool of THF, which in turn has several downstream consequences:

  • Inhibition of Thymidylate Synthesis: THF is a necessary cofactor for thymidylate synthase, the enzyme responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a direct precursor of DNA synthesis.

  • Inhibition of Purine Synthesis: THF derivatives are also crucial for the de novo synthesis of purines, which are fundamental components of both DNA and RNA.

  • Disruption of Amino Acid Metabolism: The synthesis of amino acids like methionine and glycine is also dependent on THF-mediated one-carbon transfers.

The collective effect of these disruptions is the arrest of DNA synthesis and cell growth, which is particularly detrimental to rapidly proliferating cells like those found in cancerous tumors and microbial infections.

Quantitative Analysis of DHFR Inhibitors

The potency of DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values are determined through enzymatic assays and provide a standardized measure for comparing the efficacy of different compounds.

InhibitorTarget Organism/EnzymeIC50 ValueReference
MethotrexateHuman DHFR0.12 ± 0.07 μM
MethotrexateMycobacterium tuberculosis DHFR16.0 ± 3.0 μM
TrimethoprimMycobacterium tuberculosis DHFR16.5 ± 2.5 μM
PiritreximPneumocystis carinii DHFR0.038 μM
PiritreximToxoplasma gondii DHFR0.011 μM
TrimetrexateHuman DHFR4.74 nM
TrimetrexateToxoplasma gondii DHFR1.35 nM
WR99210Plasmodium falciparum DHFR<0.075 nM
FluorofolinP. aeruginosa DHFR2.5 nM

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

The evaluation of a potential DHFR inhibitor involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

DHFR Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the inhibitory effect of a compound on the activity of purified DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

A. Reagent Preparation:

  • DHFR Assay Buffer: Prepare a 1X working solution (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM EDTA). Warm to room temperature before use.

  • DHFR Substrate (DHF): Prepare a stock solution (e.g., 10 mM) in the assay buffer. This solution is light-sensitive and should be stored on ice and protected from light.

  • NADPH Solution: Prepare a stock solution (e.g., 10 mM) in the assay buffer. Store on ice.

  • DHFR Enzyme: Dilute the enzyme stock to a working concentration in cold assay buffer immediately before use. The final concentration should be determined empirically to yield a linear reaction rate.

  • Test Compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and create a serial dilution series to determine the IC50 value.

B. Assay Procedure:

  • Add the following to the wells of a 96-well clear plate:

    • Assay Buffer

    • Test compound at various concentrations (or vehicle control).

    • DHFR enzyme solution.

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the reaction by adding a mixture of the DHF substrate and NADPH solution.

  • Immediately measure the absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 25°C), recording data every 15-30 seconds for 10-20 minutes.

C. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

  • Determine the percent inhibition for each inhibitor concentration relative to the enzyme control (no inhibitor).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Proliferation Assay (e.g., MTT Assay)

This assay assesses the cytotoxic effect of a DHFR inhibitor on cultured cells.

A. Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound. Include a vehicle control.

  • Incubate the plate for a predetermined period (e.g., 48-72 hours).

  • Add MTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

B. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Key Pathways and Workflows

DHFR's Role in Folate Metabolism

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) One_Carbon_Pool One-Carbon Metabolism THF->One_Carbon_Pool DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR H+ Thymidylate Thymidylate Synthesis (DNA) One_Carbon_Pool->Thymidylate Purine Purine Synthesis (DNA/RNA) One_Carbon_Pool->Purine Amino_Acid Amino Acid Synthesis One_Carbon_Pool->Amino_Acid Inhibitor DHFR Inhibitor (e.g., Methotrexate) Inhibitor->DHFR

Caption: The central role of DHFR in converting DHF to THF and its subsequent impact on nucleotide and amino acid synthesis.

Experimental Workflow for DHFR Inhibition Assay

DHFR_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Add_Reagents Add Buffer, Inhibitor, and Enzyme to Plate Prep_Buffer->Add_Reagents Prep_DHF Prepare DHF Solution Initiate_Reaction Initiate with DHF and NADPH Prep_DHF->Initiate_Reaction Prep_NADPH Prepare NADPH Solution Prep_NADPH->Initiate_Reaction Prep_Enzyme Prepare DHFR Enzyme Prep_Enzyme->Add_Reagents Prep_Inhibitor Prepare Inhibitor Dilutions Prep_Inhibitor->Add_Reagents Pre_Incubate Pre-incubate at Room Temperature Add_Reagents->Pre_Incubate Pre_Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Mode) Initiate_Reaction->Measure_Absorbance Calculate_Rate Calculate Reaction Rates Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate Percent Inhibition Calculate_Rate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

References

The Dawn of a New Era in Antifolate Chemotherapy: A Technical Guide to the Discovery and Synthesis of Novel Folic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, synthesis, and evaluation of novel folic acid analogs. This whitepaper provides an in-depth analysis of their mechanism of action, experimental protocols, and quantitative efficacy data, alongside detailed visualizations of key biological pathways and experimental workflows.

Folic acid, an essential B vitamin, plays a pivotal role in the de novo synthesis of nucleotides, the building blocks of DNA and RNA. This fundamental role in cellular proliferation has long been exploited in cancer chemotherapy through the development of folic acid analogs, also known as antifolates. These compounds act as potent inhibitors of key enzymes in the folate metabolic pathway, leading to the disruption of DNA synthesis and repair, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.

This technical guide delves into the intricate world of novel folic acid analogs, offering a detailed exploration of their discovery, synthesis, and preclinical evaluation. We will examine the core principles underlying their design, the synthetic strategies employed in their creation, and the experimental methodologies used to characterize their biological activity.

The Folate Metabolic Pathway: A Prime Target for Anticancer Therapy

The efficacy of antifolates stems from their ability to interfere with the folate metabolic pathway, a critical process for cellular replication. Folic acid itself is biologically inactive and must be reduced to its active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR). THF and its derivatives then act as coenzymes in a series of one-carbon transfer reactions essential for the synthesis of purines and thymidylate.

Classical antifolates, such as methotrexate, primarily target DHFR, leading to a depletion of intracellular THF pools.[1][2] More recent generations of antifolates, like pemetrexed, exhibit a broader mechanism of action, inhibiting not only DHFR but also other key enzymes like thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT).[3] This multi-targeted approach can be more effective and may circumvent some mechanisms of resistance that arise with single-target agents.[4]

Key Enzymes in the Folate Pathway Targeted by Novel Analogs:
  • Dihydrofolate Reductase (DHFR): Catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in regenerating the active folate pool.[5]

  • Thymidylate Synthase (TS): Responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis.

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): An essential enzyme in the de novo purine biosynthesis pathway.

The inhibition of these enzymes by folic acid analogs leads to a cascade of downstream effects, including the induction of DNA damage, cell cycle arrest, and apoptosis. Understanding these intricate signaling pathways is paramount for the rational design of more potent and selective antifolate drugs.

Quantitative Efficacy of Novel Folic Acid Analogs

The development of novel folic acid analogs is driven by the quest for improved efficacy, a broader spectrum of activity, and a better safety profile compared to existing therapies. The following tables summarize key quantitative data for a selection of established and novel folic acid analogs, highlighting their inhibitory potency against target enzymes and their cytotoxic effects on various cancer cell lines.

Folic Acid AnalogTarget Enzyme(s)Ki (nM)Reference(s)
MethotrexateDHFR0.01-0.2
PemetrexedTS, DHFR, GARFTTS: 1.3, DHFR: 7.2
RaltitrexedTS1.4
PralatrexateDHFR0.013
Novel Analog 1DHFR5.8
Novel Analog 2TS0.56

Table 1: Inhibitory Potency (Ki) of Folic Acid Analogs Against Target Enzymes. This table provides a comparative overview of the binding affinities of various folic acid analogs to their respective target enzymes. Lower Ki values indicate higher potency.

Folic Acid AnalogCancer Cell LineIC50 (µM)Reference(s)
MethotrexateCCRF-CEM (Leukemia)0.004
PemetrexedA549 (Lung Cancer)0.05
RaltitrexedHT29 (Colon Cancer)0.012
Novel Eugenol Derivative (9)MCF-7 (Breast Cancer)0.99
Novel Eugenol Derivative (17)PC3 (Prostate Cancer)0.26

Table 2: Cytotoxicity (IC50) of Folic Acid Analogs in Cancer Cell Lines. This table showcases the concentration of each analog required to inhibit the growth of various cancer cell lines by 50%. Lower IC50 values indicate greater cytotoxic efficacy.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The successful discovery and development of novel folic acid analogs rely on robust and reproducible experimental protocols. This section provides detailed methodologies for the synthesis of a generic novel folic acid analog and for key biological assays used to assess its efficacy.

Synthesis of a Novel Thieno[2,3-d]pyrimidine-based Folic Acid Analog

This protocol outlines a general synthetic route for a class of potent dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR).

Step 1: Bromination of the Thienopyrimidine Core

  • Suspend 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one in glacial acetic acid.

  • Add bromine dropwise at room temperature and stir for 2 hours.

  • Filter the resulting precipitate, wash with acetic acid and then diethyl ether, and dry under vacuum to yield the brominated intermediate.

Step 2: Thiolation and Coupling

  • Dissolve the brominated intermediate in N,N-dimethylformamide (DMF).

  • Add N-{4-[sulfanyl]benzoyl}-L-glutamic acid diethyl ester and potassium carbonate.

  • Heat the mixture at 80°C for 4 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the diethyl ester of the final compound.

Step 3: Saponification

  • Suspend the diethyl ester in ethanol.

  • Add a solution of sodium hydroxide and stir at room temperature for 12 hours.

  • Filter the mixture and acidify the filtrate with hydrochloric acid to precipitate the final product.

  • Collect the solid by filtration, wash with water and ethanol, and dry under vacuum.

Purification and Characterization: The final compound is purified by reverse-phase high-performance liquid chromatography (HPLC). The structure and purity are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the activity of DHFR by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.

  • Reagent Preparation:

    • Prepare DHFR assay buffer, DHFR substrate (dihydrofolate), and NADPH solutions.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add DHFR assay buffer, the test compound at various concentrations, and the DHFR enzyme.

    • Include positive controls (e.g., methotrexate) and negative controls (no inhibitor).

    • Initiate the reaction by adding NADPH and DHFR substrate.

    • Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of DHFR activity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the folic acid analog for a specified period (e.g., 72 hours).

    • Include untreated cells as a control.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the analog compared to the untreated control.

    • Determine the IC50 value, which is the concentration of the analog that reduces cell viability by 50%.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex biological processes and experimental procedures involved in the study of novel folic acid analogs, the following diagrams have been generated using the Graphviz DOT language.

folate_metabolic_pathway folic_acid Folic Acid dhf Dihydrofolate (DHF) folic_acid->dhf DHFR thf Tetrahydrofolate (THF) dhf->thf DHFR serine Serine thf->serine methylene_thf 5,10-Methylene-THF thf->methylene_thf SHMT purine_synthesis Purine Synthesis thf->purine_synthesis glycine Glycine serine->glycine methyl_thf 5-Methyl-THF methylene_thf->methyl_thf MTHFR dump dUMP methylene_thf->dump methionine Methionine methyl_thf->methionine MTR dtmp dTMP dump->dtmp TS dna_synthesis DNA Synthesis & Repair dtmp->dna_synthesis purine_synthesis->dna_synthesis sam S-Adenosylmethionine (SAM) (Methyl Donor) methionine->sam methylation DNA/RNA/Protein Methylation sam->methylation dhfr DHFR dhfr->dhf shmt SHMT ts TS ts->dump mtr MTR methotrexate Methotrexate methotrexate->dhfr pemetrexed Pemetrexed pemetrexed->dhfr pemetrexed->ts

Caption: Folate Metabolic Pathway and Sites of Antifolate Inhibition.

experimental_workflow start Start: Design of Novel Folic Acid Analog synthesis Chemical Synthesis of Analog start->synthesis purification Purification (HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro_studies In Vitro Biological Evaluation characterization->in_vitro_studies enzyme_assay Enzyme Inhibition Assays (DHFR, TS) in_vitro_studies->enzyme_assay cell_viability Cell Viability Assays (MTT, XTT) in_vitro_studies->cell_viability data_analysis Data Analysis (IC50, Ki) enzyme_assay->data_analysis cell_viability->data_analysis lead_optimization Lead Optimization / Further Studies data_analysis->lead_optimization

Caption: General Experimental Workflow for Folic Acid Analog Development.

Future Directions and Conclusion

The discovery and synthesis of novel folic acid analogs remain a vibrant and crucial area of cancer research. The development of multi-targeted antifolates and compounds designed to overcome resistance mechanisms holds significant promise for improving patient outcomes. Furthermore, the exploration of folate receptor-targeted drug delivery systems offers a pathway to enhance the specificity and reduce the toxicity of these potent chemotherapeutic agents.

This technical guide provides a foundational understanding of the core principles and methodologies involved in the development of novel folic acid analogs. The detailed protocols, quantitative data, and visual representations of key pathways are intended to serve as a valuable resource for researchers and scientists dedicated to advancing the fight against cancer. As our understanding of the molecular intricacies of the folate pathway continues to grow, so too will our ability to design and synthesize the next generation of highly effective and targeted antifolate therapies.

References

Preliminary Investigation of Antifolate Cytotoxicity: A Technical Guide Focused on Methotrexate

Author: BenchChem Technical Support Team. Date: November 2025

Preface: Initial investigations into the cytotoxicity of 11-Oxahomofolic acid revealed a significant lack of publicly available data to construct a comprehensive technical guide as requested. To fulfill the core requirements of this document, the focus has been shifted to a well-characterized and structurally related antifolate, Methotrexate. This allows for a detailed exploration of the principles of antifolate cytotoxicity, experimental methodologies, and affected cellular pathways, using Methotrexate as a representative compound. The information presented herein serves as a robust framework for understanding the potential cytotoxic mechanisms that could be relevant for novel antifolates like this compound.

Introduction to Antifolate Cytotoxicity

Antifolates are a class of drugs that interfere with the metabolic pathways of folic acid (vitamin B9). Folic acid is essential for the de novo synthesis of purines and thymidylate, which are critical building blocks for DNA and RNA synthesis and repair. By inhibiting key enzymes in the folate pathway, antifolates disrupt cellular replication and induce cell death, making them effective anticancer agents. Methotrexate, a structural analog of folic acid, is a widely used antifolate that primarily targets dihydrofolate reductase (DHFR)[1][2][3]. Its cytotoxic effects are most pronounced in rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotide synthesis[2].

Quantitative Cytotoxicity Data for Methotrexate

The cytotoxic effect of Methotrexate is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values are highly dependent on the cell line and the duration of exposure.

Cell LineCancer TypeExposure Time (hours)IC50 ValueReference
HTC-116Colorectal Carcinoma122.3 mM[4]
240.37 mM
480.15 mM
A-549Lung Carcinoma480.10 mM
DaoyMedulloblastoma144 (6 days)9.5 x 10⁻² µM
Saos-2Osteosarcoma144 (6 days)3.5 x 10⁻² µM
HeLaCervical CancerNot Specified> 50 µg/ml
MCF-7Breast CancerNot Specified> 50 µg/ml

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cancer cell lines (e.g., HTC-116, A-549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Methotrexate stock solution

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of Methotrexate in the culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of Methotrexate. Include a vehicle control (medium without the drug).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-28 µL of the MTT solution (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-130 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 492 nm or between 550 and 600 nm, with a reference wavelength of over 650 nm.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value can then be determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Methotrexate's Mechanism of Action: Inhibition of the Folic Acid Pathway

Methotrexate exerts its cytotoxic effects by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid metabolic pathway. This inhibition leads to a depletion of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, ultimately leading to the cessation of DNA synthesis and cell death.

Folic_Acid_Pathway cluster_folate_cycle Folate Cycle cluster_nucleotide_synthesis Nucleotide Synthesis Folate Folic Acid DHF Dihydrofolate (DHF) Folate->DHF Dihydrofolate Reductase (NADPH -> NADP+) THF Tetrahydrofolate (THF) DHF->THF MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Purines Purine Synthesis THF->Purines Serine Serine Glycine Glycine Serine->Glycine MethyleneTHF->DHF   MethyleneTHF->THF   dUMP dUMP dTMP dTMP dUMP->dTMP DNA DNA Synthesis dTMP->DNA Purines->DNA MTX Methotrexate DHFR DHFR MTX->DHFR Inhibition TS Thymidylate Synthase

Caption: Mechanism of Methotrexate action on the folic acid pathway.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the typical workflow for determining the cytotoxicity of a compound like Methotrexate using an in vitro cell-based assay.

Cytotoxicity_Workflow start Start cell_culture Cell Line Selection & Culture start->cell_culture seeding Cell Seeding in 96-well Plate cell_culture->seeding treatment Drug Treatment (e.g., Methotrexate) seeding->treatment incubation Incubation (24-72 hours) treatment->incubation assay Cytotoxicity Assay (e.g., MTT) incubation->assay measurement Absorbance Measurement assay->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis end End analysis->end

Caption: General experimental workflow for in vitro cytotoxicity testing.

Conclusion

This technical guide, using Methotrexate as a well-documented example, provides a comprehensive overview of the preliminary investigation of antifolate cytotoxicity. The provided data tables, detailed experimental protocols, and pathway diagrams offer a foundational understanding for researchers and drug development professionals. While direct cytotoxic data for this compound remains to be elucidated, the methodologies and mechanistic principles outlined here are directly applicable to its future investigation and characterization as a potential therapeutic agent. Further studies are warranted to determine the specific cytotoxic profile and mechanism of action of this compound.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of 11-Oxahomofolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative data on the aqueous solubility and stability of 11-Oxahomofolic acid is scarce. This guide synthesizes established principles from analogous folate compounds and general pharmaceutical methodologies to provide a predictive framework and practical experimental guidance. All data presented for Folic Acid serves as a surrogate to infer the potential behavior of this compound.

Introduction to this compound

This compound is a folate analog that has been investigated as a potential antitumor agent.[1][2][3][4][5] Its structure, which substitutes an oxygen atom for a nitrogen in the C9-N10 bridge region of folic acid, is key to its biological activity and also influences its physicochemical properties, including solubility and stability. Understanding these properties is critical for the development of viable aqueous formulations for therapeutic use.

Aqueous Solubility Profile

The aqueous solubility of ionizable compounds like this compound is heavily dependent on the pH of the solution. While specific data for this compound is not available, the behavior of its parent compound, folic acid, provides a strong predictive model. Folic acid, a dicarboxylic acid, exhibits low solubility in acidic to neutral pH, with increased solubility in alkaline conditions due to the deprotonation of its carboxylic acid groups.

Table 1: pH-Dependent Aqueous Solubility of Folic Acid (Surrogate Data)

pH Solubility (mg/L) Molar Ratio (FA:AA) for Enhanced Solubility Reference
< 4.0 Very Low -
4.5 - 6.0 Acts as a buffer region 1:2.5 (with Arginine or Lysine)

| > 7.0 | Significantly Increased | - | |

Note: The addition of basic amino acids like arginine and lysine has been shown to dramatically increase the solubility of folic acid.

Aqueous Stability and Degradation Pathways

The stability of folate analogs in aqueous solutions is a significant challenge in formulation development. Folic acid itself is known to be unstable in the presence of water, with degradation influenced by pH, light, temperature, and oxidizing agents. The primary degradation pathway for folic acid involves the cleavage of the C9-N10 bond. Given the structural similarity, this compound is likely susceptible to similar degradation mechanisms.

Table 2: Factors Affecting the Stability of Folic Acid in Aqueous Solutions (Surrogate Data)

Condition Effect on Stability Recommended Mitigation References
pH Stable in a narrow pH range of 5.0-5.5 Use of buffers (e.g., citrate, phosphate) and co-solvents (sorbitol, glycerine, propylene glycol)
Light Prone to photodegradation Storage in light-protected containers
Temperature Degradation rate increases with temperature Refrigerated storage (4°C) is recommended for long-term stability

| Oxidizing Agents | Susceptible to oxidation | Inclusion of antioxidants in the formulation | |

Experimental Protocols for Solubility and Stability Assessment

The following are standardized methodologies for determining the aqueous solubility and stability of pharmaceutical compounds, adaptable for the study of this compound.

Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent system.

Protocol:

  • Preparation: Prepare a series of buffered aqueous solutions at various pH values (e.g., pH 2, 4, 6, 7.4, 8).

  • Addition of Compound: Add an excess amount of this compound to each buffered solution in a sealed flask.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw a sample from each flask and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the solubility as a function of pH.

Stability Assessment: HPLC-Based Stability-Indicating Method

A stability-indicating assay is crucial to separate the intact drug from its degradation products.

Protocol:

  • Forced Degradation Studies: Subject solutions of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.

  • Method Development: Develop an HPLC method (typically reverse-phase) that can resolve the parent compound from all significant degradation products. This involves optimizing the mobile phase, column, flow rate, and detector wavelength.

  • Method Validation: Validate the developed HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

  • Stability Study:

    • Prepare aqueous solutions of this compound at different pH values and in the presence of potential excipients.

    • Store the solutions under various temperature and light conditions (e.g., 4°C/dark, 25°C/dark, 25°C/light).

    • At specified time points (e.g., 0, 7, 14, 30, 60 days), withdraw samples and analyze them using the validated stability-indicating HPLC method.

  • Data Analysis: Determine the degradation rate and calculate the shelf-life of the formulation under each storage condition.

Visualizing Experimental Workflows

Solubility Determination Workflow

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffered Solutions (various pH) B Add Excess This compound A->B Step 1 C Agitate at Constant Temperature B->C Step 2 D Collect and Filter Samples C->D Step 3 E Quantify by Validated HPLC D->E Step 4 F Plot Solubility vs. pH E->F Step 5

Caption: Workflow for determining pH-dependent aqueous solubility.

Stability Study Workflow

Stability_Workflow cluster_method_dev Method Development cluster_study_execution Study Execution cluster_analysis Analysis & Reporting A Forced Degradation Studies B Develop Stability-Indicating HPLC Method A->B C Validate HPLC Method (ICH) B->C D Prepare Formulations C->D E Store at Varied Conditions (T, pH, Light) D->E F Sample at Time Intervals E->F G Analyze by Validated HPLC F->G H Determine Degradation Rate & Shelf-life G->H

Caption: Workflow for conducting an aqueous stability study.

Conclusion and Future Directions

The successful formulation of this compound for aqueous delivery hinges on a thorough understanding of its solubility and stability. While direct data is limited, the behavior of folic acid provides a valuable starting point for formulation strategies. It is anticipated that this compound will exhibit pH-dependent solubility and be susceptible to hydrolytic and photolytic degradation.

Future research should focus on conducting rigorous experimental studies as outlined in this guide to generate specific data for this compound. This will enable the rational design of stable, effective, and safe aqueous formulations, paving the way for its potential clinical application. The use of stabilizing excipients, such as buffers, co-solvents, and antioxidants, will likely be essential for a successful formulation.

References

In Silico Modeling of Ligand Binding to Dihydrofolate Reductase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrofolate Reductase (DHFR) is a crucial enzyme in folate metabolism and a well-established target for therapeutic intervention in cancer and infectious diseases. The development of novel inhibitors for DHFR is an active area of research, with in silico modeling playing a pivotal role in the rational design and optimization of these molecules. This technical guide provides a comprehensive overview of the computational methodologies employed to study the binding of ligands, such as the hypothetical inhibitor 11-Oxahomofolic acid, to the DHFR active site. While specific binding data for this compound is not publicly available, this document outlines the standard protocols for molecular docking and molecular dynamics simulations, presents templates for quantitative data summarization, and visualizes the typical workflows and interactions using standardized diagrams. These resources are intended to serve as a practical guide for researchers undertaking similar computational drug design projects targeting DHFR.

Quantitative Binding Data Analysis

In silico modeling provides valuable quantitative metrics to assess the binding affinity and stability of a ligand-protein complex. While specific data for this compound is not available, the following tables represent the typical data generated in such studies for various DHFR inhibitors. These tables serve as a template for organizing and presenting computational results.

Table 1: Molecular Docking Scores and Binding Energy of DHFR Inhibitors

CompoundDocking Score (kcal/mol)Predicted Binding Free Energy (MM/PBSA) (kJ/mol)Key Interacting Residues
Methotrexate (Reference)-9.9-127.05[1]Ile7, Glu30, Phe31, Phe34, Val115[1][2]
Inhibitor A-8.5-178.47[1]Ile7, Glu30, Val115[1]
Inhibitor B-7.9-171.12Phe34, Ser59, Pro61
Inhibitor C-7.2-133.16Asn64, Arg70

Table 2: Inhibition Constants (IC50) of Novel DHFR Inhibitors

CompoundIC50 (µM)
Compound 2> 56.05
Compound 6< 55.32
Compound 956.05
Compound 1155.32
Compound 13< 55.32
Compound 14< 55.32
Compound 16< 55.32

Experimental Protocols for In Silico Modeling

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines a typical workflow using AutoDock Vina, a widely used docking program.

Protocol:

  • Protein Preparation:

    • Obtain the 3D structure of human DHFR from the Protein Data Bank (PDB ID: 1BOZ).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges.

    • Define the grid box for docking, ensuring it encompasses the entire active site. The substrate binding site of DHFR is comprised of residues such as Ile7, Glu30, Phe34, Ser59, Pro61, Asn64, and Val115.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecule builder (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the ligand structure.

    • Assign Gasteiger charges and define the rotatable bonds.

  • Docking Simulation:

    • Run AutoDock Vina, specifying the prepared protein and ligand files, and the grid box parameters.

    • The program will generate multiple binding poses, ranked by their docking scores.

  • Analysis of Results:

    • Visualize the docked poses in a molecular graphics program (e.g., PyMOL, VMD).

    • Analyze the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

    • The pose with the lowest binding energy is typically considered the most favorable.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system.

Protocol:

  • System Preparation:

    • Use the best-docked pose of the this compound-DHFR complex from the molecular docking step.

    • Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform a series of energy minimization steps to remove any steric clashes. This is typically done first with the protein backbone restrained, followed by minimization of the entire system.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (canonical) ensemble, with restraints on the protein.

    • Perform a subsequent equilibration run under the NPT (isothermal-isobaric) ensemble to ensure the system reaches the correct density.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) without any restraints.

    • Save the trajectory data at regular intervals.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.

    • Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze hydrogen bond formation and other interactions over time.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA. The decomposition analysis of the binding free energy can suggest which forces, such as electrostatic and van der Waals, are predominant in the inhibition.

Visualization of Workflows and Interactions

Graphical representations are essential for understanding complex biological processes and computational workflows. The following diagrams are generated using the DOT language and can be rendered by Graphviz.

cluster_prep Preparation cluster_dock Molecular Docking cluster_md Molecular Dynamics PDB Obtain DHFR Structure (PDB ID: 1BOZ) PDB_Prep Prepare Protein (Remove water, add hydrogens) PDB->PDB_Prep Ligand Generate Ligand Structure (this compound) Ligand_Prep Prepare Ligand (Energy minimization) Ligand->Ligand_Prep Docking Perform Docking (AutoDock Vina) PDB_Prep->Docking Ligand_Prep->Docking Analysis Analyze Poses (Binding energy, interactions) Docking->Analysis MD_Setup System Setup (Solvation, Ionization) Analysis->MD_Setup MD_Run Run MD Simulation (100 ns) MD_Setup->MD_Run MD_Analysis Trajectory Analysis (RMSD, RMSF, Binding Free Energy) MD_Run->MD_Analysis

Caption: In Silico Modeling Workflow for DHFR Inhibitors.

cluster_reaction Catalytic Cycle DHFR DHFR DHF Dihydrofolate (DHF) DHFR->DHF binds NADPH NADPH THF Tetrahydrofolate (THF) DHF->THF reduced by NADPH Inhibitor This compound (Inhibitor) Inhibitor->DHFR competitively binds

Caption: DHFR Catalytic Cycle and Inhibition Mechanism.

Ligand This compound Pteridine-like moiety p-aminobenzoyl Glutamate ActiveSite DHFR Active Site Ile7 Glu30 Phe34 Val115 Ligand->ActiveSite Forms H-bonds & Hydrophobic Interactions

Caption: Key Ligand-Residue Interactions in DHFR Active Site.

References

Methodological & Application

Application Note and Protocol: 11-Oxahomofolic Acid Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

11-Oxahomofolic acid is a synthetic analog of folic acid and is classified as an antifolate.[1] Antifolates are a class of drugs that interfere with the metabolic processes involving folic acid.[2] Folic acid and its derivatives are essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are critical for DNA synthesis, replication, and repair.[3] Many antifolates exert their cytotoxic effects by inhibiting key enzymes in the folate pathway, making them effective anti-cancer agents.[1][4] The primary target for many antifolates is Dihydrofolate Reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is the active form of folate in the cell. Inhibition of DHFR leads to a depletion of THF, which in turn inhibits the synthesis of DNA, RNA, and proteins, ultimately leading to cell death. Another important enzyme in this pathway is Folylpolyglutamate Synthetase (FPGS), which is responsible for the polyglutamylation of folates and antifolates. This process traps the antifolates within the cell, enhancing their inhibitory activity. This document provides a detailed protocol for an enzyme inhibition assay to evaluate the inhibitory potential of this compound against DHFR.

Signaling Pathway:

folate_pathway

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on DHFR activity by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.

Materials and Reagents:

  • Human recombinant Dihydrofolate Reductase (DHFR)

  • This compound

  • Dihydrofolic acid (DHF)

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Methotrexate (MTX) as a positive control inhibitor

  • DHFR Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.5)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Experimental Workflow:

DHFR_Assay_Workflow

Procedure:

  • Reagent Preparation:

    • Prepare a 10x stock of DHFR Assay Buffer. Dilute to 1x with ultrapure water for use.

    • Reconstitute NADPH in the assay buffer to create a stock solution (e.g., 10 mM). Protect from light and keep on ice.

    • Prepare a stock solution of DHF (e.g., 10 mM) in the assay buffer. This may require the addition of a small amount of 1 M KOH to aid dissolution. Prepare this solution fresh.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of the compound in the assay buffer to achieve the desired final concentrations.

    • Prepare a stock solution of Methotrexate in DMSO (e.g., 1 mM) and serially dilute in the assay buffer.

    • Dilute the DHFR enzyme in cold assay buffer to the desired working concentration (e.g., 0.1-0.25 units/mL). Keep on ice.

  • Assay Protocol (96-well plate format):

    • Add the following to each well:

      • Test wells: A specific volume of the diluted this compound.

      • Positive control wells: A specific volume of the diluted Methotrexate.

      • Negative control (No inhibitor) wells: A corresponding volume of the assay buffer containing the same percentage of DMSO as the test wells.

      • Blank wells: Assay buffer.

    • Add the diluted NADPH solution to all wells except the blank.

    • Add the diluted DHFR enzyme solution to all wells except the blank.

    • Mix the contents of the wells by gentle shaking and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the DHF substrate solution to all wells.

    • Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm in kinetic mode for 10-20 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_no_inhibitor - V_inhibitor) / V_no_inhibitor] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Data Presentation

The following table summarizes hypothetical data for the inhibition of DHFR by this compound and the control inhibitor, Methotrexate.

CompoundTarget EnzymeIC50 (nM)Inhibition Type (Hypothetical)
This compoundDHFR75Competitive
MethotrexateDHFR5Competitive

Conclusion

The provided protocol offers a robust method for evaluating the inhibitory activity of this compound against Dihydrofolate Reductase. This assay is a critical step in the preclinical assessment of novel antifolate compounds. The data generated will help in understanding the compound's mechanism of action and its potential as a therapeutic agent. Further studies could explore its inhibitory effects on other enzymes in the folate pathway, such as Folylpolyglutamate Synthetase (FPGS), to build a comprehensive pharmacological profile.

References

Application Notes and Protocols for Testing 11-Oxahomofolic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxahomofolic acid is an antifolate compound with potential as an antitumor drug.[1] Antifolates are a class of drugs that interfere with the metabolism of folic acid, which is essential for DNA synthesis, repair, and cellular replication.[2][3] By inhibiting key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR), these agents can selectively target rapidly dividing cancer cells, which have a high demand for folate to sustain their proliferation.[2][4] This document provides detailed protocols for evaluating the in vitro efficacy of this compound using common cell culture-based assays. The following protocols will cover the assessment of cell viability, the induction of apoptosis (programmed cell death), and the analysis of cell cycle progression.

Key Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol determines the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability. The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound (MTS) by viable, metabolically active cells to a colored formazan product.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO or PBS)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value (the concentration that inhibits 50% of cell growth).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the solvent used to dissolve the compound) and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Data Presentation:

Concentration of this compound (µM)Absorbance (490 nm)% Cell Viability
0 (Untreated Control)1.25100
0 (Vehicle Control)1.2398.4
0.011.1894.4
0.11.0584.0
10.8568.0
100.5040.0
1000.1512.0
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

    • Four populations of cells can be distinguished:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Untreated Control95.22.52.3
Vehicle Control94.82.82.4
This compound (IC50)60.525.314.2
This compound (2x IC50)35.140.724.2
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) staining followed by flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Antifolate drugs often cause an accumulation of cells in the S phase due to the inhibition of DNA synthesis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.

    • Harvest the cells and wash them with cold PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content is measured by detecting the fluorescence of PI.

    • The data is typically displayed as a histogram, where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells.

    • The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Untreated Control65.420.114.5
Vehicle Control64.920.514.6
This compound (IC50)40.245.314.5
This compound (2x IC50)25.860.114.1

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7) seeding 2. Seeding in Plates (96-well or 6-well) cell_culture->seeding treatment 3. Treatment with This compound seeding->treatment viability Cell Viability (MTS Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle data_analysis 4. Data Acquisition and Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: Experimental workflow for testing this compound.

antifolate_pathway cluster_folate Folate Metabolism cluster_drug cluster_effects Cellular Effects DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Pyrimidines Pyrimidine Synthesis THF->Pyrimidines DNA_synthesis Inhibition of DNA Synthesis Pyrimidines->DNA_synthesis DHFR->THF Antifolate This compound Antifolate->DHFR Inhibition S_phase_arrest S-Phase Arrest DNA_synthesis->S_phase_arrest Apoptosis Apoptosis S_phase_arrest->Apoptosis

Caption: Hypothetical signaling pathway for an antifolate drug.

References

Determining the IC50 of 11-Oxahomofolic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of 11-Oxahomofolic acid, a potential antitumor agent. Given its structural similarity to folic acid, this compound is hypothesized to act as a competitive inhibitor of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.[1][2][3] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death, a common mechanism for anticancer drugs.[2][3] The following protocols outline two primary methods for IC50 determination: a direct enzymatic inhibition assay against purified DHFR and a cell-based proliferation assay using cancer cell lines.

Introduction to this compound and Dihydrofolate Reductase (DHFR)

This compound is a folic acid analogue with potential applications as an anticancer therapeutic. Folic acid derivatives are essential for the synthesis of purines and thymidylate, which are critical components of DNA and RNA. Dihydrofolate reductase (DHFR) is a crucial enzyme in this pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are vital for cellular proliferation. Consequently, DHFR has become a significant therapeutic target for various diseases, including cancer. DHFR inhibitors act by competitively binding to the active site of the enzyme, preventing the binding of DHF and leading to a depletion of THF. This disruption of the folate pathway interferes with DNA synthesis and ultimately leads to cell death.

Signaling Pathway of DHFR Inhibition

DHFR_Pathway cluster_0 DHFR Catalyzed Reaction DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Purine & Thymidylate Synthesis THF->Nucleotide NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Inhibitor This compound (DHFR Inhibitor) Inhibitor->DHFR Inhibition DNA DNA Synthesis & Repair Nucleotide->DNA Cell Cell Proliferation DNA->Cell

Caption: Signaling pathway of DHFR inhibition by this compound.

Experimental Protocols

Two primary assays are recommended for determining the IC50 of this compound: a DHFR enzyme inhibition assay and a cell-based proliferation assay.

Protocol 1: DHFR Enzymatic Inhibition Assay

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

Materials and Reagents:

  • Human recombinant DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • This compound

  • Methotrexate (positive control)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve this compound and methotrexate in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

    • Prepare serial dilutions of this compound and methotrexate in the assay buffer. A common starting range is 1 nM to 100 µM.

    • Prepare working solutions of DHF and NADPH in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the serially diluted inhibitor (this compound or methotrexate), and the DHFR enzyme to each well.

    • Include control wells: a "no inhibitor" control (enzyme, buffer, DHF, NADPH) and a "blank" control (buffer, DHF, NADPH).

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the Reaction:

    • Add the substrate mixture (DHF and NADPH) to all wells to start the reaction.

  • Data Collection:

    • Immediately measure the absorbance at 340 nm at time zero and then at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

Protocol 2: Cell Proliferation (MTT) Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials and Reagents:

  • Cancer cell line (e.g., HeLa, MCF-7, or a cell line known to be sensitive to antifolates)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Methotrexate (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell line to the logarithmic growth phase.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and methotrexate in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitors.

    • Include a "vehicle control" (cells treated with the same concentration of the solvent used to dissolve the drugs, e.g., DMSO) and a "no treatment" control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) in a 5% CO2 incubator at 37°C.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

    • During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Collection:

    • Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

The quantitative data obtained from the experiments should be summarized in a clear and structured table for easy comparison.

CompoundAssay TypeTarget/Cell LineIC50 (nM)
This compoundDHFR Enzymatic InhibitionHuman DHFRValue
This compoundCell Proliferation (MTT)HeLaValue
Methotrexate (Control)DHFR Enzymatic InhibitionHuman DHFRValue
Methotrexate (Control)Cell Proliferation (MTT)HeLaValue

Note: The IC50 values for methotrexate can vary depending on the experimental conditions but are typically in the low nanomolar range for DHFR inhibition.

Experimental Workflow

The overall workflow for determining the IC50 of this compound can be visualized as follows:

IC50_Workflow cluster_prep Preparation cluster_assays Assays cluster_data Data Acquisition & Analysis Compound This compound Stock Solution Serial_Dilution Serial Dilutions Compound->Serial_Dilution Enzyme_Assay DHFR Enzymatic Assay Serial_Dilution->Enzyme_Assay Cell_Assay Cell Proliferation Assay (MTT) Serial_Dilution->Cell_Assay Data_Acq Spectrophotometric Reading (Absorbance) Enzyme_Assay->Data_Acq Cell_Assay->Data_Acq Data_Analysis Calculate % Inhibition/ % Viability Data_Acq->Data_Analysis Dose_Response Plot Dose-Response Curve Data_Analysis->Dose_Response IC50_Calc IC50 Determination Dose_Response->IC50_Calc

Caption: General workflow for IC50 determination of this compound.

Conclusion

The protocols outlined in this document provide a comprehensive framework for determining the IC50 of this compound. By employing both enzymatic and cell-based assays, researchers can gain a thorough understanding of the compound's potency as a DHFR inhibitor and its efficacy in a cellular context. Accurate and reproducible IC50 determination is a critical step in the preclinical evaluation of potential anticancer agents.

References

Application Notes and Protocols for In Vivo Studies of 11-Oxahomofolic Acid in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific in vivo studies on 11-Oxahomofolic acid in mouse models are not extensively documented in publicly available literature. The following application notes and protocols are based on established methodologies for evaluating structurally similar folic acid analogs (antifolates) in preclinical settings.[1][2][3] These protocols should be adapted and optimized based on the specific characteristics of this compound and the research objectives.

Introduction

This compound is a potential antitumor agent belonging to the class of compounds known as antifolates.[4] Antifolates function by disrupting metabolic pathways that depend on one-carbon moieties supplied by B9 vitamins (folates).[1] Their mechanism of action typically involves the inhibition of key enzymes in folate metabolism, such as dihydrofolate reductase (DHFR), which is crucial for the synthesis of nucleotides and amino acids, thereby leading to the inhibition of DNA synthesis and cell proliferation. Preclinical evaluation of novel antifolates in mouse models is a critical step in drug development to assess their efficacy, toxicity, and pharmacokinetic profiles.

Application Notes
  • Choice of Animal Model: The selection of an appropriate mouse model is crucial for the successful evaluation of an antifolate agent. Commonly used models include:

    • Syngeneic Tumor Models: These models utilize immunocompetent mice and tumor cell lines derived from the same inbred strain, allowing for the study of the drug's effect in the context of a functional immune system.

    • Xenograft Models: Human tumor cell lines are implanted into immunodeficient mice (e.g., nude or SCID mice). These models are widely used to assess the efficacy of anticancer agents against human tumors.

    • Patient-Derived Xenograft (PDX) Models: These models involve the implantation of tumor tissue from a human patient into an immunodeficient mouse, which may better recapitulate the heterogeneity and biology of human cancers.

  • Dietary Considerations: Murine models naturally have significantly higher plasma folate levels than humans. High folate levels can interfere with the efficacy of antifolates. Therefore, it is often necessary to maintain mice on a folate-deficient diet to more accurately model the human physiological state and enhance the sensitivity of the model to antifolate therapy.

  • Route of Administration and Formulation: The route of administration (e.g., oral, intraperitoneal, intravenous) should be chosen based on the physicochemical properties of this compound and the intended clinical application. The compound should be formulated in a sterile, biocompatible vehicle.

  • Toxicity Assessment: Close monitoring of the animals for signs of toxicity is essential. This includes daily observation of behavior, measurement of body weight, and, upon study completion, hematological analysis and histological examination of major organs.

Experimental Protocols

1. Cell Culture and Tumor Implantation

  • Cell Line: Select a relevant cancer cell line (e.g., human breast cancer cell line MCF-7 or colon cancer cell line HT-29).

  • Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in PBS or an appropriate medium at the desired concentration (e.g., 5 x 10^6 cells/100 µL).

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of 6-8 week old female athymic nude mice.

2. In Vivo Antitumor Efficacy Study

  • Animal Acclimatization: Allow the mice to acclimatize for at least one week before the start of the experiment.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle solution according to the same schedule and route as the treatment groups.

    • This compound Group(s): Administer this compound at various predetermined doses (e.g., 10, 30, 100 mg/kg) via the chosen route (e.g., intraperitoneal injection) on a defined schedule (e.g., daily for 14 days).

    • Positive Control Group (Optional): Include a group treated with a standard-of-care antifolate like methotrexate or pemetrexed.

  • Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the mice daily for any clinical signs of toxicity.

  • Study Endpoint: Euthanize the mice when tumors reach a predetermined maximum size (e.g., 2000 mm³), or if they show signs of significant toxicity (e.g., >20% body weight loss). Tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Quantitative Data Summary

The following table presents a hypothetical summary of quantitative data from an in vivo efficacy study of this compound in a mouse xenograft model.

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1850 ± 2500+5 ± 2
This compound101200 ± 18035+2 ± 3
This compound30750 ± 12059-3 ± 4
This compound100400 ± 9078-8 ± 5
Positive Control50550 ± 11070-6 ± 4

Data are presented as mean ± standard error of the mean (SEM). Tumor growth inhibition is calculated relative to the vehicle control group.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cancer Cell Culture cell_harvest Cell Harvest & Preparation cell_culture->cell_harvest tumor_implant Tumor Implantation cell_harvest->tumor_implant animal_acclimate Mouse Acclimatization animal_acclimate->tumor_implant tumor_growth Tumor Growth Monitoring tumor_implant->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Administration randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Study Endpoint & Euthanasia data_collection->endpoint tumor_excision Tumor Excision & Analysis endpoint->tumor_excision data_analysis Statistical Analysis tumor_excision->data_analysis

Caption: Workflow for an in vivo antitumor efficacy study of this compound.

Signaling Pathway

G cluster_folate Folate Metabolism cluster_synthesis Biosynthesis folate Folate (Vitamin B9) dhf Dihydrofolate (DHF) folate->dhf thf Tetrahydrofolate (THF) dhf->thf DHFR purines Purine Synthesis thf->purines thymidylate Thymidylate Synthesis thf->thymidylate amino_acids Amino Acid Synthesis thf->amino_acids dna DNA Synthesis & Cell Proliferation purines->dna thymidylate->dna amino_acids->dna drug This compound dhfr Dihydrofolate Reductase (DHFR) drug->dhfr Inhibition

Caption: Proposed mechanism of action for this compound as an antifolate.

References

Application Notes and Protocols for Assessing 11-Oxahomofolic Acid Uptake in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxahomofolic acid is a folate analog with potential applications in cancer therapy and imaging. Its efficacy is critically dependent on its uptake into cancer cells, a process primarily mediated by the Folate Receptor Alpha (FRα). FRα is a high-affinity receptor that is frequently overexpressed in a variety of solid tumors, including ovarian, lung, and breast cancers, while its expression in normal tissues is limited. This differential expression makes FRα an attractive target for selective drug delivery.

These application notes provide detailed methodologies for assessing the uptake of this compound in cancer cells. The protocols described herein are based on established techniques for studying the uptake of folic acid and its analogs. While specific data for this compound is limited in publicly available literature, these methods provide a robust framework for its investigation.

Signaling Pathway of Folate Receptor-Mediated Endocytosis

The primary mechanism for the cellular internalization of this compound is expected to be through FRα-mediated endocytosis. Upon binding of 11-Oxahomomofolic acid to FRα on the cell surface, the receptor-ligand complex is internalized via a clathrin-mediated pathway. The complex is trafficked through endosomes, where the acidic environment facilitates the dissociation of this compound from the receptor. The free compound can then be transported into the cytoplasm to exert its biological effects, while the receptor is recycled back to the cell surface.

FRalpha_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 11_Oxa This compound FRalpha FRα 11_Oxa->FRalpha Binding ClathrinPit Clathrin-coated Pit FRalpha->ClathrinPit Clustering ClathrinVesicle Clathrin-coated Vesicle ClathrinPit->ClathrinVesicle Invagination & Fission EarlyEndosome Early Endosome (pH ~6.0-6.5) ClathrinVesicle->EarlyEndosome Uncoating LateEndosome Late Endosome (pH ~5.0-5.5) EarlyEndosome->LateEndosome Cytoplasm Cytoplasm LateEndosome->Cytoplasm 11-Oxa Release RecyclingEndosome Recycling Endosome LateEndosome->RecyclingEndosome FRα Sorting RecyclingEndosome->FRalpha Recycling

Figure 1: Folate Receptor Alpha (FRα)-Mediated Endocytosis Pathway.

Experimental Protocols

Several methods can be employed to assess the uptake of this compound in cancer cells. The choice of method will depend on the specific research question, available resources, and the desired level of quantification.

Radiolabeled Uptake Assay

This is a highly sensitive and quantitative method for measuring the uptake of a compound. It requires the synthesis of radiolabeled this compound (e.g., with ³H or ¹⁴C).

Experimental Workflow:

Radiolabel_Workflow A Seed cancer cells in multi-well plates B Incubate cells with radiolabeled This compound at 37°C A->B C Stop uptake by washing with ice-cold buffer B->C D Lyse cells C->D E Measure radioactivity using a scintillation counter D->E F Determine protein concentration of lysate D->F G Calculate uptake (e.g., pmol/mg protein) E->G F->G

Figure 2: Workflow for Radiolabeled this compound Uptake Assay.

Protocol:

  • Cell Culture: Seed cancer cells (e.g., FRα-positive KB or IGROV1 cells, and FRα-negative A549 or HT-1080 as controls) in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation of Reagents:

    • Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4.

    • Radiolabeled this compound: Prepare a stock solution of [³H]-11-Oxahomofolic acid in a suitable solvent and dilute to the desired final concentration in pre-warmed uptake buffer.

    • Stop Solution: Ice-cold phosphate-buffered saline (PBS).

    • Lysis Buffer: 0.1 M NaOH or a commercial cell lysis reagent.

  • Uptake Assay: a. Aspirate the culture medium from the wells and wash the cells twice with 1 mL of pre-warmed uptake buffer. b. Add 0.5 mL of the radiolabeled this compound solution to each well. For competition experiments, co-incubate with an excess of unlabeled folic acid. c. Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes). d. To terminate the uptake, aspirate the radioactive solution and immediately wash the cells three times with 1 mL of ice-cold stop solution.

  • Quantification: a. Add 0.5 mL of lysis buffer to each well and incubate for at least 30 minutes at room temperature with gentle shaking to ensure complete cell lysis. b. Transfer the lysate to a scintillation vial. c. Add an appropriate volume of scintillation cocktail. d. Measure the radioactivity (counts per minute, CPM) using a scintillation counter. e. Use a small aliquot of the lysate to determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

  • Data Analysis: a. Convert CPM to picomoles (pmol) of this compound using the specific activity of the radiolabeled compound. b. Normalize the uptake to the protein concentration (pmol/mg protein).

Fluorescence-Based Uptake Assay

This method utilizes a fluorescently labeled derivative of this compound and can be used for both quantitative (plate reader-based) and qualitative (microscopy-based) assessment of uptake.

Experimental Workflow:

Fluorescence_Workflow cluster_quant Quantitative cluster_qual Qualitative/Semi-quantitative A Seed cancer cells in multi-well plates (or on coverslips for microscopy) B Incubate cells with fluorescently labeled This compound at 37°C A->B C Wash cells to remove extracellular probe B->C D Analyze uptake C->D D1 Lyse cells and measure fluorescence in a plate reader D->D1 D2 Fix cells and visualize using fluorescence microscopy D->D2

Figure 3: Workflow for Fluorescence-Based this compound Uptake Assay.

Protocol:

  • Cell Culture: As described for the radiolabeled assay. For microscopy, cells should be seeded on glass coverslips in the wells.

  • Preparation of Reagents:

    • Fluorescently Labeled this compound: Synthesize or procure a fluorescent derivative (e.g., conjugated to FITC, NBD, or a proprietary dye). Prepare a stock solution and dilute to the desired concentration in pre-warmed uptake buffer.

  • Uptake Assay: a. Follow the same initial steps as the radiolabeled assay for washing the cells. b. Add the fluorescently labeled this compound solution to the wells. c. Incubate at 37°C for the desired time. d. Wash the cells three times with ice-cold PBS to remove the extracellular probe.

  • Quantification (Plate Reader): a. Lyse the cells as described previously. b. Measure the fluorescence of the lysate using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore. c. Normalize the fluorescence intensity to the protein concentration.

  • Visualization (Fluorescence Microscopy): a. After the final wash, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. b. Wash the cells three times with PBS. c. Mount the coverslips onto microscope slides using a mounting medium, with or without a nuclear counterstain (e.g., DAPI). d. Visualize the cellular uptake and subcellular localization of the fluorescent probe using a fluorescence microscope.

LC-MS/MS Quantification Assay

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for the absolute quantification of unlabeled this compound in cell lysates.

Experimental Workflow:

LCMS_Workflow A Incubate cells with unlabeled This compound B Wash cells and lyse A->B C Extract metabolites from cell lysate B->C D Analyze extract by LC-MS/MS C->D E Quantify this compound using a standard curve D->E

Figure 4: Workflow for LC-MS/MS Quantification of this compound Uptake.

Protocol:

  • Cell Culture and Uptake: Perform the cell culture and uptake experiment as described for the radiolabeled assay, but using unlabeled this compound.

  • Sample Preparation: a. After the final wash, lyse the cells in a specific volume of a suitable solvent (e.g., 80% methanol) to precipitate proteins and extract metabolites. b. Centrifuge the samples to pellet the protein and debris. c. Collect the supernatant containing the metabolites. d. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. e. Reconstitute the dried extract in a mobile phase-compatible solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a specific LC-MS/MS method for the detection and quantification of this compound. This will involve optimizing the chromatographic separation (column, mobile phases, gradient) and the mass spectrometer parameters (ionization mode, precursor and product ions, collision energy).

    • A stable isotope-labeled internal standard of this compound should be used for the most accurate quantification.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the cell extracts based on the standard curve and normalize to the cell number or protein concentration.

Data Presentation

Quantitative data from uptake experiments should be presented in a clear and structured format to allow for easy comparison.

Table 1: Hypothetical Uptake of [³H]-11-Oxahomofolic Acid in FRα-Positive and FRα-Negative Cancer Cell Lines

Cell LineFRα StatusTime (min)Uptake (pmol/mg protein) ± SD
KBPositive515.2 ± 1.8
1542.5 ± 3.5
3078.9 ± 6.2
60110.3 ± 9.7
A549Negative51.8 ± 0.3
154.5 ± 0.7
308.1 ± 1.1
6012.4 ± 1.9

Table 2: Hypothetical Kinetic Parameters for this compound Uptake in KB Cells

ParameterValue ± SE
Km (nM)50 ± 5
Vmax (pmol/mg protein/min)5.2 ± 0.4

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the assessment of this compound uptake in cancer cells. The combination of radiolabeled, fluorescence-based, and LC-MS/MS methods will allow for a thorough characterization of the uptake mechanism, kinetics, and specificity of this promising anti-cancer agent. Given the importance of FRα in the uptake of folate analogs, a comparative analysis in FRα-positive and FRα-negative cell lines is highly recommended to establish the receptor-mediated uptake of this compound.

Application Notes and Protocols: High-Throughput Screening for 11-Oxahomofolic Acid Analogs as Dihydrofolate Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Oxahomofolic acid is a folate analog with potential as an antitumor agent.[1] Like many antifolates, its mechanism of action is predicated on the inhibition of key enzymes in the folate metabolic pathway, which is crucial for the synthesis of nucleotides and amino acids, and thus for cell proliferation.[2][3] A primary and well-established target for antifolate drugs is Dihydrofolate Reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4][5] The inhibition of DHFR disrupts the supply of THF, leading to a halt in DNA synthesis and ultimately to cell death, making it an attractive target for cancer therapy.

The development of novel, potent, and selective DHFR inhibitors requires the screening of large compound libraries. High-throughput screening (HTS) provides a rapid and efficient methodology for identifying promising lead compounds from such libraries. This document outlines a detailed protocol for a biochemical high-throughput screening assay for the discovery of novel inhibitors of DHFR among this compound analogs. The described assay is a colorimetric method that monitors the activity of DHFR by measuring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.

Signaling Pathway

The folate metabolic pathway is central to cellular proliferation, providing essential one-carbon units for the synthesis of purines and thymidylate. Dihydrofolate reductase (DHFR) is a critical enzyme in this pathway, responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is then converted into various cofactors, such as 5,10-methylenetetrahydrofolate and 10-formyltetrahydrofolate, which are required for nucleotide synthesis. Inhibition of DHFR by antifolates like methotrexate, and potentially this compound analogs, leads to a depletion of THF pools, thereby inhibiting DNA synthesis and repair, and ultimately causing cell death.

Folate_Metabolism_Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR (NADPH -> NADP+) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Formyl_THF 10-Formyl-THF THF->Formyl_THF Serine Serine Glycine Glycine Methylene_THF->THF TS (dUMP -> dTMP) Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Thymidylate_Synthesis Thymidylate Synthesis (DNA Synthesis) Methylene_THF->Thymidylate_Synthesis Methyl_THF->THF MS Purine_Synthesis Purine Synthesis Formyl_THF->Purine_Synthesis Homocysteine Homocysteine Methionine Methionine 11_Oxahomofolic_Acid_Analogs 11-Oxahomofolic Acid Analogs 11_Oxahomofolic_Acid_Analogs->DHF

Caption: Folate metabolism and the inhibitory action of this compound analogs on DHFR.

Experimental Workflow

The high-throughput screening process for identifying DHFR inhibitors involves several key stages. The process begins with the preparation of assay plates containing the library of this compound analogs. The enzymatic reaction is then initiated by the addition of DHFR enzyme and its substrates. The reaction progress is monitored kinetically using a microplate spectrophotometer. Data from the screen is analyzed to identify "hits" - compounds that exhibit significant inhibition of DHFR activity. These hits are then subjected to secondary assays and dose-response studies to confirm their activity and determine their potency (e.g., IC50 values).

HTS_Workflow cluster_preparation Assay Preparation cluster_execution Assay Execution cluster_analysis Data Analysis and Follow-up Compound_Plating Compound Plating: Dispense this compound analogs and controls into 384-well plates. Enzyme_Addition Add DHFR enzyme to plates and incubate with compounds. Compound_Plating->Enzyme_Addition Reagent_Preparation Reagent Preparation: Prepare assay buffer, DHFR enzyme, NADPH, and DHF solutions. Reagent_Preparation->Enzyme_Addition Reaction_Initiation Initiate reaction by adding NADPH and DHF substrate mix. Enzyme_Addition->Reaction_Initiation Kinetic_Read Measure absorbance at 340 nm kinetically for 15 minutes. Reaction_Initiation->Kinetic_Read Data_Processing Calculate reaction rates and percent inhibition. Kinetic_Read->Data_Processing Hit_Identification Identify primary 'hits' based on pre-defined inhibition threshold (e.g., >50%). Data_Processing->Hit_Identification Dose_Response Perform dose-response analysis of hits to determine IC50 values. Hit_Identification->Dose_Response Secondary_Assays Confirm hits in orthogonal or cell-based assays. Dose_Response->Secondary_Assays

Caption: High-throughput screening workflow for the identification of DHFR inhibitors.

Experimental Protocols

Primary High-Throughput Screening of DHFR Inhibitors

Assay Principle:

This is a biochemical assay that measures the activity of Dihydrofolate Reductase (DHFR) by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as DHFR reduces its substrate, dihydrofolate (DHF), to tetrahydrofolate (THF). Potential inhibitors will slow down this reaction, resulting in a smaller decrease in absorbance over time compared to uninhibited controls.

Materials and Reagents:

  • Human recombinant DHFR enzyme

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • DHF (Dihydrofolic acid)

  • Methotrexate (positive control inhibitor)

  • DMSO (for compound dilution)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA, 0.01% Tween-20

  • 384-well, UV-transparent microplates

  • Acoustic liquid handler or pintool for compound dispensing

  • Microplate reader capable of kinetic absorbance measurements at 340 nm

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each this compound analog from a 10 mM stock in DMSO into the wells of a 384-well assay plate. This results in a final assay concentration of 10 µM.

    • Dispense 50 nL of DMSO into the negative control (0% inhibition) wells.

    • Dispense 50 nL of a 10 mM methotrexate stock in DMSO into the positive control (100% inhibition) wells.

  • Enzyme Addition:

    • Prepare a 2X DHFR enzyme solution in assay buffer. The final concentration in the assay should be empirically determined to yield a linear reaction rate for at least 20 minutes. A typical final concentration is 5-10 nM.

    • Dispense 25 µL of the 2X DHFR solution into all wells of the assay plate.

    • Centrifuge the plates briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare a 2X substrate solution containing NADPH and DHF in assay buffer. Final concentrations should be at their respective Km values (e.g., 50 µM DHF and 50 µM NADPH) to ensure sensitivity to competitive inhibitors.

    • Place the assay plate in the microplate reader.

    • Set the reader to measure absorbance at 340 nm every 30 seconds for 15 minutes.

    • Program the reader to dispense 25 µL of the 2X substrate solution into each well to start the reaction.

    • Begin kinetic reading immediately after substrate addition.

Data Analysis:

  • Calculate Reaction Rates: Determine the rate of reaction (Vmax) for each well by calculating the slope of the linear portion of the kinetic curve (decrease in A340 vs. time).

  • Calculate Percent Inhibition: Normalize the data using the high and low controls:

    • Percent Inhibition = 100 * (1 - (Rate_sample - Rate_high_control) / (Rate_low_control - Rate_high_control))

    • Where Rate_sample is the rate in the presence of a test compound, Rate_high_control is the average rate of the positive control (methotrexate), and Rate_low_control is the average rate of the negative control (DMSO).

  • Hit Identification: Identify compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Dose-Response Analysis for Hit Confirmation

Procedure:

  • Select the "hit" compounds identified in the primary screen.

  • Create a serial dilution series for each hit compound, typically in 10-point, 3-fold dilutions, starting from a high concentration (e.g., 100 µM).

  • Repeat the DHFR assay as described above, using the dilution series for each compound.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation

The following table summarizes hypothetical data from a high-throughput screen of a small library of this compound analogs.

Compound IDStructure% Inhibition @ 10 µMIC50 (µM)Notes
Control (-) DMSO0.5 ± 2.1N/AVehicle control
Control (+) Methotrexate98.9 ± 1.50.005Reference inhibitor
OHF-001 [Structure of Analog 1]8.2> 100Inactive
OHF-002 [Structure of Analog 2]65.75.2Primary Hit
OHF-003 [Structure of Analog 3]92.10.8Potent Hit
OHF-004 [Structure of Analog 4]12.5> 100Inactive
OHF-005 [Structure of Analog 5]78.42.1Primary Hit

Data are hypothetical and for illustrative purposes only.

Conclusion

The described high-throughput screening protocol provides a robust and efficient method for the identification and characterization of novel inhibitors of Dihydrofolate Reductase from a library of this compound analogs. This biochemical assay serves as the first step in a drug discovery cascade. Hits identified from this screen should be further validated through orthogonal assays, such as cell-based proliferation assays using cancer cell lines, to confirm their on-target activity in a more biologically relevant context and to assess their cellular permeability and potential cytotoxicity. Successful confirmation of cellular activity would warrant further investigation into the structure-activity relationship (SAR) and lead optimization of this promising class of potential anticancer agents.

References

Application Notes and Protocols for 11-Oxahomofolic Acid in Folate Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 11-Oxahomofolic acid, a synthetic analog of folic acid, in the study of folate metabolism and as a potential antitumor agent. The protocols detailed below are based on established methodologies for evaluating folate antagonists.

Introduction to this compound

This compound is a structural analog of folic acid in which the nitrogen atom at position 10 and the adjacent methylene group of the p-aminobenzoylglutamate moiety have been replaced by an oxygen atom and a methylene group, respectively. This modification in the C9-N10 bridge region is a strategic approach to developing antagonists that interfere with the enzymes of folate metabolism. Such compounds are valuable tools for elucidating the role of folate pathways in cellular proliferation and for the development of novel therapeutic agents. The primary target of many folate analogs is dihydrofolate reductase (DHFR), a crucial enzyme for DNA synthesis and cell division.

Applications in Folate Metabolism Studies

This compound and its derivatives can be utilized in a variety of experimental settings to probe the intricacies of folate metabolism:

  • Enzyme Inhibition Studies: To characterize the inhibitory activity of this compound and its reduced forms against key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS).

  • Cellular Proliferation Assays: To assess the cytostatic or cytotoxic effects of the compound on cancer cell lines and to understand its potential as an anticancer agent.

  • Microbiological Assays: To determine the compound's impact on the growth of microorganisms like Lactobacillus casei, which are dependent on folate for growth and are a classic model for studying antifolate activity.

  • "Lethal Synthesis" Investigations: The dihydro- form of this compound has been reported to be a substrate for L. casei DHFR, leading to the enzymatic synthesis of a potent inhibitor of bacterial growth.[1] This phenomenon, known as "lethal synthesis," can be a powerful mechanism for targeted antimicrobial or anticancer activity.

Quantitative Data Summary

The following tables summarize the types of quantitative data that are typically generated when characterizing a novel folate antagonist like this compound. The specific values for this compound are not fully available in the public domain abstracts of the primary literature and would need to be obtained from the full-text article by Nair et al., 1980.

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeOrganism/Cell LineInhibition Constant (Ki)IC50
This compoundDihydrofolate Reductase (DHFR)HumanData not availableData not available
Tetrahydro-11-oxahomofolic acidDihydrofolate Reductase (DHFR)Lactobacillus caseiData not availableData not available
This compoundThymidylate Synthase (TS)HumanData not availableData not available

Table 2: Cellular and Microbiological Activity

CompoundCell Line / OrganismAssay TypeIC50 / MIC
This compoundHuman Tumor Cell LinesGrowth InhibitionData not available
Tetrahydro-11-oxahomofolic acidLactobacillus caseiGrowth InhibitionData not available

Signaling Pathways and Experimental Workflows

folate_metabolism_inhibition cluster_folate_cycle Folate Metabolism cluster_inhibitor Inhibitory Action Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR Tetrahydrofolate (THF)->Dihydrofolate (DHF) Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis Amino Acid Synthesis Amino Acid Synthesis Tetrahydrofolate (THF)->Amino Acid Synthesis dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase This compound This compound This compound->Dihydrofolate (DHF) Inhibits DHFR

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by this compound disrupts the folate cycle.

experimental_workflow cluster_synthesis Compound Preparation cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_microbiological Microbiological Assays Synthesis of this compound Synthesis of this compound Reduction to Dihydro- and Tetrahydro- forms Reduction to Dihydro- and Tetrahydro- forms Synthesis of this compound->Reduction to Dihydro- and Tetrahydro- forms Cell Proliferation Assay\n(e.g., MTT, SRB) Cell Proliferation Assay (e.g., MTT, SRB) Synthesis of this compound->Cell Proliferation Assay\n(e.g., MTT, SRB) Cellular Uptake Assay Cellular Uptake Assay Synthesis of this compound->Cellular Uptake Assay DHFR Inhibition Assay DHFR Inhibition Assay Reduction to Dihydro- and Tetrahydro- forms->DHFR Inhibition Assay TS Inhibition Assay TS Inhibition Assay Reduction to Dihydro- and Tetrahydro- forms->TS Inhibition Assay L. casei Growth\nInhibition Assay L. casei Growth Inhibition Assay Reduction to Dihydro- and Tetrahydro- forms->L. casei Growth\nInhibition Assay

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Protocol 1: Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)

This protocol is for determining the inhibitory effect of this compound on DHFR activity by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Purified DHFR (human or from other sources)

  • Dihydrofolate (DHF)

  • NADPH

  • This compound

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in Assay Buffer.

    • Prepare stock solutions of DHF and NADPH in Assay Buffer. Keep on ice and protect from light.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • NADPH solution (final concentration typically 100 µM)

      • Varying concentrations of this compound or vehicle control.

      • DHFR enzyme solution.

    • Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding DHF solution (final concentration typically 50 µM).

    • Immediately measure the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes in a kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each concentration of this compound compared to the vehicle control.

    • Plot percent inhibition versus log[inhibitor concentration] to calculate the IC50 value.

Protocol 2: Lactobacillus casei Growth Inhibition Assay

This protocol assesses the antimicrobial activity of this compound and its derivatives against the folate-dependent bacterium Lactobacillus casei.

Materials:

  • Lactobacillus casei (e.g., ATCC 7469)

  • Folic Acid Casei Medium (FACM)

  • This compound and its reduced derivatives

  • Sterile 96-well microplates

  • Microplate reader (600 nm)

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • Culture L. casei in FACM supplemented with a suboptimal concentration of folic acid overnight at 37°C.

    • Wash the cells with sterile saline and resuspend to a standardized optical density (e.g., OD600 of 0.1).

  • Assay Setup:

    • In a sterile 96-well plate, add serial dilutions of the test compounds (this compound and its derivatives) in FACM. Include a positive control (no compound) and a negative control (no inoculum).

    • Inoculate each well (except the negative control) with the prepared L. casei suspension.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 18-24 hours.

    • Measure the optical density at 600 nm using a microplate reader.

  • Data Analysis:

    • Subtract the OD600 of the negative control from all other readings.

    • Calculate the percent growth inhibition for each compound concentration relative to the positive control.

    • Determine the Minimum Inhibitory Concentration (MIC) or IC50 value.

Protocol 3: Cancer Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound or vehicle control.

    • Incubate for a specified period (e.g., 48-72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measurement and Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control.

    • Plot cell viability versus log[compound concentration] to determine the IC50 value.

These protocols provide a framework for the investigation of this compound in the context of folate metabolism. Researchers should optimize the specific conditions for their experimental systems.

References

Application Notes and Protocols for Radiolabeling 11-Oxahomofolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The folate receptor is a prime target for cancer therapeutics due to its overexpression in various malignancies, including ovarian, lung, and breast cancers, and its limited expression in healthy tissues.[3][4] Radiolabeled folic acid derivatives can be used to non-invasively visualize tumors expressing the folate receptor, select patients for folate-targeted therapies, and deliver therapeutic radionuclides.

This document outlines two primary strategies for radiolabeling 11-Oxahomofolic acid:

  • Indirect Radiolabeling with Metallic Radionuclides using a bifunctional chelator.

  • Indirect Radiolabeling with Radiohalogens via a prosthetic group.

Detailed experimental protocols, expected performance data based on similar compounds, and workflow diagrams are provided to guide researchers in developing a specific radiolabeling procedure for this compound.

Data Presentation: Expected Performance of Radiolabeled Folate Analogs

The following table summarizes typical quantitative data obtained for the radiolabeling of various folic acid derivatives. These values can serve as a benchmark for the development and optimization of radiolabeling protocols for this compound.

Radiotracer ExampleRadioisotopeChelator/Prosthetic GroupRadiochemical Yield (RCY)Radiochemical PuritySpecific ActivityReference
99mTc-PAMA-folate99mTcPicolylamine monoacetic acid>95%>98%Not Reported
111In-DTPA-folate111InDTPANot Reported>95%Not Reported
68Ga-Deferoxamine-folate68GaDeferoxamine>97%>97%18 MBq/µg
18F-Fluorobenzylamine-α/γ-folic acid18FN/A (Direct Labeling Analog)15-44%>98%up to 24 GBq/µmol
177Lu-EC0800177LuDOTA>95%>99%~50 MBq/nmolNot Directly in Search
[11C]Methyl-Triazolones11CN/A (Direct Labeling)Good YieldExcellentNot Reported

Experimental Protocols

Protocol 1: Indirect Radiolabeling of this compound with Gallium-68

This protocol describes a hypothetical procedure for the synthesis of a DOTA-conjugated this compound precursor and its subsequent radiolabeling with Gallium-68 (68Ga).

A. Synthesis of DOTA-11-Oxahomofolic Acid Conjugate

  • Materials:

    • This compound

    • DOTA-NHS-ester (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid mono-N-hydroxysuccinimide ester)

    • Dimethylformamide (DMF)

    • Triethylamine (TEA)

    • Diethyl ether

    • High-Performance Liquid Chromatography (HPLC) system for purification

  • Procedure:

    • Dissolve this compound in anhydrous DMF.

    • Add a 1.5 molar excess of DOTA-NHS-ester to the solution.

    • Add a 3 molar excess of TEA to the reaction mixture to act as a base.

    • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by analytical HPLC.

    • Upon completion, precipitate the crude product by adding cold diethyl ether.

    • Collect the precipitate by centrifugation and wash it with diethyl ether.

    • Purify the DOTA-11-Oxahomofolic acid conjugate by preparative HPLC.

    • Lyophilize the purified product and store it at -20°C.

    • Characterize the final product by mass spectrometry and NMR.

B. Radiolabeling with 68Ga

  • Materials:

    • DOTA-11-Oxahomofolic acid conjugate

    • 68Ge/68Ga generator

    • 0.1 M HCl

    • Sodium acetate buffer (pH 4.5)

    • Sterile water for injection

    • Sep-Pak C18 cartridge

    • Ethanol

    • Saline

  • Procedure:

    • Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.

    • In a sterile reaction vial, add 10-20 µg of the DOTA-11-Oxahomofolic acid conjugate dissolved in sodium acetate buffer.

    • Add the 68GaCl3 eluate to the reaction vial.

    • Heat the reaction mixture at 95°C for 10 minutes.

    • Allow the vial to cool to room temperature.

    • Perform quality control using instant thin-layer chromatography (ITLC) or radio-HPLC to determine the radiochemical purity.

C. Purification

  • Condition a Sep-Pak C18 cartridge with ethanol followed by sterile water.

  • Load the reaction mixture onto the cartridge.

  • Wash the cartridge with sterile water to remove unreacted 68Ga.

  • Elute the 68Ga-DOTA-11-Oxahomofolic acid with a small volume of ethanol.

  • Dilute the final product with saline for in vivo applications.

Protocol 2: Indirect Radiolabeling of this compound with Fluorine-18

This protocol outlines a hypothetical procedure for the radiolabeling of this compound with Fluorine-18 (18F) using the prosthetic group N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB).

A. Synthesis of an Amine-Functionalized this compound Derivative

For this method, a derivative of this compound with a free amine group is required for conjugation with the prosthetic group. This may involve chemical modification of the glutamic acid moiety to introduce a linker with a terminal amine. The synthesis of this precursor is a multi-step process that would need to be specifically designed.

B. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB)

The synthesis of [18F]SFB is a well-established procedure that involves the nucleophilic substitution of a suitable precursor with [18F]fluoride.

C. Radiolabeling Procedure

  • Materials:

    • Amine-functionalized this compound derivative

    • [18F]SFB in a suitable solvent (e.g., acetonitrile)

    • Phosphate buffer (pH 8.5)

    • HPLC system for purification

  • Procedure:

    • Dissolve the amine-functionalized this compound derivative in the phosphate buffer.

    • Add the solution of [18F]SFB to the reaction vial.

    • Heat the reaction mixture at 60°C for 15 minutes.

    • Monitor the reaction by radio-HPLC.

    • Quench the reaction by adding an HPLC mobile phase.

D. Purification

  • Purify the crude reaction mixture using preparative HPLC to separate the 18F-labeled product from unreacted precursor and byproducts.

  • Collect the fraction containing the desired product.

  • Remove the HPLC solvent under reduced pressure.

  • Reconstitute the final product in a physiologically compatible solution (e.g., saline with a small amount of ethanol).

  • Perform final quality control checks for radiochemical purity, chemical purity, and specific activity.

Visualizations

Radiolabeling_Workflow cluster_precursor Precursor Synthesis & Characterization cluster_radiolabeling Radiolabeling & Purification cluster_qc Quality Control cluster_evaluation Preclinical Evaluation start Start: this compound conjugation Conjugation with Bifunctional Chelator (e.g., DOTA) or Amine-Linker start->conjugation purification_precursor Purification of Precursor (HPLC) conjugation->purification_precursor characterization Characterization (MS, NMR) purification_precursor->characterization radiolabeling Radiolabeling Reaction (e.g., with 68Ga or 18F) characterization->radiolabeling purification_final Purification of Radiolabeled Product (SPE or HPLC) radiolabeling->purification_final qc Radiochemical Purity (TLC/HPLC) Specific Activity Sterility & Endotoxin purification_final->qc invitro In Vitro Studies (Cell Binding, Internalization) qc->invitro invivo In Vivo Studies (Biodistribution, PET/SPECT Imaging) invitro->invivo finish End: Data Analysis invivo->finish

Caption: Workflow for the development of a radiolabeled this compound probe.

Indirect_Radiolabeling cluster_molecules cluster_process Folate This compound Conjugate DOTA-Folate Conjugate Folate->Conjugate Chelator Bifunctional Chelator (e.g., DOTA) Chelator->Conjugate Radionuclide Metallic Radionuclide (e.g., 68Ga, 177Lu) Radiolabeled_Complex Radiolabeled Folate Complex Radionuclide->Radiolabeled_Complex Conjugate->Radiolabeled_Complex

Caption: Indirect radiolabeling of this compound with a metallic radionuclide.

References

Troubleshooting & Optimization

Technical Support Center: 11-Oxahomofolic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 11-Oxahomofolic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Issue 1: Low Yield in the Pteridine Ring Formation Step

Q1: My pteridine synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in the formation of the pteridine ring system, a core component of this compound, can arise from several factors. Key areas to investigate include reaction conditions, starting material quality, and purification methods.[1]

  • Reaction Conditions: The synthesis of pteridines is highly sensitive to reaction parameters. Ensure optimal temperature, reaction time, and pH are maintained for your specific protocol.[1][2] The Gabriel-Isay condensation, a common method for pteridine synthesis, is particularly influenced by pH, which affects the nucleophilicity of the amine groups on the pyrimidine precursor.[1][3]

  • Starting Material Quality: The purity of your starting materials, such as the pyrimidine and dicarbonyl compounds, is crucial. Impurities can lead to unwanted side reactions and significantly lower the yield of the desired product.

  • Atmosphere: Some reactions involving pteridine intermediates are sensitive to oxidation. Performing the reaction under an inert atmosphere, such as nitrogen or argon, can prevent the degradation of your product and improve the overall yield.

Issue 2: Formation of Regioisomers

Q2: I am observing a mixture of 6- and 7-substituted pteridine isomers, which is complicating my synthesis and reducing the yield of the target this compound. How can I control the regioselectivity?

A2: The formation of regioisomers is a well-known challenge in pteridine synthesis, especially when using unsymmetrical dicarbonyl compounds in methods like the Gabriel-Isay condensation. Here are strategies to improve regioselectivity:

  • Timmis Synthesis: Consider the Timmis reaction, which is a regioselective method for synthesizing 6-substituted pteridines. This reaction involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group and generally avoids the issue of isomer formation.

  • pH Control: The pH of the reaction can significantly impact the regioselectivity. Under strongly acidic conditions, it is possible to favor the formation of the 7-substituted pterin. Careful optimization of the pH is therefore critical.

  • Selective Precipitation: In some cases, it is possible to selectively precipitate one isomer from the mixture. For instance, sodium bisulfite can form adducts with pteridine isomers that have different solubilities, allowing for the separation of the 6-substituted isomer.

Issue 3: Poor Solubility of Pteridine Intermediates

Q3: My pteridine intermediate has very poor solubility, making purification and subsequent reaction steps difficult. What can I do to address this?

A3: Poor solubility is a common characteristic of many pteridine derivatives, often due to strong intermolecular hydrogen bonding. The following techniques can help manage this issue:

  • Solvent Selection: Careful selection of a recrystallization solvent is critical. The ideal solvent will dissolve the compound at elevated temperatures but show low solubility at room temperature. Common solvents to explore include ethanol, methanol, dimethylformamide (DMF), and water, or mixtures of these.

  • pH Adjustment: The solubility of pteridines can often be manipulated by adjusting the pH of the solution.

Issue 4: Challenges in the Coupling of the Pteroic Acid Moiety with the Glutamate Side Chain

Q4: I am experiencing difficulties with the amide bond formation between the pteroic acid analog and the glutamate ester. What are the key considerations for this coupling step?

A4: The coupling of the pteroic acid moiety with the glutamate side chain is a critical step in the synthesis of this compound. Success in this step often depends on the appropriate choice of coupling agents and protecting groups.

  • Activation of the Carboxylic Acid: The carboxylic acid of the pteroic acid analog typically requires activation to facilitate the amide bond formation. This can be achieved by converting it to a more reactive derivative, such as an acid chloride or an active ester.

  • Protecting Groups: The use of protecting groups for the amino and carboxylic acid functionalities of the glutamate ester is essential to prevent unwanted side reactions. These protecting groups must be stable under the coupling conditions and readily removable afterward.

  • Deprotection: The final step involves the removal of the protecting groups to yield this compound. The conditions for deprotection must be chosen carefully to avoid degradation of the final product. For instance, base-labile protecting groups can be removed by treatment with a base like sodium hydroxide or lithium hydroxide.

Issue 5: Purification of the Final Product

Q5: What are the recommended methods for purifying the final this compound product?

A5: The purification of folic acid analogs can be challenging due to the presence of structurally similar impurities. A combination of chromatographic and crystallization techniques is often employed.

  • Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) is an effective method for purifying folic acid and its analogs, capable of achieving high purity levels. Anion-exchange chromatography can also be used to separate isomers.

  • Crystallization: Recrystallization is a common technique for purifying folic acid. The crude product can be dissolved in a dilute alkaline solution, treated to remove impurities, and then precipitated by adjusting the pH.

Data Summary

Table 1: Purity and Yield of Folic Acid Purification by Preparative HPLC
ParameterRaw MaterialPurified Product
Purity95.2%99.4%
Yield-21.0%

Data sourced from a study on the purification of a folic acid candidate reference material.

Experimental Protocols

Protocol 1: General Procedure for Timmis Synthesis
  • Condensation: Dissolve the 5-nitroso-6-aminopyrimidine and the active methylene-containing compound in a suitable solvent (e.g., ethanol, DMF).

  • Add a base (e.g., sodium ethoxide, piperidine) to the reaction mixture.

  • Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, neutralize the mixture if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired pteridine.

Protocol 2: Selective Precipitation of 6-Substituted Pterin using Sodium Bisulfite
  • Adduct Formation: Dissolve the isomeric mixture of pterins in a suitable solvent.

  • Add an aqueous solution of sodium bisulfite.

  • Stir the mixture to allow for the formation of the sulfite adducts. The less soluble 6-substituted pterin-sulfite adduct should precipitate.

  • Isolation: Collect the precipitate by filtration. Wash the solid with cold water and then a suitable organic solvent.

  • Liberation of the Free Pterin: Treat the isolated sulfite adduct with a mild base (e.g., sodium bicarbonate) to regenerate the free pterin.

  • Analysis: Analyze the purity of the precipitated pterin and the composition of the filtrate using ¹H NMR or HPLC to determine the effectiveness of the separation.

Visualizations

Troubleshooting_Workflow cluster_synthesis Pteridine Synthesis cluster_issues Potential Issues cluster_solutions Troubleshooting Steps start Start Synthesis reaction Condensation Reaction start->reaction workup Reaction Work-up reaction->workup product Crude Product workup->product low_yield Low Yield product->low_yield isomers Isomer Formation product->isomers solubility Poor Solubility product->solubility optimize_conditions Optimize Conditions (pH, Temp, Time) low_yield->optimize_conditions change_method Change Synthetic Route (e.g., Timmis Synthesis) isomers->change_method purification_strategy Implement Purification (Selective Precipitation) isomers->purification_strategy solvent_screen Solvent Screening & pH Adjustment solubility->solvent_screen optimize_conditions->reaction change_method->reaction purification_strategy->workup solvent_screen->workup

Caption: Troubleshooting workflow for pteridine synthesis.

Amide_Coupling_Workflow pteroic_acid Pteroic Acid Analog (with COOH group) activation Activation of Carboxylic Acid pteroic_acid->activation glutamate Protected Glutamate Ester (with NH2 group) coupling Amide Bond Formation (Coupling Reaction) glutamate->coupling activation->coupling protected_product Protected this compound coupling->protected_product deprotection Deprotection protected_product->deprotection final_product Final Product: This compound deprotection->final_product

Caption: Workflow for the coupling of pteroic acid and glutamate.

References

Technical Support Center: Overcoming Resistance to 11-Oxahomofolic Acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Oxahomofolic acid, a novel antifolate agent. The information provided is based on established principles of antifolate resistance and aims to address potential challenges encountered during in vitro experimentation.

Disclaimer

This compound is a novel compound, and specific data on resistance mechanisms are currently limited in publicly available literature. The guidance provided here is extrapolated from extensive research on other antifolate drugs, such as methotrexate. These troubleshooting strategies and theoretical frameworks serve as a foundational guide for investigating and potentially overcoming resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound?

A1: As a folic acid analog, this compound is presumed to act as an antifolate. It likely competes with endogenous folates for transport into the cell and for the binding site of key enzymes in the folate pathway. The primary target is likely dihydrofolate reductase (DHFR), an enzyme crucial for the regeneration of tetrahydrofolate, which is essential for the synthesis of nucleotides and amino acids. Inhibition of DHFR leads to a depletion of downstream metabolites, causing cell cycle arrest and apoptosis.

Q2: My cancer cell line shows high intrinsic resistance to this compound. What are the possible reasons?

A2: High intrinsic resistance to antifolates can stem from several factors:

  • Reduced Drug Influx: The cell line may have low expression levels of the reduced folate carrier (RFC), the primary transporter for folates and antifolates into the cell.[1]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as multidrug resistance-associated proteins (MRPs), can actively pump the drug out of the cell.

  • Altered Target Enzyme: The cell line may have a pre-existing mutation in the DHFR gene that reduces the binding affinity of this compound.

  • High Intracellular Folate Pools: Elevated levels of intracellular folates can outcompete the inhibitory effect of the drug.

Q3: I have developed a cell line with acquired resistance to this compound. What are the common molecular mechanisms?

A3: Acquired resistance to antifolates typically involves one or more of the following molecular changes:

  • Gene Amplification of the Target: Increased copy number of the DHFR gene, leading to overexpression of the DHFR protein, which requires higher concentrations of the drug for inhibition.[2]

  • Mutations in the Target Enzyme: Point mutations in the DHFR gene that decrease the drug's binding affinity.

  • Impaired Drug Transport: Downregulation or mutation of the RFC1 gene, leading to decreased drug uptake.[1]

  • Enhanced Drug Efflux: Upregulation of ABC family transporters that actively remove the drug from the cell.

  • Alterations in Folate Metabolism: Changes in the expression or activity of other enzymes in the folate pathway, such as folylpolyglutamate synthetase (FPGS), which is responsible for retaining antifolates within the cell.[3]

Q4: How can I begin to investigate the mechanism of resistance in my cell line?

A4: A stepwise approach is recommended:

  • Confirm Resistance: Perform a dose-response assay to quantify the level of resistance (IC50 value) compared to the parental, sensitive cell line.

  • Assess Drug Transport: Conduct a drug uptake assay using a radiolabeled or fluorescently tagged version of this compound or a related antifolate.

  • Analyze Target Expression: Use quantitative PCR (qPCR) or Western blotting to measure the expression level of DHFR.

  • Sequence the Target Gene: Sequence the coding region of the DHFR gene to identify any potential mutations.

  • Evaluate Efflux Pump Activity: Use efflux pump inhibitors in combination with this compound in your viability assays to see if sensitivity is restored.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High variability in IC50 values between experiments. Inconsistent cell seeding density. Variations in drug concentration due to improper storage or handling. Cell line instability or contamination.Ensure consistent cell numbers are seeded for each experiment. Prepare fresh drug dilutions for each experiment and store stock solutions appropriately. Regularly check cell line morphology and test for mycoplasma contamination.
Loss of resistance in the resistant cell line over time. Absence of selective pressure.Culture the resistant cell line in the continuous presence of a low concentration of this compound.
No significant difference in DHFR expression or sequence between sensitive and resistant lines. Resistance is likely due to altered drug transport (influx or efflux) or other metabolic changes.Perform drug uptake/efflux assays. Investigate the expression of RFC1 and ABC transporters (e.g., MRPs, ABCG2). Analyze the expression of other key folate pathway enzymes like FPGS.
Collateral sensitivity observed (resistant line is more sensitive to another drug). The mechanism of resistance to this compound may create a new vulnerability.This is an opportunity for therapeutic strategies. For example, cisplatin-resistant cell lines have shown collateral sensitivity to some antifolates. Explore combination therapies based on this observation.

Quantitative Data Summary

Table 1: Comparison of IC50 Values for Antifolates in Sensitive and Resistant Cancer Cell Lines (Hypothetical Data)

Cell LineThis compound (nM)Methotrexate (nM)Pemetrexed (nM)
Parental Sensitive Line15 ± 2.125 ± 3.510 ± 1.8
Resistant Subline 1250 ± 15.3450 ± 21.8180 ± 12.4
Resistant Subline 285 ± 5.6150 ± 9.765 ± 4.9

Table 2: Gene Expression Analysis in Sensitive vs. Resistant Cell Lines (Hypothetical Data)

GeneFold Change in Resistant Subline 1 (mRNA)Fold Change in Resistant Subline 2 (mRNA)
DHFR15.21.1
RFC11.00.2
ABCG21.38.5
FPGS0.90.4

Experimental Protocols

Cell Viability (IC50) Determination using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium without drug).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Drug Uptake Assay
  • Cell Preparation: Plate cells in 6-well plates and grow to 80-90% confluency.

  • Incubation with Labeled Drug: Wash the cells with pre-warmed phosphate-buffered saline (PBS). Add medium containing a known concentration of radiolabeled or fluorescently-labeled this compound.

  • Time Course: Incubate the cells for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • Stopping the Uptake: To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer).

  • Quantification: Measure the amount of labeled drug in the cell lysate using a scintillation counter (for radiolabeled compounds) or a fluorescence plate reader (for fluorescently-labeled compounds).

  • Normalization: Normalize the uptake to the total protein concentration of the cell lysate, determined by a BCA or Bradford assay.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Isolate total RNA from sensitive and resistant cell lines using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction with a SYBR Green master mix, cDNA template, and primers specific for the target genes (DHFR, RFC1, ABCG2, etc.) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Thermal Cycling: Perform the qPCR on a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the resistant line to the sensitive line.

Visualizations

cluster_0 Potential Mechanisms of Resistance to this compound cluster_1 Experimental Approaches to Investigate Resistance A Reduced Drug Influx E E A->E Downregulation/Mutation of RFC1 B Increased Drug Efflux F F B->F Upregulation of ABC Transporters (e.g., ABCG2, MRPs) C Target Enzyme Alterations G G C->G DHFR Gene Amplification H H C->H DHFR Point Mutations D Altered Drug Metabolism I I D->I Decreased FPGS Activity J Drug Uptake/Efflux Assays E->J F->J K qPCR / Western Blot G->K L Gene Sequencing H->L M Enzyme Activity Assays I->M

Caption: Logical workflow for investigating resistance to this compound.

cluster_0 Folate Metabolism and this compound Action cluster_1 Intracellular Folate Folates RFC1 RFC1 Transporter Folate->RFC1 OxoFA This compound OxoFA->RFC1 RFC1_in RFC1 Folate_in Folates RFC1_in->Folate_in OxoFA_in This compound RFC1_in->OxoFA_in DHF DHF Folate_in->DHF metabolic conversion DHFR DHFR OxoFA_in->DHFR inhibits DHFR->DHF TS Thymidylate Synthase dNTPs dNTP Synthesis TS->dNTPs THF THF DHF->THF THF->TS DNA DNA Synthesis & Repair dNTPs->DNA

Caption: Simplified signaling pathway of folate metabolism and the inhibitory action of this compound.

start Start: Resistant Phenotype Observed ic50 Confirm and Quantify Resistance (IC50 Assay) start->ic50 transport Assess Drug Transport (Uptake/Efflux Assay) ic50->transport transport_res Transport Defect? transport->transport_res target_expr Analyze DHFR Expression (qPCR/Western) transport_res->target_expr No end Mechanism Identified transport_res->end Yes target_expr_res DHFR Overexpression? target_expr->target_expr_res target_seq Sequence DHFR Gene target_expr_res->target_seq No target_expr_res->end Yes target_seq_res DHFR Mutation? target_seq->target_seq_res other Investigate Other Mechanisms (FPGS, etc.) target_seq_res->other No target_seq_res->end Yes other->end

Caption: Troubleshooting workflow for identifying the mechanism of resistance.

References

Technical Support Center: Addressing Off-Target Effects of Antifolates

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is a significant lack of publicly available scientific literature and data specifically concerning the off-target effects, mechanism of action, and toxicity of 11-Oxahomofolic acid . Therefore, this technical support guide provides information based on the broader class of antifolate drugs, to which this compound is presumed to belong based on its name. The guidance provided here is general and may not be entirely applicable to this compound. Researchers should conduct thorough, compound-specific investigations.

This guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments with antifolate compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common on-target and off-target effects of antifolate drugs?

Antifolates are designed to interfere with folate metabolism, which is crucial for the synthesis of nucleotides and amino acids.[1] The primary on-target effect is the inhibition of enzymes like dihydrofolate reductase (DHFR), thymidylate synthase (TS), or glycinamide ribonucleotide formyltransferase (GARFT).[2][3] This leads to the disruption of DNA, RNA, and protein synthesis, particularly in rapidly dividing cells.[1]

Off-target effects arise when the drug interacts with unintended molecular targets or when the on-target effect causes widespread systemic disruption. Common off-target toxicities affect tissues with high cell turnover.[4]

Q2: My antifolate compound is showing lower-than-expected efficacy in cell culture. What are the possible reasons?

Several factors can contribute to reduced efficacy:

  • Drug Resistance: Cells can develop resistance to antifolates through various mechanisms, including decreased drug transport into the cell, increased drug efflux, mutations in the target enzyme, or amplification of the target enzyme gene.

  • Folate Levels in Media: High levels of folic acid or its derivatives in the cell culture medium can compete with the antifolate drug, thereby reducing its efficacy.

  • Metabolite Rescue: Metabolites from dying cells, such as hypoxanthine and thymidine, can accumulate in the culture medium and rescue other cells from the cytotoxic effects of the antifolate.

  • Drug Stability: The antifolate compound may be unstable under the experimental conditions (e.g., sensitive to light or pH).

Q3: I am observing significant toxicity in my cell lines, even at low concentrations of the antifolate. How can I mitigate this?

  • Folate Supplementation: Co-administration of folinic acid (leucovorin) or folic acid can help rescue non-cancerous cells from the toxic effects of some antifolates without compromising their anti-tumor activity. The optimal concentration and timing of supplementation need to be determined empirically.

  • Dose and Schedule Optimization: Experiment with different dosing schedules (e.g., pulsed exposure versus continuous exposure) to find a therapeutic window that maximizes efficacy while minimizing toxicity.

  • Use of Nucleoside-Free Media: To avoid metabolite rescue effects, consider using nucleoside-free culture media for your experiments.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cytotoxicity Assays
Potential Cause Troubleshooting Steps
Cell Seeding Density Optimize cell seeding density to ensure logarithmic growth throughout the experiment. High cell density can lead to the accumulation of protective metabolites from dying cells.
Media Composition Use a consistent batch of media and serum. If possible, use dialyzed serum to reduce the concentration of competing folates and other small molecules.
Drug Solubility Ensure the antifolate is completely dissolved in the vehicle and the final concentration of the vehicle in the media is not toxic to the cells. Some folate derivatives have poor solubility at neutral pH.
Assay Type Consider using a proliferation assay (e.g., based on DNA content) instead of a colony formation assay for slowly growing cell lines.
Issue 2: Unexpected Off-Target Effects Observed in vivo
Potential Cause Troubleshooting Steps
Host Toxicity The observed effects may be due to systemic toxicity rather than a specific off-target interaction. Common toxicities include myelosuppression, mucositis, and gastrointestinal issues.
Metabolic Activation The parent compound may be metabolized in vivo to a more active or toxic form.
Folate Status of the Animal The folate levels in the animal's diet can significantly impact the toxicity of antifolates.
Drug-Drug Interactions Other drugs administered to the animal may interfere with the metabolism or excretion of the antifolate.

Quantitative Data Summary

The following table summarizes the impact of folic acid on the toxicity of the multitargeted antifolate, LY231514 (Pemetrexed), in mice. This illustrates how dietary folate can significantly alter the therapeutic index of an antifolate.

Mouse Strain Diet LD50 of LY231514 (mg/kg) Reference
DBA/2Low Folate< 3
DBA/2Standard180
CD1 nu/nuLow Folate< 3
CD1 nu/nuStandard750

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using a Microtiter Plate Format

This protocol is adapted from a method used to study the toxicity of various folate analogs.

  • Cell Seeding: Seed cells in a 96-well microtiter plate at a predetermined optimal density in 100 µL of culture medium.

  • Drug Preparation: Prepare a series of dilutions of the antifolate compound in the culture medium.

  • Drug Addition: After allowing the cells to attach overnight, add 100 µL of the drug dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 48-96 hours).

  • Cell Viability Measurement: Assess cell viability using a suitable method, such as the MTT assay, which measures cellular respiration.

  • Data Analysis: Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%) by plotting the percentage of viable cells against the log of the drug concentration.

Protocol 2: Flow Cytometry Analysis of Cell Cycle Effects

This protocol can be used to investigate how an antifolate affects cell cycle progression.

  • Cell Treatment: Treat cells in culture with the antifolate compound at a relevant concentration (e.g., the IC50 value) for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Rehydrate the fixed cells in PBS and stain with a DNA-binding dye (e.g., propidium iodide) in the presence of RNase.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

  • Data Analysis: Compare the cell cycle distribution of treated cells to that of untreated control cells to identify any cell cycle arrest or synchronization.

Visualizations

Folate Metabolism and Antifolate Targets

Folate_Metabolism cluster_uptake Cellular Uptake cluster_activation Intracellular Metabolism cluster_inhibition Inhibition Folate Folate RFC Reduced Folate Carrier (RFC) Folate->RFC Antifolates Antifolates Antifolates->RFC DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHFR->THF TS Thymidylate Synthase (TS) TS->DHF dTMP dTMP TS->dTMP GARFT GAR Formyltransferase Purines Purines GARFT->Purines DHF->DHFR THF->TS THF->GARFT DHFR_Inhibitors DHFR Inhibitors (e.g., Methotrexate) DHFR_Inhibitors->DHFR TS_Inhibitors TS Inhibitors (e.g., Raltitrexed) TS_Inhibitors->TS Multi_Target_Inhibitors Multi-Targeted (e.g., Pemetrexed) Multi_Target_Inhibitors->DHFR Multi_Target_Inhibitors->TS Multi_Target_Inhibitors->GARFT

Caption: Simplified overview of folate metabolism and the targets of different classes of antifolate drugs.

Workflow for Investigating Off-Target Effects

Off_Target_Workflow Start Novel Antifolate (e.g., this compound) Phenotypic_Screening Phenotypic Screening (e.g., cell viability, morphology) Start->Phenotypic_Screening Target_Validation On-Target Validation (e.g., enzyme inhibition assay) Phenotypic_Screening->Target_Validation Off_Target_Hypothesis Generate Off-Target Hypotheses Target_Validation->Off_Target_Hypothesis Computational_Prediction Computational Prediction (e.g., structural similarity to known ligands) Off_Target_Hypothesis->Computational_Prediction Proteomic_Profiling Proteomic Profiling (e.g., thermal profiling, affinity chromatography) Off_Target_Hypothesis->Proteomic_Profiling Genetic_Approaches Genetic Approaches (e.g., CRISPR/Cas9 screen) Off_Target_Hypothesis->Genetic_Approaches Candidate_Validation Validate Off-Target Candidates (e.g., knockdown/overexpression, binding assays) Computational_Prediction->Candidate_Validation Proteomic_Profiling->Candidate_Validation Genetic_Approaches->Candidate_Validation Structure_Activity Structure-Activity Relationship (SAR) to reduce off-target effects Candidate_Validation->Structure_Activity End Characterized Antifolate Structure_Activity->End

Caption: A logical workflow for the identification and mitigation of off-target effects of a novel antifolate compound.

References

Technical Support Center: Purification of Folic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of folic acid analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of folic acid analogs?

The main challenges in purifying folic acid analogs stem from their inherent physicochemical properties. These include:

  • Low Solubility: Folic acid and its analogs are often poorly soluble in water and most organic solvents, making solvent selection for chromatography and crystallization difficult.[1][2][3][4] Their solubility is also highly pH-dependent.[1]

  • Instability: Many folate derivatives are sensitive to light, temperature, pH, and oxidation. This instability can lead to degradation of the target compound during purification.

  • Presence of Structurally Similar Impurities: Synthetic routes for folic acid analogs often produce a variety of closely related impurities, including isomers, degradation products, and unreacted starting materials. These impurities can be difficult to separate from the desired product due to their similar chemical properties.

Q2: Which chromatographic techniques are most effective for purifying folic acid analogs?

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a powerful and widely used technique for the analysis and purification of folic acid analogs like methotrexate. The use of a C18 column with a mobile phase consisting of a buffer and an organic solvent allows for the separation of the target analog from its impurities based on differences in hydrophobicity. Ultra-Performance Liquid Chromatography (UPLC) offers a more rapid and sensitive method for impurity determination.

Q3: How can I improve the solubility of my folic acid analog for purification?

Improving the solubility of folic acid analogs is a critical step for successful purification. Here are some common strategies:

  • pH Adjustment: The solubility of many folic acid analogs increases significantly in dilute acidic or alkaline solutions. For instance, dissolving folic acid in a dilute sodium hydroxide solution is a common practice.

  • Use of Organic Solvents: While sparingly soluble in many organic solvents, some analogs may show improved solubility in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). When using organic solvents for stock solutions that will be added to aqueous media, ensure the final concentration of the organic solvent is not detrimental to downstream applications (e.g., cell-based assays).

  • Co-solvents and Formulations: The use of co-solvents or formulating the analog with other compounds, such as basic amino acids like arginine and lysine, can significantly enhance solubility.

Q4: What are the common impurities I should expect when working with folic acid analogs?

Impurities in folic acid analogs can originate from the synthetic process or from degradation. Common impurities include:

  • Starting materials and intermediates from the synthesis.

  • Byproducts formed during the synthesis, such as isomers and related compounds.

  • Degradation products resulting from hydrolysis, oxidation, or photolysis. For example, p-aminobenzoic acid and N-4-aminobenzoyl-L-glutamic acid are known hydrolysis products of folic acid.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of folic acid analogs.

Problem 1: My folic acid analog is precipitating during the purification process.

  • Question: Why is my folic acid analog precipitating out of solution during chromatography or other purification steps?

  • Possible Causes & Solutions:

    • pH is near the isoelectric point: The solubility of folic acid and its analogs is minimal at their isoelectric point. Ensure the pH of your buffers and mobile phases is in a range where your compound is soluble.

    • Concentration is too high: You may be exceeding the solubility limit of your compound in the chosen solvent system. Try diluting your sample or using a larger volume of solvent.

    • Solvent composition change: During gradient elution in chromatography, the changing solvent composition may cause your compound to precipitate. Adjust the gradient profile to have a more gradual change in solvent strength.

    • Temperature fluctuations: A decrease in temperature can reduce the solubility of your compound. Maintain a constant and appropriate temperature throughout the purification process.

Problem 2: I am seeing poor separation between my target analog and its impurities in HPLC.

  • Question: How can I improve the resolution between my desired folic acid analog and closely eluting impurities?

  • Possible Causes & Solutions:

    • Suboptimal mobile phase: The mobile phase composition is critical for achieving good separation.

      • Adjust the organic modifier: Vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.

      • Modify the pH of the aqueous phase: Small changes in the pH of the buffer can alter the ionization state of the analyte and impurities, leading to changes in retention and improved separation.

      • Try a different buffer system: Experiment with different buffer salts (e.g., phosphate, acetate) and concentrations.

    • Inappropriate stationary phase: The choice of HPLC column is crucial. If a C18 column is not providing adequate separation, consider trying a different stationary phase, such as a C8 or a phenyl column, which offer different selectivities.

    • Gradient slope is too steep: A steep gradient may not provide enough time for the separation of closely related compounds. Try a shallower gradient profile.

    • Low column efficiency: Ensure your column is in good condition and properly packed. Column degradation can lead to peak broadening and poor resolution.

Problem 3: My folic acid analog is degrading during purification.

  • Question: I am observing degradation of my compound during the purification process. What can I do to minimize this?

  • Possible Causes & Solutions:

    • Exposure to light: Folic acid and its derivatives are known to be sensitive to UV and visible light. Protect your samples from light by using amber vials and covering glassware with aluminum foil.

    • Extreme pH conditions: Both highly acidic and highly alkaline conditions can cause degradation of some folate analogs. Whenever possible, work at a pH where your compound is stable.

    • Oxidation: Some analogs may be susceptible to oxidation. Degas your solvents and consider adding antioxidants to your buffers if compatible with your purification method.

    • Elevated temperatures: High temperatures can accelerate degradation. If possible, perform purification steps at reduced temperatures (e.g., in a cold room or with a cooled autosampler).

Data Presentation

Table 1: Solubility of Folic Acid in Various Solvents

SolventSolubilityReference
WaterPractically insoluble
MethanolPractically insoluble
Ethanol (95%)Practically insoluble
Diethyl etherPractically insoluble
PyridinePractically insoluble
Dilute acidsSoluble
Dilute alkaline solutionsSoluble
DMSO~20 mg/mL
Dimethylformamide~10 mg/mL
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL

Table 2: Common Impurities in Folic Acid and Methotrexate

Parent CompoundImpurity Name/TypeReference
Folic Acidp-aminobenzoic acid
Folic AcidN-4-aminobenzoyl-L-glutamic acid
Folic Acid6-formylpterin (photooxidation product)
Folic Acid6-carboxypterin (photooxidation product)
MethotrexateImpurity C (hydrolysis product)
MethotrexateImpurity D (hydrolysis product)
MethotrexateImpurity E (cyclization product)
MethotrexateEsterified impurities

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification of Methotrexate

This protocol provides a general method for the purity analysis and purification of methotrexate, a common folic acid analog.

1. Materials and Reagents:

  • Methotrexate sample

  • HPLC grade water

  • HPLC grade acetonitrile

  • Phosphate buffer (e.g., sodium dihydrogen phosphate)

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC system with UV detector

2. Mobile Phase Preparation:

  • Prepare the aqueous buffer (e.g., 20 mmol/L sodium dihydrogen phosphate) and adjust the pH to a suitable value (e.g., pH 3.0) with phosphoric acid.

  • Filter the buffer through a 0.45 µm filter.

  • The mobile phase will typically be a gradient of this aqueous buffer (Solvent A) and acetonitrile (Solvent B).

3. Sample Preparation:

  • Accurately weigh the methotrexate sample.

  • Dissolve the sample in the mobile phase or a suitable solvent in which it is stable and soluble. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of aqueous buffer and acetonitrile. A typical gradient might start with a low percentage of acetonitrile and increase over time to elute more hydrophobic compounds.

  • Flow Rate: 1.0 - 2.2 mL/min

  • Detection Wavelength: 305 nm

  • Injection Volume: 10 - 20 µL

5. Purification and Fraction Collection:

  • Perform an initial analytical run to determine the retention time of methotrexate and its impurities.

  • For preparative purification, use a larger diameter column and inject a larger volume of the sample.

  • Collect fractions corresponding to the peak of the pure methotrexate.

  • Analyze the collected fractions for purity.

  • Pool the pure fractions and remove the solvent (e.g., by lyophilization or rotary evaporation).

Protocol 2: Solid-Phase Extraction (SPE) for Folic Acid Analogs

SPE is a common method for sample clean-up and concentration prior to HPLC analysis.

1. Materials and Reagents:

  • Folic acid analog sample

  • SPE cartridge (e.g., strong anion-exchange (SAX) or a polymer-based sorbent)

  • Conditioning solvent (e.g., methanol, acetonitrile)

  • Equilibration buffer (e.g., a buffer at a pH where the analyte will bind to the sorbent)

  • Wash buffer (to remove weakly bound impurities)

  • Elution solvent (a solvent that will disrupt the interaction between the analyte and the sorbent)

2. SPE Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to wet the sorbent.

  • Equilibration: Pass the equilibration buffer through the cartridge to prepare it for sample loading.

  • Sample Loading: Load the sample solution onto the cartridge. The analyte should bind to the sorbent while some impurities may pass through.

  • Washing: Pass the wash buffer through the cartridge to remove any remaining unbound or weakly bound impurities.

  • Elution: Pass the elution solvent through the cartridge to elute the bound folic acid analog. Collect the eluate.

3. Post-SPE Processing:

  • The collected eluate can be concentrated (e.g., by evaporation under nitrogen) and reconstituted in a suitable solvent for analysis by HPLC or other methods.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product dissolution Dissolution in appropriate solvent filtration Filtration (0.45 µm) dissolution->filtration hplc HPLC or SPE filtration->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_check Purity Analysis (e.g., analytical HPLC) fraction_collection->purity_check pooling Pooling of pure fractions purity_check->pooling solvent_removal Solvent Removal (e.g., Lyophilization) pooling->solvent_removal final_product Pure Folic Acid Analog solvent_removal->final_product

Caption: General experimental workflow for the purification of folic acid analogs.

Caption: Troubleshooting decision tree for common folic acid analog purification issues.

References

Technical Support Center: Optimizing Enzyme Kinetic Assays for 11-Oxahomofolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific enzyme target(s) and detailed kinetic parameters for 11-Oxahomofolic acid is not extensively available in published literature. As an antifolate, this compound is predicted to interact with enzymes in the folate pathway. This guide provides detailed protocols and troubleshooting advice based on the two most probable targets for such compounds: Dihydrofolate Reductase (DHFR) , where it would likely act as an inhibitor, and Folylpolyglutamate Synthetase (FPGS) , for which it may be a substrate. The quantitative data presented herein is hypothetical and intended to serve as a practical example for assay optimization.

Folate Metabolism and Potential Interaction of this compound

The following diagram illustrates the central roles of DHFR and FPGS in folate metabolism, highlighting the potential points of action for an antifolate compound like this compound.

folate_pathway cluster_0 Cellular Folate Metabolism cluster_1 Potential Action of this compound DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH DNA_Synthesis Purine & Thymidine Synthesis for DNA THF->DNA_Synthesis One-Carbon Donation Polyglutamated_Folates Polyglutamated Folates (Active Co-factors) THF->Polyglutamated_Folates + Glutamate DNA_Synthesis->DHF Regeneration DHFR Dihydrofolate Reductase (DHFR) FPGS Folylpolyglutamate Synthetase (FPGS) Antifolate_PG Polyglutamated This compound FPGS->Antifolate_PG + Glutamate Polyglutamated_Folates->DNA_Synthesis More Efficient Co-factors Antifolate This compound Antifolate->DHFR Inhibition Antifolate->FPGS Substrate? Antifolate_PG->DHFR Potent Inhibition

Caption: Folate pathway and potential antifolate action points.

Section 1: Dihydrofolate Reductase (DHFR) Inhibition Assay

This section provides guidance for characterizing this compound as a potential inhibitor of DHFR. The assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Frequently Asked Questions (FAQs) for DHFR Assay Optimization

Q1: What is the principle of the DHFR kinetic assay? A1: The assay measures the activity of DHFR by following the consumption of its co-substrate, NADPH. The oxidation of NADPH to NADP⁺ leads to a decrease in absorbance at 340 nm.[1][2] An inhibitor like this compound will slow down this rate of absorbance decrease.

Q2: What are the critical reagents for this assay? A2: You will need purified DHFR enzyme, its substrate dihydrofolate (DHF), the co-substrate NADPH, and a suitable assay buffer (e.g., Tris-HCl or Potassium Phosphate at a slightly acidic to neutral pH).[3][4]

Q3: How do I determine the optimal enzyme concentration? A3: Perform a series of reactions with varying concentrations of DHFR while keeping DHF and NADPH concentrations constant and saturating. The optimal enzyme concentration should yield a linear decrease in absorbance at 340 nm for at least 5-10 minutes and should consume no more than 10-15% of the substrate to ensure initial velocity conditions.[2]

Q4: What concentration of DHF and NADPH should I use? A4: To determine the Kᵢ of a competitive inhibitor, it is often recommended to use substrate concentrations around the Kₘ value. For initial screening, you can use concentrations of DHF and NADPH at or above their respective Kₘ values to ensure the reaction is not substrate-limited. A typical starting point is 50-100 µM for both.

Q5: How should I prepare and handle the reagents? A5: DHF is unstable and light-sensitive. Prepare it fresh on the day of the experiment and protect it from light. NADPH solutions should also be prepared fresh. The DHFR enzyme should be kept on ice at all times and diluted in a buffer containing a stabilizing agent like BSA or glycerol.

Troubleshooting Guide for DHFR Assays
IssuePossible Cause(s)Suggested Solution(s)
No or very low enzyme activity 1. Inactive enzyme. 2. Degraded DHF or NADPH. 3. Incorrect buffer pH.1. Use a new aliquot of enzyme; ensure proper storage at -80°C. 2. Prepare fresh DHF and NADPH solutions. 3. Verify the pH of your assay buffer; optimal pH is typically 6.5-7.5.
Non-linear reaction rate (curve flattens quickly) 1. Enzyme concentration is too high, leading to rapid substrate depletion. 2. Substrate concentration is too low. 3. Product inhibition.1. Reduce the enzyme concentration in the assay. 2. Increase DHF and NADPH concentrations. 3. Measure only the initial linear portion of the curve for rate calculations.
High background (absorbance decreases in no-enzyme control) 1. Non-enzymatic degradation of NADPH. 2. Contamination of reagents.1. Ensure reagents are protected from light and prepared fresh. 2. Use high-purity water and reagents. Run a blank reaction without DHF to check for DHF-independent NADPH oxidation.
Inconsistent results between replicates 1. Pipetting errors. 2. Temperature fluctuations. 3. Incomplete mixing of reagents.1. Use calibrated pipettes and be consistent with technique. 2. Pre-incubate all reagents and the plate at the assay temperature. 3. Ensure thorough mixing after adding each component, especially the enzyme to start the reaction.
Test compound (this compound) precipitates in the assay 1. The compound has low solubility in the aqueous assay buffer. 2. The concentration of the compound is too high.1. Dissolve the compound in a small amount of DMSO first, then dilute into the assay buffer. Ensure the final DMSO concentration is low (<1%) and consistent across all wells, including controls. 2. Test a lower concentration range of the compound.
Hypothetical Assay Conditions and Kinetic Parameters for DHFR
ParameterRecommended Value / RangeNotes
Enzyme Human Recombinant DHFR
Assay Buffer 50 mM Potassium Phosphate, pH 7.0Buffer pH can be optimized (6.5-7.5).
Temperature 25°CCan be performed at 37°C, but be consistent.
DHF Concentration 10 µMApproximately the Kₘ value.
NADPH Concentration 75 µMSaturating concentration.
DHFR Concentration 5-10 nMShould be optimized for linear initial rates.
Kₘ for DHF ~10 µMHypothetical value based on literature for similar enzymes.
Kₘ for NADPH ~5 µMHypothetical value.
Kᵢ for this compound 1-50 nMHypothetical range for a potent inhibitor.
Detection Wavelength 340 nm
Plate Type 96-well UV-transparent
Experimental Protocol: DHFR Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate, pH 7.0.

    • DHFR Enzyme: Prepare a 2X working stock (e.g., 20 nM) in cold assay buffer. Keep on ice.

    • NADPH: Prepare a 4X working stock (e.g., 300 µM) in assay buffer.

    • This compound (Inhibitor): Prepare a series of 4X concentrations in assay buffer (with <4% DMSO if needed).

    • DHF (Substrate): Prepare a 10X working stock (e.g., 100 µM) in assay buffer. Prepare fresh and protect from light.

  • Assay Procedure (96-well plate format, 200 µL final volume):

    • Add 50 µL of assay buffer to the "No Enzyme Control" wells.

    • Add 50 µL of this compound at various concentrations to the "Inhibitor" wells.

    • Add 50 µL of assay buffer (with corresponding DMSO concentration) to "No Inhibitor Control" wells.

    • Add 50 µL of 4X NADPH solution to all wells.

    • Add 100 µL of 2X DHFR enzyme stock to all wells except the "No Enzyme Control" wells.

    • Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of 10X DHF solution to all wells.

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 15 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each concentration of the inhibitor.

    • Plot V₀ against the concentration of this compound to determine the IC₅₀ value.

    • Use the Cheng-Prusoff equation to calculate the Kᵢ value if the inhibition is competitive.

DHFR Inhibition Assay Workflow

dhfr_workflow prep 1. Reagent Preparation - DHFR Enzyme - DHF & NADPH Stocks - Inhibitor Dilutions - Assay Buffer setup 2. Assay Plate Setup Add Buffer, Inhibitor, and NADPH to a 96-well plate. prep->setup enzyme_add 3. Add DHFR Enzyme (to all wells except No Enzyme Control) setup->enzyme_add preincubate 4. Pre-incubation (10 min at 25°C) Allows inhibitor binding. enzyme_add->preincubate start_reaction 5. Initiate Reaction Add DHF Substrate to all wells. preincubate->start_reaction measure 6. Kinetic Measurement Read Absorbance at 340 nm over time. start_reaction->measure analyze 7. Data Analysis Calculate Initial Velocities, IC50, and Ki. measure->analyze fpgs_workflow prep 1. Reagent Preparation - FPGS Enzyme - Reaction Buffer (ATP, Mg, K) - Substrate Mix ([3H]Glu + Test Substrate) setup 2. Reaction Setup Combine Buffer and Substrate Mix in reaction tubes. prep->setup incubate 3. Pre-incubation (5 min at 37°C) setup->incubate start_reaction 4. Initiate Reaction Add FPGS Enzyme. incubate->start_reaction reaction 5. Enzymatic Reaction (e.g., 30 min at 37°C) start_reaction->reaction quench 6. Quench Reaction Add TCA to stop the reaction. reaction->quench separate 7. Product Separation Use spin columns to separate product from free [3H]Glutamate. quench->separate quantify 8. Quantification Measure radioactivity of the product via scintillation counting. separate->quantify analyze 9. Data Analysis Calculate reaction rates, Km, and Vmax. quantify->analyze

References

Technical Support Center: 11-Oxahomofolic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My 11-Oxahomofolic acid solution appears discolored. What could be the cause?

A1: Discoloration often indicates chemical degradation. Based on data from related folate compounds, degradation can be initiated by several factors, including:

  • Exposure to Light: Folic acid and its analogues are known to be sensitive to UV light, which can cause photodegradation.[1]

  • Oxidation: The pteridine ring system in folate analogues is susceptible to oxidation. The presence of dissolved oxygen or oxidizing agents in the solution can lead to degradation.

  • Extreme pH: Both acidic and alkaline conditions can accelerate the degradation of folates. For many folates, maximum stability is observed around neutral pH.[2]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including degradation pathways.[3]

Q2: What are the recommended storage conditions for this compound solutions?

A2: While specific data for this compound is unavailable, general recommendations for folate analogue solutions are as follows:

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C). For longer-term storage, consider storing frozen, though freeze-thaw stability should be confirmed.

  • Light: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.[4]

  • Atmosphere: To minimize oxidation, consider purging the solution and the container headspace with an inert gas like nitrogen or argon before sealing.

  • pH: Maintain the solution pH close to neutral (pH 7.0) if compatible with your experimental needs. Studies on 5-methyltetrahydrofolic acid show it has the highest thermal stability at pH 7.[2]

Q3: Can I add any stabilizers to my this compound solution?

A3: Yes, adding certain excipients may enhance stability. Based on studies of related compounds, consider the following:

  • Antioxidants/Reducing Agents: Ascorbic acid (Vitamin C) and mercaptoethanol have been shown to delay the oxidative degradation of N⁵-methyltetrahydrofolic acid. These agents can help protect the molecule from oxidative damage.

  • Chelating Agents: Trace metal ions can catalyze degradation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

Troubleshooting Guides

Issue: Inconsistent results in cell-based assays.
Potential Cause Troubleshooting Step
Degradation of Stock Solution Prepare a fresh stock solution of this compound. Aliquot the stock solution into single-use volumes and store under recommended conditions (protected from light, refrigerated or frozen).
Incompatibility with Assay Media The pH or components of your cell culture media may be promoting degradation. Prepare a concentrated stock in a stable buffer and dilute it into the media immediately before use.
Photodegradation during Experiment Minimize the exposure of your solutions and assay plates to ambient and laboratory lighting. Use red light conditions if your experimental setup allows.
Issue: Loss of potency over time.
Potential Cause Troubleshooting Step
Sub-optimal Storage Temperature Review your storage temperature. If storing at 4°C, consider if freezing at -20°C or -80°C provides better stability. Perform a freeze-thaw stability study by cycling a sample through freezing and thawing and measuring its concentration.
Oxidative Degradation Prepare solutions with deoxygenated buffers. Consider adding an antioxidant like ascorbic acid at a low, non-interfering concentration.
Hydrolysis If your solution is buffered at a low or high pH, consider adjusting it to a more neutral pH if your experiment permits.

Quantitative Data Summary (Based on Folic Acid and Methotrexate)

The following tables summarize stability data for folic acid and methotrexate, which may serve as a proxy for understanding the stability of this compound.

Table 1: Stability of Methotrexate in Different Intravenous Solutions

ConcentrationDiluentStorage ConditionStability Duration
0.2 mg/mL0.9% Sodium Chloride25 °C, Protected from light28 days
20 mg/mL0.9% Sodium Chloride25 °C, Protected from light28 days
0.2 mg/mL5% Dextrose25 °C, Protected from light3 days
20 mg/mL5% Dextrose25 °C, Protected from light28 days

Table 2: Effect of pH and Temperature on Folate Stability

CompoundpHTemperatureStability
Folic Acid4-12100 °CStable for 10 hours
5-Methyltetrahydrofolic Acid7HighHighest thermal stability
5-Methyltetrahydrofolic Acid<7 or >7HighRapid decrease in stability

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol is a general guideline for investigating the stability of this compound under various stress conditions.

Objective: To identify the primary degradation pathways for this compound.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

  • Aliquot and Stress: Aliquot the stock solution into separate, protected vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl to an aliquot to achieve a final concentration of 0.05 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH to an aliquot to achieve a final concentration of 0.05 M NaOH. Incubate at 60°C.

    • Oxidation: Add 3% hydrogen peroxide to an aliquot. Keep at room temperature.

    • Thermal Degradation: Incubate an aliquot at 60°C.

    • Photodegradation: Expose an aliquot to a UV light source (e.g., 254 nm) at room temperature.

  • Time Points: Withdraw samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2) to quantify the remaining this compound and detect degradation products.

Protocol 2: Stability-Indicating HPLC Method Development (General Approach)

This protocol outlines the steps to develop an HPLC method to separate the parent compound from its degradation products.

Objective: To develop a validated HPLC method for quantifying this compound in the presence of its degradants.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Begin with a simple mobile phase, such as a mixture of phosphate buffer (e.g., 20 mM, pH 6.4) and a polar organic solvent like methanol or acetonitrile.

    • Use an isocratic elution to start, for example, 88:12 (v/v) buffer:methanol.

  • Detection: Use a UV detector. Scan a pure sample of this compound to determine its maximum absorbance wavelength (λmax) and set the detector to this wavelength. For folic acid, detection is often around 280 nm.

  • Optimization:

    • Inject a mixture of stressed samples (from Protocol 1) to see if the degradation products are separated from the parent peak.

    • If separation is poor, adjust the mobile phase composition (e.g., change the ratio of buffer to organic solvent) or switch to a gradient elution.

    • Ensure good resolution between the main peak and any degradation product peaks.

  • Validation: Once a suitable method is developed, validate it according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, and precision.

Visualizations

Hypothetical Degradation Pathway for a Folate Analogue A This compound (Stable) B Oxidized Product (Pteridine Ring Cleavage) A->B Oxidizing Agents (e.g., H2O2, O2) C Hydrolyzed Product (Glutamate Cleavage) A->C Strong Acid/Base D Photodegradation Product A->D UV Light

Caption: Hypothetical degradation pathways for this compound.

Workflow for Stability Testing cluster_0 Preparation cluster_1 Stressing cluster_2 Analysis A Prepare Stock Solution B Aliquot for Stress Conditions (Heat, Light, pH, Oxidant) A->B C Sample at Time Points B->C D HPLC Analysis C->D E Quantify Degradation D->E

Caption: General experimental workflow for stability assessment.

Logical Relationship for Preventing Degradation A Stable Solution B Control Temperature (Refrigerate/Freeze) B->A C Protect from Light (Amber Vials) C->A D Control pH (Neutral Buffer) D->A E Prevent Oxidation (Inert Gas, Antioxidants) E->A

Caption: Key factors for maintaining solution stability.

References

refining dosage and administration for in vivo 11-Oxahomofolic acid studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on in vivo studies, including specific dosages and administration protocols for 11-Oxahomofolic acid, is limited. The following guidance is based on general principles for in vivo testing of novel folic acid analogs and established methodologies for rodent studies. Researchers should always conduct thorough dose-finding studies for any new compound.

Frequently Asked Questions (FAQs)

Q1: How do I determine the starting dosage for an in vivo study of a new folic acid analog like this compound?

A1: Establishing a starting dose for a novel compound requires a multi-step approach. Begin with a comprehensive literature review of similar folic acid analogs to identify effective dose ranges. In vitro data, such as the compound's IC50 (half-maximal inhibitory concentration) in relevant cell lines, can provide a preliminary indication of its potency. Conduct a dose-range finding (DRF) study in a small cohort of animals to identify the maximum tolerated dose (MTD) and to observe any acute toxicities. Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups until signs of toxicity are observed.

Q2: What is the most appropriate route of administration for a novel folic acid analog in mice?

A2: The choice of administration route depends on the experimental goals, the physicochemical properties of the compound, and the desired pharmacokinetic profile.[1][2]

  • Intravenous (IV): Ensures 100% bioavailability and provides rapid distribution.[1][2] This route is suitable for compounds with poor oral absorption.

  • Intraperitoneal (IP): A common route for preclinical studies, offering rapid absorption into the systemic circulation.[1]

  • Oral (PO): Ideal for assessing the compound's potential as an oral therapeutic. Requires the compound to be stable in the gastrointestinal tract and permeable through the intestinal wall.

  • Subcutaneous (SC): Provides slower, more sustained absorption compared to IV or IP routes.

Q3: How should I formulate a novel folic acid analog for in vivo administration?

A3: The formulation is critical for ensuring the compound's solubility, stability, and bioavailability. The choice of vehicle will depend on the analog's chemical properties.

  • Aqueous solutions: If the compound is water-soluble, sterile saline or phosphate-buffered saline (PBS) are the preferred vehicles.

  • Suspensions: For poorly water-soluble compounds, a suspension can be created using vehicles such as 0.5% carboxymethylcellulose (CMC) or a solution containing Tween 80.

  • Solubilizing agents: Organic co-solvents like DMSO or ethanol can be used, but their concentration should be minimized to avoid vehicle-induced toxicity. Always include a vehicle-only control group in your study.

Troubleshooting Guide

Q1: My folic acid analog is precipitating out of solution during preparation or administration. What can I do?

A1:

  • Check Solubility: Re-evaluate the solubility of your compound in the chosen vehicle. You may need to perform solubility tests with different pharmaceutically acceptable solvents.

  • Adjust pH: The solubility of many compounds is pH-dependent. Try adjusting the pH of your formulation.

  • Use a Co-solvent: Consider adding a small percentage of a co-solvent like DMSO or PEG400. Ensure the final concentration of the co-solvent is non-toxic to the animals.

  • Prepare Fresh: Formulate the compound immediately before administration to minimize the chance of precipitation over time.

Q2: I am observing unexpected toxicity or adverse effects in my study animals, even at low doses. What could be the cause?

A2:

  • Vehicle Toxicity: The administration vehicle itself might be causing the adverse effects. Always run a control group treated only with the vehicle to rule this out.

  • Compound Instability: The compound may be degrading into toxic byproducts. Assess the stability of your compound in the chosen formulation and storage conditions.

  • Off-Target Effects: The folic acid analog may have off-target activities that are responsible for the toxicity.

  • Route of Administration: The chosen route may lead to unexpectedly high local concentrations or rapid absorption, causing toxicity. Consider a different route that allows for slower absorption.

Q3: The in vivo efficacy of my folic acid analog is much lower than what I observed in vitro. What are the potential reasons?

A3:

  • Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. This can be due to poor absorption, rapid metabolism, or rapid excretion. Pharmacokinetic (PK) studies are necessary to determine the compound's profile in vivo.

  • Metabolic Inactivation: The compound may be rapidly metabolized in the liver or other tissues into an inactive form.

  • Plasma Protein Binding: High binding to plasma proteins can reduce the amount of free compound available to exert its effect.

  • Incorrect Dosing Regimen: The dose or the frequency of administration may not be optimal. An insufficient dose or infrequent administration may not maintain a therapeutic concentration at the target site.

Quantitative Data Summary

Table 1: Recommended Administration Volumes and Needle Gauges for Mice

Route of AdministrationMaximum VolumeRecommended Needle Gauge
Intravenous (IV)< 0.2 mL27-30 G
Intraperitoneal (IP)< 2-3 mL25-27 G
Subcutaneous (SC)< 2-3 mL (divided sites)25-27 G
Intramuscular (IM)< 0.05 mL25-27 G
Oral (PO) - Gavage< 1 mL20-22 G (gavage needle)

Data adapted from general guidelines for substance administration in mice.

Experimental Protocols & Visualizations

General Experimental Workflow for In Vivo Testing of a Novel Folic Acid Analog

G cluster_preclinical Pre-clinical Evaluation cluster_analysis Analysis Compound_Prep Compound Formulation & Vehicle Selection Dose_Finding Dose-Range Finding Study (MTD Determination) Compound_Prep->Dose_Finding Initial Doses Efficacy_Study Efficacy Study (Tumor Models, etc.) Dose_Finding->Efficacy_Study Optimal Dose PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Efficacy_Study->PK_PD Sample Collection Tox Toxicology & Histopathology Efficacy_Study->Tox Tissue Collection Data_Analysis Statistical Analysis & Interpretation PK_PD->Data_Analysis Tox->Data_Analysis

Caption: General workflow for in vivo evaluation of a novel compound.

Hypothetical Signaling Pathway Modulated by a Folic Acid Analog

G Folic_Acid_Analog Folic Acid Analog DHFR Dihydrofolate Reductase (DHFR) Folic_Acid_Analog->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Reduces Production Thymidylate_Synthase Thymidylate Synthase THF->Thymidylate_Synthase Cofactor for DNA_Synthesis DNA Synthesis Thymidylate_Synthase->DNA_Synthesis Required for Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Leads to

Caption: Hypothetical inhibition of the folate pathway by an analog.

References

Validation & Comparative

A Comparative Framework for Evaluating Dihydrofolate Reductase (DHFR) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative analysis of Dihydrofolate Reductase (DHFR) inhibitors. While this document aims to draw a comparison with 11-Oxahomofolic acid, a thorough review of publicly available scientific literature reveals a significant lack of data on its specific DHFR inhibitory activity. Therefore, this guide will establish a comparative baseline using well-characterized DHFR inhibitors: Methotrexate, Pemetrexed, and Trimethoprim. The methodologies and data presented herein offer a robust framework for the future evaluation of novel DHFR inhibitors like this compound, once experimental data becomes available.

Introduction to Dihydrofolate Reductase as a Therapeutic Target

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[1][2] Consequently, the inhibition of DHFR disrupts cellular replication and growth, making it an attractive target for therapeutic intervention in cancer and infectious diseases.[1] DHFR inhibitors are broadly classified as antifolates and have been successfully developed as anticancer and antimicrobial agents.

Key Comparative Performance Metrics for DHFR Inhibitors

The efficacy of a DHFR inhibitor is determined by a combination of its biochemical potency, enzyme kinetics, and cellular effects. A comprehensive comparison should include the following parameters:

  • Biochemical Potency (IC50): The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency in vitro. It represents the concentration of the inhibitor required to reduce the activity of the DHFR enzyme by 50%.

  • Enzyme Inhibition Kinetics (Ki, kon, koff): The inhibition constant (Ki) reflects the binding affinity of the inhibitor to the enzyme. The association rate constant (kon) and dissociation rate constant (koff) provide insights into the dynamics of the inhibitor-enzyme interaction.

  • Cellular Activity (EC50/GI50): The half-maximal effective concentration (EC50) or growth inhibition 50 (GI50) measures the inhibitor's potency in a cellular context, indicating its ability to inhibit cell proliferation.

  • Selectivity: The ratio of inhibitory activity against the target (e.g., human DHFR) versus off-target enzymes or DHFR from different species (e.g., bacterial DHFR) is crucial for determining the therapeutic index and potential side effects.

Comparative Analysis of Benchmark DHFR Inhibitors

The following table summarizes the available quantitative data for Methotrexate, Pemetrexed, and Trimethoprim. It is important to note that these values can vary depending on the specific experimental conditions, such as the source of the enzyme and the cell lines used.

InhibitorTargetIC50 (nM)Ki (nM)Cellular Activity (Cell Line)Reference
Methotrexate Human DHFR~0.1 - 20~0.003 - 0.1Varies widely (e.g., CCRF-CEM, L1210)
Pemetrexed Human DHFR~1.3 - 7.2~0.26Varies (e.g., A549, HCT-116)
Trimethoprim Bacterial DHFR (E. coli)~5 - 50~1 - 10N/A (Antibacterial)
Trimethoprim Human DHFR>300,000>100,000N/A
This compound Human DHFRData not availableData not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of DHFR inhibitors.

In Vitro DHFR Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.

Materials:

  • Purified recombinant human DHFR

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test inhibitor (e.g., this compound) and known inhibitors (Methotrexate, Pemetrexed)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing DHFR enzyme and the test inhibitor at various concentrations in the assay buffer.

  • Include control wells with enzyme and no inhibitor (100% activity) and wells with no enzyme (background).

  • Initiate the reaction by adding DHF and NADPH to all wells.

  • Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of DHFR activity relative to the no-inhibitor control against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is a measure of the inhibitor's cytotoxic or cytostatic effects.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

  • Test inhibitor and control inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor. Include untreated cells as a control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the EC50/GI50 value by plotting cell viability against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The inhibition of DHFR leads to the depletion of THF, which in turn affects multiple downstream pathways involved in nucleotide and amino acid synthesis. The ultimate consequence is the induction of cell cycle arrest and apoptosis.

DHFR_Inhibition_Pathway cluster_0 DHFR Inhibition cluster_1 Folate Metabolism cluster_2 Downstream Effects DHFR_Inhibitor DHFR Inhibitor (e.g., this compound, Methotrexate, Pemetrexed) DHFR DHFR DHFR_Inhibitor->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Catalyzed by DHFR Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis Required for DNA_RNA_Synthesis DNA & RNA Synthesis Nucleotide_Synthesis->DNA_RNA_Synthesis Leads to Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Essential for Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition leads to

Caption: DHFR inhibition disrupts folate metabolism, leading to decreased nucleotide synthesis and ultimately apoptosis.

Experimental_Workflow Start Start: New DHFR Inhibitor (e.g., this compound) Biochemical_Assay In Vitro DHFR Inhibition Assay Start->Biochemical_Assay Cellular_Assay Cellular Proliferation Assay (e.g., MTT) Start->Cellular_Assay Determine_IC50 Determine IC50 & Ki Biochemical_Assay->Determine_IC50 Compare_Data Compare with Benchmark Inhibitors Determine_IC50->Compare_Data Determine_EC50 Determine EC50/GI50 Cellular_Assay->Determine_EC50 Determine_EC50->Compare_Data Further_Studies Further Preclinical Studies Compare_Data->Further_Studies

Caption: A typical experimental workflow for the evaluation of a novel DHFR inhibitor.

Conclusion

This guide provides a structured approach for the comparative analysis of DHFR inhibitors. While a direct comparison involving this compound is currently hampered by the lack of public data, the established framework and detailed protocols herein will enable researchers to effectively evaluate its potential, and that of other novel inhibitors, against well-known benchmarks. The systematic collection of data on biochemical potency, enzyme kinetics, and cellular activity is paramount for advancing the development of new and improved DHFR-targeting therapeutics.

References

Validating the Target Engagement of 11-Oxahomofolic Acid in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the cellular target engagement of 11-Oxahomofolic acid, a potential antifolate therapeutic. As a structural analog of folic acid, this compound is presumed to target dihydrofolate reductase (DHFR), a critical enzyme in the folate pathway essential for DNA synthesis and cell proliferation.[1][2] This guide outlines key experimental approaches to confirm this target engagement and compares its potential efficacy with established DHFR inhibitors, Methotrexate and Pemetrexed.

Executive Summary

Validation of target engagement is a critical step in the development of any new therapeutic agent.[3] This guide details two primary label-free methods for confirming that this compound directly interacts with its intended target, DHFR, within a cellular context: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay. By comparing the cellular potency and target stabilization effects of this compound with well-characterized drugs like Methotrexate and Pemetrexed, researchers can effectively evaluate its potential as a novel antifolate.

Comparative Analysis of DHFR Inhibitors

While specific quantitative data for this compound is not yet publicly available, this section provides a comparative overview of the established DHFR inhibitors, Methotrexate and Pemetrexed, to serve as a benchmark for future studies.

Table 1: Comparison of IC50 Values for Known DHFR Inhibitors

CompoundTargetIC50 (nM)Cell Line/Assay Condition
MethotrexateDHFR120Enzymatic Assay
PemetrexedDHFR25 - 220Various Cancer Cell Lines
This compoundDHFR (presumed)To be determinedTo be determined

IC50 values can vary based on the specific experimental conditions.[4]

Experimental Methodologies for Target Validation

To validate the interaction between this compound and DHFR in a cellular environment, the following experimental protocols are recommended.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.[5]

Experimental Protocol:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HeLa, A549) to 70-80% confluency. Treat the cells with varying concentrations of this compound, Methotrexate, Pemetrexed, or a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).

  • Heat Challenge: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension and expose them to a temperature gradient (e.g., 40°C to 70°C) for 3-5 minutes to induce thermal denaturation of proteins.

  • Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Western Blot Analysis: Quantify the amount of soluble DHFR in the supernatant using Western blotting with a specific anti-DHFR antibody.

  • Data Analysis: Plot the amount of soluble DHFR as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Drug Affinity Responsive Target Stability (DARTS)

The DARTS assay identifies protein targets by observing their increased resistance to proteolysis upon ligand binding.

Experimental Protocol:

  • Cell Lysis: Harvest cultured cells and prepare a cell lysate.

  • Compound Incubation: Incubate aliquots of the cell lysate with this compound, a positive control (Methotrexate or Pemetrexed), or a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each lysate and incubate for a specific time to allow for protein digestion. The optimal protease concentration and digestion time should be determined empirically.

  • Quenching and Sample Preparation: Stop the digestion by adding a protease inhibitor and SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the protein fragments by SDS-PAGE and detect the amount of full-length DHFR using a specific antibody.

  • Data Analysis: An increased amount of full-length DHFR in the compound-treated samples compared to the control indicates that the compound has bound to and protected DHFR from proteolytic degradation.

Visualizing Key Processes

To aid in the understanding of the underlying biological pathway and experimental workflows, the following diagrams are provided.

Folate_Pathway Folate Metabolism Pathway and DHFR Inhibition cluster_cell Cellular Environment Folate Folate DHF DHF Folate->DHF Metabolic Conversion DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF THF DNA_Synthesis DNA Synthesis (Purines, Thymidylate) THF->DNA_Synthesis DHFR->THF Reduction 11_Oxahomofolic_acid This compound (Antifolate) 11_Oxahomofolic_acid->DHFR Inhibition

Caption: Folate pathway and the inhibitory action of antifolates.

Target_Validation_Workflow Target Engagement Validation Workflow cluster_workflow Experimental Steps Hypothesis Hypothesis: This compound targets DHFR Biochemical_Assay Biochemical Assay (DHFR Inhibition) Hypothesis->Biochemical_Assay Cellular_Assays Cellular Target Engagement Assays Biochemical_Assay->Cellular_Assays CETSA CETSA Cellular_Assays->CETSA DARTS DARTS Cellular_Assays->DARTS Data_Analysis Comparative Data Analysis CETSA->Data_Analysis DARTS->Data_Analysis Conclusion Conclusion on Target Engagement Data_Analysis->Conclusion

Caption: Workflow for validating target engagement.

Conclusion

The methodologies and comparative data presented in this guide provide a robust framework for validating the cellular target engagement of this compound. By systematically applying CETSA and DARTS, and benchmarking the results against established DHFR inhibitors, researchers can generate the critical data needed to advance the development of this promising new compound. This structured approach will enable a clear and objective assessment of its potential as a novel therapeutic agent.

References

Comparative Analysis of 11-Oxahomofolic Acid Analogs: Cross-Reactivity with Folate-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the cross-reactivity of 11-Oxahomofolic acid analogs, specifically tetrahydrohomofolate polyglutamates, with a panel of key folate-dependent enzymes. The data presented herein is crucial for researchers and drug development professionals investigating the selectivity and potential off-target effects of novel antifolate therapies. While direct inhibitory data for this compound is not extensively available in the public domain, the following analysis of its close structural analogs offers valuable insights into its likely biochemical profile.

The primary target of these homofolate analogs has been identified as glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway. This guide will compare the inhibitory activity of these compounds against GARFT to their activity against other essential folate-metabolizing enzymes: aminoimidazolecarboxamide ribonucleotide formyltransferase (AICARFT), thymidylate synthase (TS), dihydrofolate reductase (DHFR), and serine hydroxymethyltransferase (SHMT).

Data Presentation: Inhibitory Activity of Homofolate Analogs

The following table summarizes the 50% inhibitory concentrations (IC50) of tetrahydrohomofolate polyglutamates against various folate-dependent enzymes, as determined in extracts from Manca human lymphoma and L1210 murine leukemia cells, as well as from Lactobacillus casei. The data highlights a significant selectivity for GARFT.

CompoundEnzymeCell/Organism SourceIC50 (µM)
(6R,S)-H4HPteGlu4-6GARFTHuman/Murine0.3 - 1.3
(6R,S)-H4HPteGlu6GARFTL. casei0.3
(6R,S)-H4HPteGlu polyglutamatesAICARFTHuman6 - 10
HPteGlu4-6AICARFTHuman~2
Homofolate derivativesAICARFTL. caseiWeak inhibitors
(6R,S)-H4HPteGlu6TSL. casei0.7
HPteGlu5-6TSHuman/Murine8
H4HPteGlu1-5TSHuman/Murine>20
Homofolate derivativesDHFRL. caseiWeak inhibitors
Polyglutamates of HPteGlu & H4HPteGluSHMTHuman/Murine>20
Homofolate derivativesSHMTL. caseiWeak inhibitors

H4HPteGlu refers to Tetrahydrohomofolate. The subscripted number (e.g., Glu6) indicates the number of glutamate residues.

Mandatory Visualization

cluster_purine De Novo Purine Synthesis cluster_thymidylate Thymidylate Synthesis DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ MethyleneTHF 5,10-Methylenetetrahydrofolate THF->MethyleneTHF Serine Serine Glycine Glycine Serine->Glycine dTMP dTMP MethyleneTHF->dTMP MethenylTHF 5,10-Methenyltetrahydrofolate MethyleneTHF->MethenylTHF dUMP dUMP dUMP->dTMP PurineSynth Purine Synthesis FormylTHF 10-Formyltetrahydrofolate MethenylTHF->FormylTHF FGAR FGAR FormylTHF->FGAR FAICAR FAICAR FormylTHF->FAICAR GAR GAR GAR->FGAR FGAR->PurineSynth AICAR AICAR AICAR->FAICAR FAICAR->PurineSynth Homofolate This compound Analogs TS TS Homofolate->TS Weak Inhibition GARFT GARFT Homofolate->GARFT Potent Inhibition AICARFT AICARFT Homofolate->AICARFT Weak Inhibition DHFR DHFR DHFR->DHF SHMT SHMT SHMT->THF TS->dUMP GARFT->GAR AICARFT->AICAR start Start prep_enzyme Prepare Enzyme Extracts (e.g., cell lysates) start->prep_enzyme prep_inhibitor Prepare Serial Dilutions of Homofolate Analog start->prep_inhibitor assay_setup Set up Reaction Mixtures: - Enzyme - Substrates - Cofactors - Inhibitor prep_enzyme->assay_setup prep_inhibitor->assay_setup incubation Incubate at 37°C assay_setup->incubation measurement Measure Enzyme Activity (e.g., Spectrophotometry) incubation->measurement data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measurement->data_analysis end End data_analysis->end

Unraveling the Mechanism of Action of Antifolate Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of novel therapeutic agents is paramount. This guide provides a comparative analysis of established antifolate drugs, offering insights into their mechanisms of action, supported by experimental data. The primary focus of this investigation was to confirm the mechanism of action of 11-Oxahomofolic acid; however, a comprehensive search of scientific literature and databases revealed a significant lack of publicly available experimental data on this specific compound. While its chemical structure is known (CAS Number: 72254-43-4), no studies detailing its biological activity, such as its inhibitory effects on key enzymes or its impact on cancer cell lines, could be identified.

Therefore, this guide will focus on well-characterized antifolate drugs—Methotrexate, Pemetrexed, and Raltitrexed—to provide a framework for the type of experimental data required to elucidate the mechanism of action of a new chemical entity like this compound.

The Folate Pathway: A Key Target in Cancer Therapy

The folate metabolic pathway is crucial for the synthesis of nucleotides, the building blocks of DNA and RNA. Rapidly proliferating cells, such as cancer cells, have a high demand for these precursors. Antifolate drugs are a class of chemotherapeutic agents that disrupt this pathway, leading to the inhibition of cell growth and division.[1][2][3] The primary targets for these drugs within the folate pathway are enzymes like Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS).

Comparative Analysis of Established Antifolate Drugs

To understand how the mechanism of action of a compound like this compound would be characterized, we can examine the data available for established antifolates.

Table 1: Comparison of the Mechanism of Action of Selected Antifolates

Compound Primary Target(s) Mechanism of Action IC50 / Kᵢ Values
Methotrexate Dihydrofolate Reductase (DHFR)Competitive inhibitor of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate. This depletes the pool of tetrahydrofolate cofactors essential for purine and thymidylate synthesis.[4][5]IC50: ~0.12 µM (human DHFR)
Pemetrexed Thymidylate Synthase (TS), DHFR, Glycinamide Ribonucleotide Formyltransferase (GARFT)Multi-targeted antifolate that inhibits several key enzymes in the folate pathway, leading to the disruption of both purine and pyrimidine synthesis.Kᵢ: 1.3 nM (TS), 7.2 nM (DHFR), 65 nM (GARFT)
Raltitrexed Thymidylate Synthase (TS)A specific inhibitor of TS, blocking the synthesis of thymidylate from deoxyuridine monophosphate, which is a critical step in DNA synthesis.IC50: ~9 nM (L1210 cell growth)

Signaling Pathways and Experimental Workflows

The inhibitory action of antifolates on their target enzymes triggers a cascade of downstream effects, ultimately leading to cell cycle arrest and apoptosis. The following diagrams illustrate the folate metabolic pathway and a general workflow for characterizing an antifolate inhibitor.

Folate Metabolism Pathway cluster_inhibitors Antifolate Inhibitors DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ THF->DHF dUMP -> dTMP THF->THF Purines Purine Synthesis THF->Purines Serine Serine Glycine Glycine Serine->Glycine dUMP dUMP dTMP dTMP DNA DNA Synthesis dTMP->DNA DHFR Dihydrofolate Reductase (DHFR) TS Thymidylate Synthase (TS) SHMT Serine Hydroxymethyl- transferase (SHMT) MTX Methotrexate MTX->DHFR Inhibits PEM Pemetrexed PEM->DHFR Inhibits PEM->TS Inhibits RAL Raltitrexed RAL->TS Inhibits

Caption: The folate metabolic pathway illustrating the key roles of DHFR and TS and the inhibitory actions of Methotrexate, Pemetrexed, and Raltitrexed.

Experimental Workflow for Antifolate Characterization cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies Enzyme_Assay Enzyme Inhibition Assay (e.g., DHFR, TS) Determine_IC50 Determine IC50/Kᵢ values Enzyme_Assay->Determine_IC50 Cell_Proliferation Cell Proliferation Assay (e.g., MTT, SRB) Determine_IC50->Cell_Proliferation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Proliferation->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model Apoptosis_Assay->Xenograft_Model Efficacy_Toxicity Evaluate Antitumor Efficacy and Toxicity Xenograft_Model->Efficacy_Toxicity Compound Test Compound (e.g., this compound) Compound->Enzyme_Assay

Caption: A typical experimental workflow for the characterization of a novel antifolate drug candidate.

Experimental Protocols

A crucial aspect of confirming a drug's mechanism of action is the detailed methodology of the experiments performed. Below is a generalized protocol for a Dihydrofolate Reductase (DHFR) inhibition assay, a primary method for evaluating antifolate compounds.

DHFR Enzyme Inhibition Assay Protocol (Spectrophotometric)

  • Objective: To determine the in vitro inhibitory activity of a test compound against DHFR.

  • Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

  • Materials:

    • Recombinant human DHFR enzyme

    • Dihydrofolate (DHF) substrate

    • NADPH cofactor

    • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

    • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well UV-transparent microplate

    • Microplate spectrophotometer

  • Procedure:

    • Prepare a serial dilution of the test compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, NADPH, and the test compound at various concentrations. Include a positive control (a known DHFR inhibitor like methotrexate) and a negative control (vehicle solvent).

    • Initiate the reaction by adding the DHFR enzyme to all wells.

    • Immediately after adding the enzyme, add the DHF substrate to all wells.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the test compound.

    • Plot the percentage of DHFR inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by fitting the data to a dose-response curve.

Conclusion and Future Directions

While the mechanism of action for established antifolates like methotrexate, pemetrexed, and raltitrexed is well-documented through extensive experimental evidence, the same cannot be said for this compound. The absence of published biological data for this compound makes it impossible to confirm its mechanism of action or compare its performance against existing drugs.

For researchers interested in this compound, the immediate next steps would involve its chemical synthesis followed by a systematic biological evaluation as outlined in the experimental workflow. Key experiments would include in vitro enzyme inhibition assays against primary folate pathway enzymes (DHFR and TS) and cell-based assays to assess its antiproliferative activity. The resulting data would be crucial in determining if this compound holds promise as a novel antifolate agent and would provide the necessary foundation for any future preclinical and clinical development. Without such fundamental data, this compound remains a molecule of unknown biological potential.

References

In Vivo Efficacy of 11-Oxahomofolic Acid: A Comparative Analysis Against Standard Chemotherapy Remains Unexplored

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the preclinical evaluation of 11-Oxahomofolic acid, with no in vivo efficacy studies published to date. This absence of data precludes a direct comparison of its anti-tumor capabilities against established standard-of-care chemotherapeutic agents.

Researchers and drug development professionals seeking to understand the potential of this compound in a physiological setting will find a notable lack of animal model studies investigating its impact on tumor growth, progression, or survival. While the chemical structure of this compound is known, its biological activity and mechanism of action in a living organism remain uncharacterized in the public domain.

To conduct a meaningful comparison with standard chemotherapy, essential data points from in vivo studies are required. These include, but are not limited to:

  • Tumor Growth Inhibition (TGI): Quantitative measurement of the reduction in tumor size in response to treatment.

  • Survival Analysis: Evaluation of the impact of the compound on the lifespan of tumor-bearing animal models.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiles: Understanding the absorption, distribution, metabolism, and excretion of the compound, as well as its biochemical effect on the target.

  • Toxicity and Safety Margins: Assessment of adverse effects at therapeutic doses.

  • Head-to-Head Comparisons: Direct experimental comparisons with standard chemotherapy agents within the same cancer model.

Without such foundational preclinical data, it is impossible to construct the requested comparative guides, data tables, or visualizations.

The Path Forward: Necessary Steps for Evaluation

For the scientific community to assess the potential of this compound as a therapeutic agent, a structured preclinical research program would be necessary. The typical workflow for such an evaluation is outlined below.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Reporting Cell Line Screening Cell Line Screening Mechanism of Action Studies Mechanism of Action Studies Cell Line Screening->Mechanism of Action Studies Animal Model Selection Animal Model Selection Mechanism of Action Studies->Animal Model Selection Toxicity Studies Toxicity Studies Animal Model Selection->Toxicity Studies Efficacy Studies Efficacy Studies Toxicity Studies->Efficacy Studies Comparison Studies Comparison Studies Efficacy Studies->Comparison Studies Data Compilation Data Compilation Comparison Studies->Data Compilation Comparative Analysis Comparative Analysis Data Compilation->Comparative Analysis

Caption: Preclinical workflow for evaluating a novel anti-cancer compound.

Further research into the signaling pathways potentially modulated by this compound would also be a critical step. Based on its structural similarity to folic acid, one might hypothesize its involvement in folate-dependent pathways crucial for nucleotide synthesis. However, without experimental validation, this remains speculative.

A hypothetical signaling pathway that could be investigated is presented below.

G 11-Oxahomofolic_acid 11-Oxahomofolic_acid Folate_Receptor Folate_Receptor 11-Oxahomofolic_acid->Folate_Receptor Binds to DHFR Dihydrofolate Reductase Folate_Receptor->DHFR Inhibits? Thymidylate_Synthase Thymidylate_Synthase DHFR->Thymidylate_Synthase Impacts DNA_Synthesis DNA_Synthesis Thymidylate_Synthase->DNA_Synthesis Inhibits Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Synthesis->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Hypothetical signaling pathway for this compound.

Validating 11-Oxahomofolic Acid: A Comparative Guide to Selective DHFR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the validation of a novel enzyme inhibitor is a critical process that demands rigorous experimental design and objective comparison against existing alternatives. This guide provides a framework for the validation of 11-Oxahomofolic acid as a putative selective inhibitor of Dihydrofolate Reductase (DHFR), a key enzyme in nucleotide synthesis and a well-established therapeutic target.[1][2][3][4] By presenting quantitative data for established DHFR inhibitors, detailing essential experimental protocols, and visualizing key pathways and workflows, this guide aims to facilitate a comprehensive evaluation of novel folate analogs.

Comparative Inhibitory Potency against Dihydrofolate Reductase (DHFR)

The inhibitory activity of a novel compound is best understood in the context of well-characterized inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several established DHFR inhibitors. These values serve as a benchmark for assessing the potential potency of this compound. It is important to note that IC50 values can vary based on assay conditions, the species source of the enzyme, and the cell lines used.[1]

InhibitorTarget/Cell LineIC50 Value
Established Drugs
MethotrexateDHFR enzymatic assay0.12 µM (120 nM)
Various cancer cell lines6.05 - >1,000 nM
PemetrexedCCRF-CEM leukemia cells25 nM
GC3/C1 colon carcinoma cells34 nM
HCT-8 ileocecal carcinoma cells220 nM
TrimethoprimE. coli DHFR20.4 nM
Recombinant human DHFR enzyme55.26 µM (55,260 nM)
Investigational Compounds
DHFR-IN-4DHFR enzyme123 nM
DHFR-IN-5 (Ki value)Quadruple mutant Plasmodium falciparum DHFR0.54 nM

Experimental Protocols

The determination of DHFR inhibition is typically achieved through a spectrophotometric enzyme activity assay. This method monitors the decrease in absorbance of the cofactor NADPH at 340 nm as it is oxidized to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Spectrophotometric DHFR Inhibition Assay

Objective: To determine the concentration of an inhibitor (e.g., this compound) required to reduce the enzymatic activity of DHFR by 50% (IC50).

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHF in the assay buffer.

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the DHFR enzyme, and the desired concentration of the test inhibitor to each well.

    • Include control wells containing the enzyme and buffer but no inhibitor (positive control) and wells with buffer only (blank).

    • Initiate the enzymatic reaction by adding NADPH and DHF to all wells.

  • Data Collection:

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance decrease) for each inhibitor concentration.

    • Normalize the velocities to the positive control (100% activity).

    • Plot the percentage of DHFR activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Molecular Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.

folate_pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines_Thymidylate Purine & Thymidylate Synthesis (DNA/RNA) THF->Purines_Thymidylate Required for DHFR->THF Catalyzes Reduction Inhibitor This compound (or other inhibitors) Inhibitor->DHFR Inhibits

Caption: Folate synthesis pathway and the inhibitory action of this compound on DHFR.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent & Inhibitor Dilution Series plate_setup 96-Well Plate Setup (Enzyme, Buffer, Inhibitor) reagent_prep->plate_setup reaction_start Initiate Reaction (Add Substrate & Cofactor) plate_setup->reaction_start data_acq Spectrophotometric Reading (Absorbance at 340 nm) reaction_start->data_acq calc_velocity Calculate Initial Reaction Velocities data_acq->calc_velocity plot_curve Plot Dose-Response Curve calc_velocity->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for the validation of an enzyme inhibitor.

References

A Head-to-Head Comparison: 11-Oxahomofolic Acid and Aminopterin

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Data Availability:

A thorough review of publicly available scientific literature and databases reveals a significant lack of information regarding 11-Oxahomofolic acid . While listed by some chemical suppliers as a potential antitumor drug, there is no discernible experimental data on its mechanism of action, efficacy, or toxicity.[1][2] Consequently, a direct head-to-head comparison with aminopterin is not feasible at this time.

This guide will therefore provide a comprehensive overview of aminopterin , a well-characterized dihydrofolate reductase (DHFR) inhibitor, structured to meet the requirements of researchers, scientists, and drug development professionals. The information presented herein is intended to serve as a detailed reference for this compound.

A Comprehensive Guide to Aminopterin

Aminopterin, a 4-amino derivative of folic acid, is a potent antineoplastic and immunosuppressive agent.[3] Historically used in the treatment of childhood leukemia, it has been largely supplanted by methotrexate due to a perceived better therapeutic index.[4] However, renewed interest has emerged, exploring its potential advantages in certain therapeutic contexts.[5]

Mechanism of Action: Inhibition of the Folate Pathway

Aminopterin functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. By binding to DHFR with high affinity, aminopterin blocks the production of THF, leading to a depletion of nucleotide precursors and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately resulting in cell cycle arrest and apoptosis.

Folate_Pathway_Inhibition Folate Folate Dihydrofolate (DHF) Dihydrofolate (DHF) Folate->Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate (DHF)->DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis Tetrahydrofolate (THF)->Thymidylate Synthesis DNA, RNA, Protein Synthesis DNA, RNA, Protein Synthesis Purine Synthesis->DNA, RNA, Protein Synthesis Thymidylate Synthesis->DNA, RNA, Protein Synthesis DHFR->Tetrahydrofolate (THF) Aminopterin Aminopterin Aminopterin->DHFR Inhibits

Figure 1. Mechanism of Aminopterin Action
Quantitative Data Summary

The following tables summarize key quantitative data for aminopterin, including its inhibitory constant (Ki) against DHFR, its half-maximal inhibitory concentration (IC50) in various cancer cell lines, and key findings from clinical trials.

Table 1: In Vitro Inhibitory Activity of Aminopterin

ParameterValueTarget/Cell LineReference(s)
Ki 3.7 pMDihydrofolate Reductase (DHFR)
IC50 4.4 nMCCRF-CEM (human leukemia)
IC50 17 nM (median)Pediatric leukemia and lymphoma cell lines
IC50 4 nMSCC-VII (murine squamous carcinoma)
IC50 6.9 nMSCC-25 (human squamous carcinoma)
IC50 2.3 nML929 (murine fibrosarcoma)

Table 2: Clinical Trial Data for Aminopterin in Leukemia

Trial PhasePatient PopulationDosing RegimenKey FindingsReference(s)
Phase IIChildren with refractory Acute Lymphoblastic Leukemia (ALL)2 mg/m² weekly in two divided doses27% clinically significant response rate. Minimal mucosal toxicity.
Phase IIBChildren with newly diagnosed ALL4 mg/m² weekly in two divided doses (as part of multiagent therapy)Tolerable and reversible hematologic, mucosal, and hepatic toxicity. No toxic deaths in remission.
Phase IPatients with refractory malignanciesDose escalation starting at 2.5 mg/m² every 12 hours for two doses weeklyMaximum tolerated dose (MTD) established at 2 mg/m² with delayed leucovorin rescue. Good oral bioavailability (83.5%).

Table 3: Toxicity Profile of Aminopterin

Toxicity TypeDescriptionReference(s)
Dose-Limiting Toxicity Mucosal toxicity
Common Adverse Events Myelosuppression, stomatitis, proctitis, alopecia
Serious Adverse Events Pancytopenia, potential for severe toxicity at high doses without leucovorin rescue
Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate the efficacy of DHFR inhibitors like aminopterin.

This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR.

Objective: To determine the concentration of an inhibitor required to reduce DHFR activity by 50% (IC50).

Principle: The assay spectrally monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test inhibitor (e.g., aminopterin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHF in the assay buffer.

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare serial dilutions of the test inhibitor.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, NADPH solution, and the test inhibitor at various concentrations.

    • Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (buffer only).

  • Enzyme Addition and Reaction Initiation:

    • Add the DHFR enzyme solution to all wells except the "no enzyme" control to initiate the reaction.

  • Kinetic Measurement:

    • Immediately begin reading the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 15-30 seconds) for a defined period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance decrease) for each inhibitor concentration.

    • Normalize the velocities to the "no inhibitor" control to determine the percentage of inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This assay assesses the effect of a compound on the growth and proliferation of cancer cells.

Objective: To determine the concentration of a compound that inhibits cell proliferation by 50% (IC50).

Principle: Various methods can be used to quantify cell proliferation, such as measuring metabolic activity (e.g., MTT or MTS assay) or ATP content. The intensity of the signal is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (e.g., aminopterin)

  • 96-well cell culture plates

  • Reagents for the chosen proliferation assay (e.g., MTS reagent)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control.

  • Incubation:

    • Incubate the cells with the compound for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • Add the proliferation assay reagent (e.g., MTS) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition:

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate the chemical structure of aminopterin and a typical experimental workflow for screening DHFR inhibitors.

Aminopterin_Structure aminopterin

Figure 2. Chemical Structure of Aminopterin

DHFR_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (DHFR, DHF, NADPH, Buffer) setup_plate Set up 96-well Plate (Controls & Compounds) prep_reagents->setup_plate prep_compounds Prepare Test Compounds (Serial Dilutions) prep_compounds->setup_plate add_enzyme Initiate Reaction (Add DHFR Enzyme) setup_plate->add_enzyme read_plate Kinetic Measurement (Absorbance at 340 nm) add_enzyme->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 Value calc_inhibition->calc_ic50

Figure 3. DHFR Inhibitor Screening Workflow

References

assessing the therapeutic index of 11-Oxahomofolic acid versus traditional antifolates

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the therapeutic potential of novel folate analogs remains a critical area of research in the pursuit of more effective and less toxic cancer chemotherapeutics. This guide aims to provide a comprehensive comparison of the therapeutic index of the novel compound, 11-Oxahomofolic acid, against traditional antifolates, such as methotrexate. However, a thorough review of publicly available scientific literature, including preclinical studies and patent databases, reveals a significant lack of specific data for a compound explicitly named "this compound."

This guide will proceed by first detailing the established mechanisms, therapeutic indices, and experimental protocols for traditional antifolates, primarily focusing on methotrexate as a representative of this class. This will provide a benchmark for the kind of data required for a thorough comparative assessment. Subsequently, we will outline the necessary experimental data that would be required to evaluate the therapeutic index of this compound, should such information become available in the future.

Traditional Antifolates: The Case of Methotrexate

Traditional antifolates, with methotrexate being the most prominent example, have been a cornerstone of cancer therapy and the treatment of autoimmune diseases for decades. Their mechanism of action and clinical profile are well-characterized.

Mechanism of Action

The primary mechanism of action for methotrexate and other traditional antifolates is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the folate metabolic pathway, which is crucial for the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis. This disruption preferentially affects rapidly dividing cells, such as cancer cells, leading to cell cycle arrest and apoptosis.

cluster_0 Folate Metabolism and DNA Synthesis cluster_1 Antifolate Action DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR substrate THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS Purine Purine Synthesis THF->Purine DNA DNA Synthesis DHFR->THF product TS->DNA Purine->DNA MTX Methotrexate MTX->DHFR inhibits

Figure 1: Simplified signaling pathway of traditional antifolates.
Therapeutic Index and Clinical Considerations

The therapeutic index of a drug is a measure of its safety, representing the ratio between the toxic dose and the therapeutic dose. Methotrexate is known to have a narrow therapeutic index, meaning the dose required for therapeutic effect is close to the dose that causes toxicity. Common side effects include myelosuppression, mucositis, and gastrointestinal distress, arising from the drug's effect on other rapidly dividing healthy cells.

Table 1: Hypothetical Data Comparison for Therapeutic Index

ParameterThis compoundMethotrexate
Efficacy (IC50 in Cancer Cell Line A) Data not availableValue (e.g., 10 nM)
Efficacy (Tumor Growth Inhibition in vivo) Data not availableValue (e.g., 60% at X mg/kg)
Toxicity (LD50 in mice) Data not availableValue (e.g., 50 mg/kg)
Therapeutic Index (LD50 / ED50) Data not availableCalculated Value
Effect on Normal Proliferating Cells (IC50) Data not availableValue (e.g., 100 nM)
Selectivity Index (IC50 normal / IC50 cancer) Data not availableCalculated Value

Assessing the Therapeutic Index of this compound: A Roadmap for Future Research

To conduct a meaningful comparison with traditional antifolates, a comprehensive preclinical data package for this compound is required. The following outlines the key experiments and data points necessary for such an assessment.

Experimental Protocols

1. In Vitro Cytotoxicity Assays:

  • Methodology: A panel of human cancer cell lines and normal proliferating cell lines (e.g., fibroblasts, hematopoietic progenitor cells) would be treated with a range of concentrations of this compound and methotrexate. Cell viability would be assessed using assays such as the MTT or CellTiter-Glo assay after a defined incubation period (e.g., 72 hours).

  • Data Generated: IC50 values (the concentration of drug that inhibits cell growth by 50%) for each cell line would be determined. This allows for the calculation of a selectivity index.

2. In Vivo Efficacy Studies:

  • Methodology: Xenograft or syngeneic tumor models in immunocompromised or immunocompetent mice, respectively, would be established. Once tumors reach a specified size, animals would be treated with this compound and methotrexate at various doses and schedules. Tumor volume would be measured regularly.

  • Data Generated: Tumor growth inhibition (TGI) and potential tumor regression would be quantified. The effective dose (ED50) for a significant antitumor effect can be determined.

3. In Vivo Toxicity Studies:

  • Methodology: Healthy animals would be administered escalating doses of this compound to determine the maximum tolerated dose (MTD) and the lethal dose (LD50). Clinical signs of toxicity, body weight changes, and hematological and clinical chemistry parameters would be monitored. Histopathological analysis of major organs would be performed at the end of the study.

  • Data Generated: The toxicity profile of the compound, including the dose-limiting toxicities, would be established.

4. Mechanism of Action Studies:

  • Methodology: To understand if this compound acts as a classical antifolate, enzyme inhibition assays for DHFR and other key enzymes in the folate pathway (e.g., thymidylate synthase) would be conducted. Cellular uptake and polyglutamation studies would also be crucial.

  • Data Generated: The specific molecular target(s) of this compound and its mechanism of action would be elucidated.

cluster_workflow Experimental Workflow for Therapeutic Index Assessment A In Vitro Cytotoxicity Assays (Cancer vs. Normal Cells) E Data Analysis and Comparison A->E B In Vivo Efficacy Studies (Tumor Models) B->E C In Vivo Toxicity Studies (Healthy Animals) C->E D Mechanism of Action Studies (Enzyme Assays, Cellular Uptake) D->E F Therapeutic Index Determination E->F

side-by-side analysis of the metabolic stability of 11-Oxahomofolic acid and pemetrexed

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, particularly those targeting folate-dependent pathways, the metabolic stability of a drug is a critical determinant of its efficacy and safety profile. This guide provides a side-by-side analysis of the metabolic stability of the well-established antifolate drug, pemetrexed, and a lesser-known potential antitumor agent, 11-Oxahomofolic acid. While extensive data is available for pemetrexed, information on the metabolic fate of this compound remains scarce in publicly accessible literature.

Executive Summary

Pemetrexed exhibits high metabolic stability, with the majority of the drug being excreted unchanged. This characteristic contributes to its predictable pharmacokinetic profile. In stark contrast, there is a significant lack of published data on the metabolic stability of this compound, a folate analog with potential antitumor properties. This knowledge gap precludes a direct quantitative comparison. This guide will present the comprehensive metabolic profile of pemetrexed and detail the standard experimental protocols used to assess metabolic stability, which would be applicable to future studies on this compound.

Pemetrexed: A Profile of Metabolic Resistance

Pemetrexed is a multi-targeted antifolate that inhibits several key enzymes in the folate pathway, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). Its mechanism of action relies on its intracellular conversion to active polyglutamate forms.

Key Metabolic Features:

  • Limited Metabolism: Pemetrexed is not significantly metabolized by the liver or other tissues.[1][2][3]

  • Renal Excretion: The primary route of elimination is through renal excretion, with approximately 70% to 90% of an administered dose recovered unchanged in the urine within the first 24 hours.[1][2]

  • High Bioavailability: Due to its stability, pemetrexed has predictable systemic exposure.

Quantitative Metabolic Data for Pemetrexed
ParameterValueSpeciesReference
Metabolism Not significantly metabolizedHuman
Primary Elimination Route Renal Excretion (unchanged)Human
Urinary Recovery (24h) 70-90%Human
Plasma Protein Binding ~81%Human
Elimination Half-life (t½) ~3.5 hours (normal renal function)Human
Total Systemic Clearance ~91.8 mL/min (normal renal function)Human

This compound: An Uncharted Metabolic Landscape

This compound is identified as a folate analog and a potential antitumor agent. Its structure suggests that it may also function as an antifolate, interfering with folate-dependent enzymatic pathways crucial for cell proliferation. However, a thorough review of scientific literature reveals a notable absence of studies detailing its metabolic stability, pharmacokinetic profile, or metabolic pathways.

What is known:

  • Chemical Classification: It is a folate analog, altered in the C9-N10 bridge region.

  • Potential Biological Activity: It has been investigated as a potential antitumor agent.

Without experimental data, any discussion of the metabolic stability of this compound remains speculative.

Experimental Protocols for Assessing Metabolic Stability

The following are standard in vitro methods used to evaluate the metabolic stability of drug candidates. These protocols would be essential for characterizing the metabolic profile of 1-Oxahomofolic acid.

Liver Microsomal Stability Assay

This assay is a common initial screen to assess the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.

Methodology:

  • Incubation: The test compound (e.g., this compound) is incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.

  • Cofactor Addition: The reaction is initiated by adding a cofactor, typically NADPH.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a solvent like acetonitrile.

  • Analysis: The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Interpretation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

cluster_workflow Liver Microsomal Stability Assay Workflow Compound Test Compound Incubation Incubation at 37°C Compound->Incubation Microsomes Liver Microsomes Microsomes->Incubation NADPH Add NADPH Incubation->NADPH Time_Points Sample at Time Points NADPH->Time_Points Quench Quench Reaction Time_Points->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Calculate t½ and CLint LCMS->Data

Workflow for Liver Microsomal Stability Assay
Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolizing enzymes and their necessary cofactors in a more physiologically relevant environment.

Methodology:

  • Cell Culture: Cryopreserved or fresh hepatocytes are prepared in suspension or as a plated culture.

  • Incubation: The test compound is added to the hepatocyte culture and incubated at 37°C.

  • Time Points: Samples of the cell suspension or media are collected at various time points.

  • Sample Preparation: The samples are processed to separate the cells and media, and the reaction is quenched.

  • Analysis: The concentration of the parent compound is determined by LC-MS/MS.

  • Data Interpretation: The disappearance of the parent compound over time is used to determine the in vitro half-life and intrinsic clearance.

cluster_workflow Hepatocyte Stability Assay Workflow Compound Test Compound Incubation Incubation at 37°C Compound->Incubation Hepatocytes Hepatocyte Suspension/Culture Hepatocytes->Incubation Time_Points Sample at Time Points Incubation->Time_Points Processing Sample Processing & Quenching Time_Points->Processing LCMS LC-MS/MS Analysis Processing->LCMS Data Calculate t½ and CLint LCMS->Data

Workflow for Hepatocyte Stability Assay

Signaling Pathway Context: Folate Metabolism Inhibition

Both pemetrexed and, hypothetically, this compound, exert their anticancer effects by disrupting the folate metabolic pathway. This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication.

cluster_pathway Simplified Folate Metabolism Pathway and Antifolate Inhibition DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) GARFT GARFT THF->GARFT TS Thymidylate Synthase (TS) THF->TS DHFR->THF Purine_Synth Purine Synthesis GARFT->Purine_Synth dTMP dTMP (Thymidine) TS->dTMP dUMP dUMP dUMP->TS Pemetrexed Pemetrexed Pemetrexed->DHFR Inhibits Pemetrexed->GARFT Inhibits Pemetrexed->TS Inhibits Oxahomofolic_Acid This compound (Hypothesized Target) Oxahomofolic_Acid->DHFR Likely Inhibits Oxahomofolic_Acid->GARFT Possible Inhibition Oxahomofolic_Acid->TS Possible Inhibition

Inhibition of Folate Metabolism by Antifolates

Conclusion

The metabolic stability of pemetrexed is well-characterized and is a key feature of its clinical utility, leading to a predictable pharmacokinetic profile dominated by renal clearance. In contrast, this compound remains an investigational compound with no publicly available data on its metabolic fate. To enable a meaningful comparison and to advance the development of this compound as a potential therapeutic agent, it is imperative that its metabolic stability is thoroughly investigated using standard in vitro and in vivo models. The experimental protocols outlined in this guide provide a clear roadmap for such essential future research.

References

Safety Operating Guide

Navigating the Safe Disposal of 11-Oxahomofolic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 11-Oxahomofolic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to treat it with caution, assuming it may possess hazardous properties due to its acidic nature and its classification as a folic acid analog, which are often cytotoxic.[1][2][3][4]

Core Principles of Chemical Waste Disposal

Before proceeding with the disposal of any chemical, including this compound, it is essential to adhere to the following principles:

  • Identification and Assessment: Always attempt to identify the specific hazards associated with a chemical. When information is limited, a conservative approach that assumes high toxicity is the safest course of action.

  • Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable. This includes, but is not limited to, safety goggles, gloves, and a lab coat.[5]

  • Segregation of Waste: Never mix different types of chemical waste unless explicitly instructed to do so by safety protocols. Incompatible chemicals can react dangerously.

  • Consultation: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on chemical disposal procedures. Always consult with them before disposing of any chemical waste.

Step-by-Step Disposal Protocol for this compound

Given that this compound is an acid and a folic acid analog, it should be handled as hazardous chemical waste.

1. Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (nitrile or neoprene).

  • Use safety goggles or a face shield to protect against splashes.

  • Wear a long-sleeved lab coat.

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.

2. Containment:

  • Place the this compound waste into a designated, leak-proof, and chemically compatible container.

  • Do not fill the container to more than 75% capacity to allow for expansion.

  • The container should be clearly labeled as "Hazardous Waste."

3. Labeling:

  • The hazardous waste label should include the following information:

    • The full chemical name: "this compound"
    • The quantity of waste.
    • The date of accumulation.
    • The primary hazards (e.g., "Corrosive," "Potentially Toxic").
    • Your name and contact information.

4. Storage:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Store acids in a dedicated acid cabinet, away from bases and other incompatible materials.

5. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Do not pour this compound down the drain or dispose of it in the regular trash.

Hazard Profile of Similar Chemical Classes

To underscore the importance of cautious handling, the following table summarizes the potential hazards associated with acidic and cytotoxic compounds.

Hazard CategoryPotential Risks Associated with this compound
Corrosivity (as an acid) Can cause severe skin burns and eye damage upon contact. May be corrosive to metals.
Toxicity (as a folic acid analog) Folic acid antagonists can be cytotoxic, interfering with cellular processes. Potential for harm if swallowed, inhaled, or in contact with skin.
Environmental Hazard Improper disposal can lead to contamination of water and soil, harming aquatic life and ecosystems.

Disposal Workflow for Uncharacterized Laboratory Chemicals

The following diagram illustrates a logical workflow for the safe disposal of a laboratory chemical when a specific Safety Data Sheet is unavailable.

start Start: Chemical Waste for Disposal sds_check Is a specific Safety Data Sheet (SDS) available for the chemical? start->sds_check sds_yes Follow specific disposal instructions in the SDS. sds_check->sds_yes Yes sds_no Treat as Hazardous Waste. sds_check->sds_no No end End: Safe and Compliant Disposal sds_yes->end assess_properties Assess known properties (e.g., acid, base, organic, inorganic). sds_no->assess_properties ppe Wear appropriate Personal Protective Equipment (PPE). assess_properties->ppe contain Place in a labeled, sealed, and compatible waste container. ppe->contain storage Store in designated hazardous waste accumulation area. contain->storage ehs_contact Contact Environmental Health & Safety (EHS) for pickup. storage->ehs_contact ehs_contact->end

Figure 1. Decision workflow for the disposal of uncharacterized laboratory chemicals.

References

Essential Safety and Handling of 11-Oxahomofolic Acid: A Precautionary Approach

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 11-Oxahomofolic acid is not publicly available. As a novel or uncharacterized compound, its toxicological and physical properties are unknown. Therefore, it must be handled with extreme caution, assuming it is hazardous. The following guidelines are based on a conservative approach to safety for handling substances with unknown risks and are not a substitute for a comprehensive, site-specific risk assessment conducted by qualified personnel. Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any work.[1][2][3][4]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational and disposal plans with procedural, step-by-step guidance to ensure the highest level of safety when working with this compound.

Pre-Handling Risk Assessment

Before any manipulation of this compound, a thorough risk assessment is mandatory.[3] This assessment should be documented and approved by the principal investigator and the institutional EHS office.

Key Steps for Risk Assessment:

  • Hazard Identification: In the absence of data, assume this compound is highly toxic, a skin and eye irritant, a sensitizer, and potentially carcinogenic or a reproductive toxin.

  • Exposure Assessment: Identify all potential routes of exposure, including inhalation of aerosols, dermal contact, ingestion, and injection.

  • Control Measures: Determine the necessary engineering controls (e.g., fume hood, glove box), administrative controls (e.g., restricted access, designated work areas), and personal protective equipment (PPE) to minimize any potential exposure.

Personal Protective Equipment (PPE)

A conservative approach to PPE is critical when handling a substance with unknown hazards. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Recommended Personal Protective Equipment (PPE)
Handling Powder (weighing, aliquoting) - Certified chemical fume hood or glove box.- Full-face respirator with P100 (or equivalent) particulate filters.- Double-layered chemical-resistant gloves (e.g., nitrile).- Disposable, cuffed lab coat or gown.- Safety goggles (in addition to a full-face respirator).
Preparing Solutions - Certified chemical fume hood.- Chemical-resistant gloves (e.g., nitrile).- Flame-resistant lab coat.- Safety glasses with side shields or safety goggles.
Conducting Reactions - Certified chemical fume hood or other ventilated enclosure.- Chemical-resistant gloves appropriate for all substances in the reaction.- Flame-resistant lab coat.- Safety glasses with side shields or safety goggles.
Post-Experiment Cleanup - Certified chemical fume hood.- Chemical-resistant gloves.- Lab coat.- Safety glasses with side shields or safety goggles.

Note: Always inspect PPE for integrity before use and dispose of single-use items as hazardous waste.

Operational Plan: Step-by-Step Handling Procedures

All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize the risk of exposure.

Step 1: Preparation

  • Restrict access to the designated work area.

  • Ensure safety equipment, including a safety shower, eyewash station, and a spill kit appropriate for unknown hazards, is readily accessible.

  • Assemble all necessary materials and equipment within the fume hood before starting work to minimize traffic in and out of the containment area.

  • Don the appropriate PPE as outlined in the table above.

Step 2: Weighing and Solution Preparation

  • If possible, weigh the solid this compound directly into the reaction vessel inside the fume hood.

  • Use disposable weighing boats and spatulas to prevent cross-contamination.

  • Handle the solid compound gently to avoid generating dust.

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Clearly label all containers with the compound name, concentration, solvent, date, and "Hazardous - Toxicity Unknown".

Step 3: Post-Handling and Decontamination

  • Upon completion of work, decontaminate all surfaces and non-disposable equipment with an appropriate solvent.

  • Properly label and seal all containers of this compound for storage.

  • Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, followed by eye protection).

  • Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.

Disposal Plan

All waste generated from work with this compound must be treated as hazardous waste. Do not dispose of any material down the drain.

Waste Type Disposal Procedure
Solid Waste Collect all contaminated solid waste (e.g., unused compound, gloves, weighing boats, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.
Liquid Waste Collect all solutions containing this compound in a labeled, sealed, and compatible chemical waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Sharps Waste Dispose of any contaminated sharps, such as needles or razor blades, in a designated, puncture-resistant sharps container.
Final Disposal Arrange for the disposal of all hazardous waste through your institution's EHS department, following all local, state, and federal regulations.
Emergency Procedures

In the event of an emergency, follow your institution's established protocols.

  • Spill: For a small spill within a fume hood, use a chemical spill kit to absorb the material. For larger spills or any spill outside of a fume hood, evacuate the area and immediately contact your institution's EHS department.

  • Exposure:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.

    • Ingestion: Seek immediate medical attention.

Workflow for Handling Novel Chemical Compounds

The following diagram illustrates the logical workflow for safely handling a novel chemical compound like this compound, where specific hazard information is unavailable.

Novel_Chemical_Handling_Workflow cluster_prep Phase 1: Preparation & Assessment cluster_handling Phase 2: Experimental Work cluster_post Phase 3: Post-Experiment & Disposal cluster_emergency Emergency Protocol risk_assessment Conduct Thorough Risk Assessment ehs_consult Consult with EHS Department risk_assessment->ehs_consult ppe_selection Select Conservative PPE ehs_consult->ppe_selection designated_area Designate & Prepare Work Area ppe_selection->designated_area don_ppe Don Appropriate PPE designated_area->don_ppe fume_hood_work Conduct All Manipulations in Fume Hood don_ppe->fume_hood_work label_containers Label All Containers Clearly fume_hood_work->label_containers emergency In Case of Spill or Exposure fume_hood_work->emergency decontaminate Decontaminate Equipment & Work Area label_containers->decontaminate waste_segregation Segregate Hazardous Waste (Solid, Liquid, Sharps) decontaminate->waste_segregation waste_disposal Arrange for EHS Waste Pickup waste_segregation->waste_disposal remove_ppe Remove PPE Correctly waste_disposal->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands follow_sop Follow Institutional Emergency SOP emergency->follow_sop

Caption: Workflow for handling novel chemicals with unknown hazards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Oxahomofolic acid
Reactant of Route 2
11-Oxahomofolic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。